Upacicalcet sodium
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Eigenschaften
Molekularformel |
C11H13ClN3NaO6S |
|---|---|
Molekulargewicht |
373.75 g/mol |
IUPAC-Name |
sodium (2S)-2-amino-3-[(3-chloro-2-methyl-5-sulfophenyl)carbamoylamino]propanoate |
InChI |
InChI=1S/C11H14ClN3O6S.Na/c1-5-7(12)2-6(22(19,20)21)3-9(5)15-11(18)14-4-8(13)10(16)17;/h2-3,8H,4,13H2,1H3,(H,16,17)(H2,14,15,18)(H,19,20,21);/q;+1/p-1/t8-;/m0./s1 |
InChI-Schlüssel |
KUQQRUUFBPFDOW-QRPNPIFTSA-M |
Isomerische SMILES |
CC1=C(C=C(C=C1Cl)S(=O)(=O)O)NC(=O)NC[C@@H](C(=O)[O-])N.[Na+] |
Kanonische SMILES |
CC1=C(C=C(C=C1Cl)S(=O)(=O)O)NC(=O)NCC(C(=O)[O-])N.[Na+] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Upacicalcet Sodium and the Calcium-Sensing Receptor: A Technical Overview of Binding and Activation
For Immediate Release to the Scientific Community
This technical guide provides an in-depth analysis of the binding characteristics of upacicalcet sodium, a novel calcimimetic agent, to the Calcium-Sensing Receptor (CaSR). Designed for researchers, scientists, and professionals in drug development, this document synthesizes current research on its mechanism of action, binding kinetics, and the resultant intracellular signaling cascades.
Executive Summary
This compound is a second-generation calcimimetic used for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). It functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR) pivotal for maintaining calcium homeostasis.[1] Unlike first-generation calcimimetics, upacicalcet exhibits a unique binding mechanism, targeting the amino acid binding site on the CaSR's extracellular domain.[2] This interaction enhances the receptor's sensitivity to extracellular calcium ([Ca²⁺]e), leading to a potent, concentration-dependent suppression of parathyroid hormone (PTH) secretion.[3] This guide details the specific binding site, presents key quantitative data, outlines the primary signaling pathways activated, and provides methodologies for relevant in vitro assays.
Binding Site and Mechanism of Action
The CaSR is a homodimeric protein with a large extracellular Venus Flytrap (VFT) domain, a cysteine-rich domain, and a seven-transmembrane (7TM) helical domain. Upacicalcet distinguishes itself from other calcimimetics by not binding within the transmembrane domain. Instead, it acts as a positive allosteric modulator by binding to the amino acid binding site located within the VFT domain.[1][2]
Research has shown that upacicalcet directly competes with L-tryptophan, indicating that it occupies the same binding pocket as endogenous amino acid modulators.[1] This binding event induces a conformational change in the CaSR, increasing its sensitivity to ambient extracellular calcium levels.[4] A key pharmacological feature of upacicalcet is its dependency on extracellular calcium; it does not exhibit agonistic activity at [Ca²⁺]e levels below the physiological range, which may contribute to a lower risk of hypocalcemia compared to other agents.[3][4]
Caption: Upacicalcet allosterically modulates the CaSR by targeting the amino acid binding site.
Quantitative Data on Upacicalcet Activity
Upacicalcet demonstrates potent activity in functional assays measuring CaSR activation. The half-maximal effective concentration (EC₅₀) values highlight its efficacy in stimulating downstream signaling pathways, such as intracellular calcium mobilization and inositol monophosphate (IP-1) accumulation.[5]
| Parameter | Value | Assay Condition | Cell Line | Reference |
| EC₅₀ | 10.8 nM | CaSR Agonist Activity | Not Specified | [5] |
| EC₅₀ | 26.1 nM | IP-1 Accumulation | CaSR-expressing HEK293T | [5] |
Intracellular Signaling Pathways
Upon activation by upacicalcet and extracellular calcium, the CaSR initiates several downstream signaling cascades. The primary pathway involves its coupling to the Gq/11 family of G-proteins.
4.1 Gq/11-PLC-IP₃ Pathway Activation of Gq/11 stimulates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca²⁺]i). This transient increase in cytosolic calcium is a key signal that ultimately leads to the inhibition of PTH synthesis and secretion.
4.2 MAPK/ERK Pathway The CaSR can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. Activation of the CaSR, through G-protein coupling and protein kinase C (PKC) activation (via DAG), can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK1/2). This pathway is involved in regulating cellular processes such as proliferation and differentiation.
Caption: Primary signaling pathways activated by Upacicalcet-bound CaSR.
Experimental Protocols
The characterization of upacicalcet's binding and functional activity relies on specific in vitro assays, primarily using human embryonic kidney (HEK-293) cells stably expressing the human CaSR.
5.1 Inositol Monophosphate (IP-1) Accumulation Assay This functional assay quantifies the accumulation of IP-1, a stable downstream metabolite of IP₃, as a measure of Gq/11 pathway activation.
-
Objective: To determine the EC₅₀ of upacicalcet by measuring its ability to stimulate IP-1 production.
-
Cell Culture: Human CaSR-expressing HEK-293T cells are cultured in DMEM supplemented with 10% FBS and a selection antibiotic (e.g., puromycin). Cells are seeded into 96-well plates and grown to 80-90% confluency.
-
Assay Procedure:
-
Culture medium is removed, and cells are washed with a phosphate-buffered saline (PBS).
-
Cells are incubated in a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, allowing for the accumulation of IP-1.
-
Upacicalcet is added in a range of concentrations (e.g., 0.1 nM to 10 µM) in the presence of a fixed concentration of extracellular calcium (e.g., 1.2 mM CaCl₂).
-
The plate is incubated for a specified time (e.g., 60 minutes) at 37°C.
-
Cells are lysed, and the IP-1 concentration in the lysate is quantified using a commercially available HTRF® (Homogeneous Time-Resolved Fluorescence) detection kit.
-
-
Data Analysis: The HTRF signal is inversely proportional to the IP-1 concentration. A concentration-response curve is generated using non-linear regression to calculate the EC₅₀ value.
5.2 Intracellular Calcium Mobilization Assay This assay directly measures the transient increase in [Ca²⁺]i following CaSR activation.
-
Objective: To characterize the concentration-dependent effect of upacicalcet on intracellular calcium release.
-
Cell Preparation: CaSR-expressing HEK-293 cells are seeded onto black-walled, clear-bottom 96-well plates. Prior to the assay, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) for 60 minutes at 37°C.
-
Assay Procedure:
-
After dye loading, cells are washed with an assay buffer.
-
The plate is placed into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
A baseline fluorescence reading is established.
-
Upacicalcet is added at various concentrations via the instrument's integrated fluidics system.
-
Fluorescence intensity is monitored in real-time for several minutes to capture the peak increase in [Ca²⁺]i.
-
-
Data Analysis: The change in fluorescence (peak minus baseline) is plotted against the concentration of upacicalcet to generate a concentration-response curve and determine the EC₅₀.
Caption: A generalized workflow for the Inositol Monophosphate (IP-1) accumulation assay.
Conclusion
This compound represents a significant development in the management of secondary hyperparathyroidism. Its distinct binding characteristic as a positive allosteric modulator at the amino acid binding site of the Calcium-Sensing Receptor provides a potent and calcium-dependent mechanism for regulating parathyroid hormone secretion. The quantitative data underscore its high potency, and the well-defined signaling pathways involving Gq/11 and MAPK/ERK provide a clear basis for its pharmacological effects. The experimental protocols detailed herein serve as a foundation for further research into CaSR modulation and the development of next-generation calcimimetics.
References
- 1. Upacicalcet Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological profile of upacicalcet, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of switching from etelcalcetide to upacicalcet in hemodialysis patients with secondary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Upacicalcet Sodium Hydrate: A Comprehensive Technical Review of its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Upacicalcet sodium hydrate is a novel small-molecule calcimimetic agent approved for the treatment of secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis. As a positive allosteric modulator of the calcium-sensing receptor (CaSR), Upacicalcet offers a distinct therapeutic approach to managing the mineral and bone disorders associated with chronic kidney disease (CKD-MBD). This technical guide provides an in-depth review of the pharmacological properties of Upacicalcet, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. It includes a summary of key preclinical and clinical findings, presented in structured tables for clarity. Furthermore, this document outlines the experimental protocols employed in pivotal studies and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Introduction
Secondary hyperparathyroidism is a common and serious complication of chronic kidney disease, characterized by elevated parathyroid hormone (PTH) levels, which contribute to bone disease, cardiovascular calcification, and increased mortality.[1][2] Calcimimetics are a class of drugs that enhance the sensitivity of the CaSR on the parathyroid gland to extracellular calcium, thereby suppressing PTH secretion.[1][2] this compound hydrate, administered intravenously, represents a newer generation of calcimimetics designed to improve the management of SHPT in the hemodialysis population.[3][4]
Mechanism of Action
Upacicalcet is a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G protein-coupled receptor (GPCR) crucial for maintaining calcium homeostasis.[5][6] Unlike endogenous calcium which acts as an orthosteric agonist, Upacicalcet binds to a distinct allosteric site within the transmembrane domain of the CaSR, specifically at the amino acid binding site.[5][7] This binding increases the receptor's sensitivity to extracellular calcium ions.[1][2] Consequently, at any given calcium concentration, the CaSR is more readily activated in the presence of Upacicalcet, leading to the suppression of PTH synthesis and secretion from the parathyroid glands.[1][2]
Calcium-Sensing Receptor (CaSR) Signaling Pathway
The activation of the CaSR by Upacicalcet initiates a cascade of intracellular signaling events. The CaSR is primarily coupled to the Gq/11 and Gi/o families of G proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and Safety of Upacicalcet in Hemodialysis Patients with Secondary Hyperparathyroidism: A Randomized Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Term Efficacy and Safety of Upacicalcet in Japanese Hemodialysis Patients with Secondary Hyperparathyroidism: Open-Label 52-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological profile of upacicalcet, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Upacicalcet Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Effects of Upacicalcet Sodium on Parathyroid Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upacicalcet sodium is a novel, intravenously administered calcimimetic agent developed for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) undergoing hemodialysis.[1][2] SHPT is characterized by excessive secretion of parathyroid hormone (PTH), leading to mineral and bone disorders.[3][4] Upacicalcet acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on parathyroid cells, effectively suppressing the synthesis and secretion of PTH.[5][6] This document provides a detailed technical overview of the in vitro studies that elucidate the pharmacological profile of Upacicalcet, focusing on its mechanism of action, effects on parathyroid cell function, and the experimental methodologies used for its evaluation.
Core Mechanism of Action
Upacicalcet is a non-peptide calcimimetic that directly targets the CaSR, a G protein-coupled receptor (GPCR) crucial for maintaining calcium homeostasis.[3][5] Unlike endogenous calcium, Upacicalcet does not activate the receptor on its own at low extracellular calcium levels; instead, it enhances the sensitivity of the CaSR to extracellular calcium ions (Ca²⁺).[3][7] This allosteric modulation means that in the presence of Upacicalcet, a lower concentration of extracellular Ca²⁺ is required to activate the receptor and trigger the downstream signaling cascade that inhibits PTH secretion.[3][7]
Notably, studies have revealed that Upacicalcet binds to the amino acid binding site of the CaSR, a different site from other calcimimetics like cinacalcet.[5][8] This unique binding mode may offer a distinct therapeutic profile and potential efficacy in patients who may not respond optimally to other agents.[5][8]
Intracellular Signaling Pathway
Activation of the CaSR by Upacicalcet in the presence of extracellular Ca²⁺ initiates a well-defined intracellular signaling cascade. The CaSR is primarily coupled to the Gq/11 family of G proteins. This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores (endoplasmic reticulum), leading to a transient increase in cytosolic Ca²⁺ concentration.[9][10] This elevation in intracellular calcium is a key signal that ultimately results in the inhibition of PTH synthesis and exocytosis from the parathyroid cell.[9][11]
In Vitro Effects on Parathyroid Cells
Inhibition of Parathyroid Hormone (PTH) Secretion
The primary pharmacological effect of Upacicalcet is the potent, dose-dependent suppression of PTH secretion from parathyroid cells. In vitro studies using both isolated rat parathyroid glands and cell lines expressing the human CaSR consistently demonstrate this effect.[7][9] The inhibitory action is contingent upon the presence of extracellular calcium, highlighting Upacicalcet's role as a positive allosteric modulator rather than a direct agonist in the absence of physiological calcium levels.[7][12]
| Parameter | Observation | Cell System | Reference |
| PTH Secretion | Dose-dependent reduction in PTH secretion. | Cultured parathyroid cells/glands. | [9][11] |
| Ca²⁺ Dependence | Agonistic activity is dependent on extracellular Ca²⁺ concentration. | Human CaSR-expressing HEK-293T cells. | [7] |
| IC₅₀ (for NPS R-568) | 27 ± 7 nM for inhibition of PTH secretion. | Bovine parathyroid cells. | [10] |
Note: The IC₅₀ value is for the related calcimimetic NPS R-568, provided for context as specific quantitative values for Upacicalcet were not detailed in the reviewed abstracts.
Inhibition of Parathyroid Cell Proliferation
Secondary hyperparathyroidism is often associated with parathyroid gland hyperplasia.[13][14] Calcimimetics, as a class, have been shown to exert anti-proliferative effects on parathyroid cells, representing a crucial mechanism for long-term disease management.[11][14] Nonclinical studies have indicated that Upacicalcet administration can inhibit parathyroid hyperplasia in rat models of SHPT.[15] This effect is attributed to the activation of the CaSR, which plays a key role in regulating parathyroid cell growth.[13][14]
Experimental Protocols
Protocol: Assessment of Intracellular Calcium Mobilization
This protocol describes a common method to assess the activation of the CaSR in vitro by measuring changes in intracellular calcium concentration ([Ca²⁺]i).
-
Cell Culture:
-
Culture human embryonic kidney (HEK-293) cells stably expressing the human CaSR in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Plate cells onto 96-well black-walled, clear-bottom plates and grow to confluence.
-
-
Fluorescent Dye Loading:
-
Wash the confluent cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution) containing a low calcium concentration (e.g., 0.5 mM CaCl₂).
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-3 AM) for 60 minutes at 37°C in the dark.
-
-
Compound Preparation and Addition:
-
Prepare stock solutions of this compound in a suitable vehicle (e.g., water or DMSO).
-
Create a serial dilution of Upacicalcet in the assay buffer.
-
-
Fluorescence Measurement:
-
Place the plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Measure the baseline fluorescence for a short period.
-
Add the Upacicalcet dilutions to the wells and immediately begin recording the change in fluorescence intensity over time. The peak transient increase in fluorescence corresponds to the increase in [Ca²⁺]i.[10]
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each concentration of Upacicalcet.
-
Plot the response against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Protocol: In Vitro PTH Secretion Assay
This protocol outlines a method to measure the inhibitory effect of Upacicalcet on PTH secretion from cultured parathyroid tissue.
-
Tissue Preparation:
-
Obtain parathyroid glands from normal rats.[9]
-
Cut the glands into small fragments and place them in an incubation medium (e.g., RPMI 1640) containing a defined concentration of calcium (e.g., 1.0 mM).
-
-
Incubation with Compound:
-
Prepare different concentrations of this compound in the incubation medium.
-
Add the Upacicalcet solutions to the wells containing the parathyroid tissue fragments. Include a vehicle-only control.
-
Incubate the tissue for a defined period (e.g., 2-4 hours) at 37°C in a humidified incubator.
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect the supernatant (culture medium) from each well.
-
Measure the concentration of PTH in the supernatant using a species-specific intact PTH (iPTH) enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis:
-
Normalize the PTH concentration to the amount of tissue used.
-
Calculate the percentage inhibition of PTH secretion for each Upacicalcet concentration relative to the vehicle control.
-
Generate a dose-response curve to determine the IC₅₀ value for PTH inhibition.[9]
-
Conclusion
In vitro studies have been fundamental in characterizing this compound as a potent and specific positive allosteric modulator of the calcium-sensing receptor.[5][6] The compound effectively enhances the sensitivity of parathyroid cells to extracellular calcium, leading to a dose-dependent inhibition of PTH secretion and a reduction in parathyroid cell proliferation.[7][11][15] The detailed experimental protocols and signaling pathways described herein provide a robust framework for the continued investigation and development of novel calcimimetics for the treatment of secondary hyperparathyroidism.
References
- 1. Upacicalcet: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Upacicalcet - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 4. First-in-Patient Phase I/II Study of Upacicalcet in Japanese Patients with Secondary Hyperparathyroidism Undergoing Hemodialysis: Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upacicalcet Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Pharmacological profile of upacicalcet, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calcimimetics normalize the phosphate-induced stimulation of PTH secretion in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcimimetics with potent and selective activity on the parathyroid calcium receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Calcimimetics, mechanisms of action and therapeutic applications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of switching from etelcalcetide to upacicalcet in hemodialysis patients with secondary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Control of parathyroid cell growth by calcimimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Upacicalcet, a positive allosteric modulator of the calcium-sensing receptor, prevents vascular calcification and bone disorder in a rat adenine-induced secondary hyperparathyroidism model - PubMed [pubmed.ncbi.nlm.nih.gov]
Nonclinical Research on Upacicalcet Sodium and its Impact on Ectopic Calcification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Upacicalcet sodium is a novel, intravenously administered, non-peptide calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1] Developed for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis, nonclinical research has demonstrated its potential to mitigate ectopic calcification, a serious complication associated with SHPT.[2][3] This technical guide provides an in-depth overview of the nonclinical findings, focusing on the experimental models, key quantitative data, and the underlying mechanism of action of this compound in preventing vascular and soft tissue calcification.
Mechanism of Action: Targeting the Calcium-Sensing Receptor
This compound's primary mechanism of action involves enhancing the sensitivity of the CaSR on parathyroid cells to extracellular calcium.[3] This heightened sensitivity leads to a reduction in the secretion of parathyroid hormone (PTH), a key driver of ectopic calcification in the context of SHPT.[3][4] By lowering PTH levels, this compound helps to correct the mineral metabolism imbalances that contribute to the deposition of calcium and phosphate in soft tissues.[2][3]
The signaling pathway initiated by the activation of the CaSR by this compound in parathyroid cells is a critical aspect of its therapeutic effect. The following diagram illustrates this pathway, leading to the inhibition of PTH secretion.
Nonclinical Efficacy in a Rat Model of Secondary Hyperparathyroidism
A key nonclinical study investigated the effects of this compound in a rat model of adenine-induced SHPT, which is known to cause ectopic calcification.[2] This model effectively mimics the conditions of CKD and its complications.
Experimental Protocol: Adenine-Induced SHPT Rat Model
The following diagram outlines the workflow for the adenine-induced SHPT rat model used to evaluate this compound.
Quantitative Data Summary
The administration of this compound resulted in significant improvements in several key parameters associated with SHPT and ectopic calcification. The data is summarized in the tables below.
Table 1: Effects of Upacicalcet on Serum Parameters in Adenine-Induced SHPT Rats [2]
| Parameter | CKD Control (Vehicle) | Upacicalcet (0.2 mg/kg) | Upacicalcet (1 mg/kg) |
| Serum iPTH (pg/mL) | 2855 ± 344 | 1039 ± 204 | 344 ± 65 |
| Serum Calcium (mg/dL) | 10.1 ± 0.2 | 9.7 ± 0.2 | 9.3 ± 0.2 |
| Serum Phosphorus (mg/dL) | 12.3 ± 0.8 | 11.5 ± 0.7 | 10.9 ± 0.6 |
| Serum Creatinine (mg/dL) | 2.9 ± 0.2 | 2.8 ± 0.2 | 2.7 ± 0.2 |
| Serum Urea Nitrogen (mg/dL) | 145 ± 9 | 140 ± 8 | 135 ± 7 |
| p < 0.05 vs. CKD Control. Data are presented as mean ± SEM. |
Table 2: Effects of Upacicalcet on Ectopic Calcification in Adenine-Induced SHPT Rats [2]
| Tissue | CKD Control (Vehicle) | Upacicalcet (0.2 mg/kg) | Upacicalcet (1 mg/kg) |
| Thoracic Aorta Calcium Content (mg/g tissue) | 1.8 ± 0.4 | 0.7 ± 0.2 | 0.3 ± 0.1 |
| Kidney Calcium Content (mg/g tissue) | 3.5 ± 0.6 | 1.9 ± 0.4 | 1.2 ± 0.3 |
| Heart Calcium Content (mg/g tissue) | 0.9 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| *p < 0.05 vs. CKD Control. Data are presented as mean ± SEM. |
These results demonstrate that repeated administration of this compound significantly reduced serum iPTH levels and suppressed ectopic calcification in the thoracic aorta, kidney, and heart of rats with adenine-induced severe renal failure.[2] Notably, these effects were achieved without significantly affecting serum calcium and phosphorus levels, suggesting a lower risk of hypocalcemia.[2]
Detailed Experimental Methodologies
For researchers looking to replicate or build upon these findings, the following are more detailed descriptions of the key experimental protocols.
Induction of Chronic Kidney Disease and Secondary Hyperparathyroidism
-
Animal Model: Male Sprague-Dawley rats, 5 weeks of age.
-
Diet: A diet containing 0.75% adenine was fed for 4 weeks to induce chronic kidney disease and secondary hyperparathyroidism.
-
Housing: Animals were housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and had free access to food and water.
Drug Administration
-
Formulation: this compound was dissolved in a vehicle solution (specifics of the vehicle were not detailed in the primary source).
-
Route and Frequency: Intravenous administration three times a week for a duration of three weeks.
Ectopic Calcification Analysis
-
Tissue Collection: At the end of the treatment period, the thoracic aorta, kidneys, and heart were excised.
-
Calcium Content Measurement: The calcium content in the collected tissues was measured using a quantitative method, likely involving acid digestion of the tissue followed by a colorimetric assay (e.g., o-cresolphthalein complexone method).
-
Histological Analysis: Tissues were fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with von Kossa stain to visualize calcium deposits.
Bone Morphometry
-
Sample Collection: The tibias were collected for bone histomorphometric analysis.
-
Analysis: Parameters such as cortical porosity and fibrosis volume were evaluated to assess the effect of Upacicalcet on bone disorders associated with SHPT.
Conclusion
Nonclinical studies have provided compelling evidence for the efficacy of this compound in mitigating ectopic calcification in a rat model of SHPT.[2] Its mechanism of action, centered on the allosteric modulation of the CaSR, leads to a significant reduction in serum PTH levels.[3][5] The presented data and experimental protocols offer a solid foundation for further research into the therapeutic potential of this compound in managing the complex mineral and bone disorders associated with chronic kidney disease. The favorable safety profile, particularly the low risk of hypocalcemia, further enhances its potential as a valuable treatment option.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Upacicalcet, a positive allosteric modulator of the calcium-sensing receptor, prevents vascular calcification and bone disorder in a rat adenine-induced secondary hyperparathyroidism model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 4. Upacicalcet - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Upacicalcet Sodium: A Deep Dive into its Role in Suppressing Parathyroid Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secondary hyperparathyroidism (SHPT), a common complication of chronic kidney disease (CKD), is characterized by elevated parathyroid hormone (PTH) levels and parathyroid gland hyperplasia. Upacicalcet sodium, a novel intravenous calcimimetic, has emerged as a promising therapeutic agent in the management of SHPT. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical evidence, and experimental methodologies related to this compound's efficacy in suppressing parathyroid hyperplasia. The document details the signaling pathways involved, presents quantitative data from key studies in structured tables, and outlines the experimental protocols used to generate this evidence. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in the development of therapies for SHPT.
Introduction
Parathyroid hyperplasia, the enlargement of the parathyroid glands, is a hallmark of progressive secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). This cellular proliferation is a direct consequence of chronic stimulation of the parathyroid glands by low serum calcium and high serum phosphorus levels, leading to excessive synthesis and secretion of parathyroid hormone (PTH). Elevated PTH contributes significantly to CKD-mineral and bone disorder (CKD-MBD), increasing the risk of fractures and cardiovascular complications.
This compound is a second-generation calcimimetic that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR) on the surface of parathyroid cells.[1] By enhancing the sensitivity of the CaSR to extracellular calcium, upacicalcet effectively suppresses PTH secretion.[1] Beyond its immediate effects on hormone levels, emerging evidence from preclinical and clinical studies indicates that upacicalcet also plays a crucial role in mitigating the underlying cellular changes of SHPT, namely the suppression of parathyroid hyperplasia.[2][3] This technical guide will delve into the core mechanisms and evidence supporting this important therapeutic effect.
Mechanism of Action: CaSR-Mediated Suppression of Parathyroid Cell Proliferation
Upacicalcet's primary mechanism of action is the allosteric modulation of the CaSR, a G protein-coupled receptor (GPCR) that plays a central role in calcium homeostasis.[4] Upacicalcet binds to the amino acid binding site of the CaSR, distinct from the binding sites of first-generation calcimimetics.[4] This binding increases the receptor's sensitivity to extracellular calcium, leading to the activation of downstream signaling pathways that inhibit both PTH secretion and parathyroid cell proliferation.[3][4]
Signaling Pathways
Activation of the CaSR by upacicalcet in parathyroid cells initiates a cascade of intracellular events primarily through the Gαq/11 and Gαi/o signaling pathways.[5] These pathways converge to regulate key cellular processes, including gene transcription, cell cycle progression, and apoptosis, ultimately leading to the suppression of hyperplasia.[6]
-
Gαq/11 Pathway: This is the predominant pathway activated by calcimimetics.[5] Upon activation, Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is crucial for the acute inhibition of PTH secretion.
-
Gαi/o Pathway: CaSR activation also couples to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] Lower cAMP levels can influence gene transcription and reduce cellular proliferation.
-
MAPK Pathway: The CaSR can also regulate the mitogen-activated protein kinase (MAPK) signaling cascade, including ERK1/2, p38 MAPK, and JNK.[3] The modulation of these pathways can impact cell cycle control and apoptosis, thereby contributing to the anti-proliferative effects of upacicalcet.
Caption: CaSR-Mediated Signaling Pathway.
Preclinical Evidence of Parathyroid Hyperplasia Suppression
The anti-hyperplastic effect of upacicalcet has been demonstrated in a rat model of adenine-induced CKD, which closely mimics the pathophysiology of human SHPT.[2]
Quantitative Data
The following table summarizes the key findings from a preclinical study evaluating the effect of upacicalcet on parathyroid hyperplasia in a rat model of adenine-induced CKD.
| Parameter | CKD Control Group | Upacicalcet-Treated Group (0.2 mg/kg) | Upacicalcet-Treated Group (1 mg/kg) |
| Parathyroid Gland Weight | Data not publicly available | Significantly lower than CKD control | Significantly lower than CKD control |
| Ki-67 Positive Cell Density | Data not publicly available | Significantly lower than CKD control | Significantly lower than CKD control |
| Serum iPTH Levels | Elevated | Significantly lower than CKD control | Significantly lower than CKD control |
Note: Specific quantitative values for parathyroid gland weight and Ki-67 positive cell density are not publicly available in the cited abstract.
Experimental Protocol: Adenine-Induced CKD Rat Model
The following is a generalized protocol for inducing CKD in rats with adenine, based on established methodologies.
Caption: Preclinical Experimental Workflow.
Methodology Details:
-
Animal Model: Male Wistar rats are typically used.
-
CKD Induction: Chronic kidney disease is induced by feeding the rats a diet containing 0.75% (w/w) adenine for a period of 4 weeks. This leads to the development of tubulointerstitial nephropathy and secondary hyperparathyroidism.
-
Treatment: Following the induction period, rats are randomized into control and treatment groups. Upacicalcet is administered daily via an appropriate route (e.g., intravenous or oral gavage) at varying doses for a specified duration.
-
Endpoint Analysis: At the end of the treatment period, blood samples are collected for biochemical analysis of serum iPTH, calcium, and phosphorus. The parathyroid glands are excised, weighed, and processed for histological analysis.
-
Immunohistochemistry: Parathyroid tissue sections are stained with an antibody against the proliferation marker Ki-67. The density of Ki-67-positive cells is quantified to assess the rate of cell proliferation.
Clinical Evidence of Parathyroid Gland Volume Reduction
Clinical studies in hemodialysis patients with SHPT have provided evidence for the efficacy of upacicalcet in reducing parathyroid gland volume, a clinical surrogate for hyperplasia.
Quantitative Data
A long-term (52-week), open-label study of upacicalcet in Japanese hemodialysis patients with SHPT demonstrated a reduction in the size of the largest parathyroid glands.[3]
| Parameter | Baseline | 52 Weeks of Upacicalcet Treatment |
| Volume of Largest Parathyroid Gland | Variable | Shrank, irrespective of baseline volume or prior calcimimetic usage.[3] |
Note: Specific quantitative data on the mean or median percentage reduction in parathyroid gland volume are not provided in the primary publication.
Experimental Protocol: Long-Term Clinical Trial
The following outlines the general design of the long-term clinical trial that assessed the effect of upacicalcet on parathyroid gland volume.
Caption: Clinical Trial Workflow.
Methodology Details:
-
Patient Population: The study enrolled Japanese hemodialysis patients with SHPT, characterized by elevated serum iPTH levels.
-
Treatment: Upacicalcet was administered intravenously at the end of each hemodialysis session for 52 weeks. The dose was titrated to achieve and maintain target serum iPTH levels.
-
Efficacy Endpoints: The primary efficacy endpoint was the proportion of patients achieving the target serum iPTH level. A key secondary endpoint included the assessment of changes in parathyroid gland volume.
-
Parathyroid Gland Volume Measurement: Parathyroid gland volume was assessed using ultrasonography at baseline and at the end of the 52-week treatment period. The volume of the largest gland was typically measured.
In Vitro Characterization of Upacicalcet's Activity
In vitro assays are essential for characterizing the pharmacological properties of upacicalcet and understanding its interaction with the CaSR at a molecular level.
Experimental Protocol: IP-1 Accumulation Assay in HEK-293 Cells
This assay is used to quantify the activation of the Gαq/11 pathway downstream of the CaSR.
Methodology Details:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured under standard conditions. The cells are then transiently or stably transfected with a plasmid encoding the human CaSR.
-
Assay Procedure:
-
Transfected cells are seeded into multi-well plates.
-
The cells are then stimulated with varying concentrations of upacicalcet in the presence of a fixed concentration of extracellular calcium.
-
The accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of IP3, is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
-
Data Analysis: The dose-response curve of upacicalcet-induced IP-1 accumulation is plotted to determine its potency (EC50) and efficacy as a positive allosteric modulator of the CaSR.
Conclusion
This compound represents a significant advancement in the management of secondary hyperparathyroidism. Its unique mechanism of action as a positive allosteric modulator of the Calcium-Sensing Receptor not only leads to a potent suppression of PTH secretion but also addresses the underlying pathophysiology of parathyroid hyperplasia. Preclinical evidence in a rat model of CKD demonstrates a direct inhibitory effect on parathyroid cell proliferation, as evidenced by reductions in gland weight and Ki-67 expression. These findings are supported by long-term clinical data showing a reduction in parathyroid gland volume in hemodialysis patients. The detailed signaling pathways and experimental methodologies outlined in this guide provide a robust framework for understanding and further investigating the anti-hyperplastic properties of upacicalcet. For researchers and drug development professionals, upacicalcet serves as a key example of a targeted therapy that can modify the course of SHPT by addressing both its biochemical and cellular manifestations. Further research to quantify the extent of parathyroid gland volume reduction in larger clinical trials and to further elucidate the downstream signaling pathways involved in cell cycle regulation will continue to refine our understanding of this promising therapeutic agent.
References
- 1. Upacicalcet, a positive allosteric modulator of the calcium-sensing receptor, prevents vascular calcification and bone disorder in a rat adenine-induced secondary hyperparathyroidism model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular regulation of calcium‐sensing receptor (CaSR)‐mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology and pathophysiology of the calcium-sensing receptor in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minireview: The Intimate Link Between Calcium Sensing Receptor Trafficking and Signaling: Implications for Disorders of Calcium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Term Efficacy and Safety of Upacicalcet in Japanese Hemodialysis Patients with Secondary Hyperparathyroidism: Open-Label 52-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the calcium-sensing receptor in parathyroid gland physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Upacicalcet Sodium: A Calcimimetic for Secondary Hyperparathyroidism
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Upacicalcet sodium is a novel, intravenously administered small-molecule calcimimetic approved for the treatment of secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis.[1][2] SHPT is a frequent and serious complication of chronic kidney disease, characterized by elevated parathyroid hormone (PTH) levels, which can lead to bone disease and cardiovascular complications.[3] Upacicalcet acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells.[4][5] By enhancing the sensitivity of the CaSR to extracellular calcium, it effectively suppresses the synthesis and secretion of PTH.[2][3] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, presenting key data and experimental methodologies.
Introduction: The Challenge of Secondary Hyperparathyroidism
Secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) is a progressive and debilitating condition. Impaired renal function leads to phosphate retention and reduced production of active vitamin D, causing hypocalcemia. The parathyroid glands respond by increasing the production and secretion of PTH, leading to a state of chronic overstimulation. Persistently high PTH levels result in abnormal bone turnover, vascular calcification, and an increased risk of cardiovascular events.
Traditional therapies, including phosphate binders and active vitamin D analogs, have limitations. While they can help manage mineral levels, they can also increase the risk of hypercalcemia and hyperphosphatemia. Calcimimetics represent a targeted therapeutic approach. They mimic the effect of calcium on the CaSR, thereby "tricking" the parathyroid gland into reducing PTH secretion without significantly raising systemic calcium and phosphorus levels.[6] Upacicalcet was developed as a next-generation intravenous calcimimetic to address some of the limitations of earlier agents, such as gastrointestinal side effects and adherence issues.[4][6]
Discovery and Preclinical Development
From Flavor Research to a Therapeutic Agent
Interestingly, the development of Upacicalcet, a small molecule with an amino acid structure, originated from research into "kokumi-flavor" taste enhancement.[2][7][8] This unique origin highlights the unexpected pathways of drug discovery. Nonclinical studies established Upacicalcet as a specific, positive allosteric modulator of the human CaSR.[4][5][6]
Mechanism of Action
Upacicalcet binds to the CaSR on parathyroid cells, enhancing its sensitivity to extracellular calcium.[3] This allosteric modulation means that the receptor is activated at lower calcium concentrations than would normally be required, leading to a significant reduction in PTH secretion.[3] Binding studies suggest that Upacicalcet interacts with the amino acid binding site within the CaSR's Venus flytrap domain.[5][9] This activation initiates intracellular signaling cascades that inhibit the synthesis and release of PTH.[3][10]
Preclinical Pharmacokinetics and Safety
Non-clinical studies demonstrated that Upacicalcet has low substrate properties for hepatic metabolism and is unlikely to cause significant inhibition or induction of cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions.[4][6] The binding rate to human plasma proteins is approximately 45%.[4][11] In healthy adults, the drug is primarily excreted unchanged in the urine.[6] This profile is particularly advantageous for an intravenous drug administered to hemodialysis patients, as its clearance is predictable via dialysis.
Clinical Development
Upacicalcet underwent a series of clinical trials in Japan to establish its efficacy and safety profile in hemodialysis patients with SHPT.[2]
Phase I/II Studies
A first-in-human Phase I study in healthy Japanese adults established the initial pharmacokinetic (PK), pharmacodynamic (PD), safety, and tolerability profile.[6] The plasma concentration of Upacicalcet increased in a dose-dependent manner, with a half-life of approximately 1-2 hours.[6] A dose-dependent decrease in serum intact parathyroid hormone (iPTH) and corrected calcium was observed.[6]
A subsequent Phase I/II study was conducted in Japanese hemodialysis patients with SHPT.[4] This study confirmed the dose-dependent increase in plasma Upacicalcet concentrations.[4] Importantly, it was demonstrated that about 80% of the drug was removed by a single dialysis session, preventing accumulation with repeated administration.[4][11] The study also showed that Upacicalcet effectively lowered serum iPTH and corrected calcium levels in this patient population.[4]
Table 1: Summary of Phase I/II Pharmacokinetic & Pharmacodynamic Findings
| Parameter | Finding | Source |
| Pharmacokinetics | ||
| Dose Proportionality | Plasma concentration increased dose-dependently. | [4][6] |
| Half-life (Healthy) | ~1-2 hours. | [6] |
| Elimination (Healthy) | Primarily renal excretion of unchanged drug. | [6] |
| Dialysis Clearance | ~80% removed by a single hemodialysis session. | [4][11] |
| Accumulation | No accumulation observed with repeated administration (3x/week). | [4][11] |
| Pharmacodynamics | ||
| iPTH Reduction | Dose-dependent decrease in serum iPTH levels. | [4][6] |
| Calcium Reduction | Dose-dependent decrease in serum corrected calcium. | [4][6] |
Phase III Pivotal Trial (AJ1004)
The efficacy and safety of Upacicalcet were definitively established in a multicenter, randomized, double-blind, placebo-controlled Phase 3 study involving 154 SHPT patients on hemodialysis.[1]
-
Primary Endpoint: The key goal was the percentage of patients achieving a mean intact PTH (iPTH) level between 60–240 pg/mL during weeks 22-24, as recommended by Japanese guidelines.[1]
-
Results: The primary endpoint was met by a significantly higher percentage of patients in the Upacicalcet group compared to the placebo group.[1] Upacicalcet also led to significant reductions in iPTH and corrected calcium levels compared to placebo.[1]
Table 2: Key Efficacy Results from Phase III Placebo-Controlled Trial
| Outcome | Upacicalcet Group | Placebo Group | Between-Group Difference (95% CI) | Source |
| Primary Endpoint | ||||
| % Patients with mean iPTH 60–240 pg/mL | 67.0% (69/103) | 8.0% (4/50) | 59% (48% to 71%) | [1][12] |
| Secondary Endpoints | ||||
| Change in serum iPTH | Significant reduction | - | - | [1] |
| Change in corrected Calcium | Significant reduction | - | - | [1] |
| Change in serum Phosphate | Tended to decrease (not statistically significant) | - | - | [1] |
Safety and Tolerability
Across clinical trials, Upacicalcet was generally well-tolerated. The incidence of upper gastrointestinal adverse events, such as nausea and vomiting, which are common with oral calcimimetics, was similar between the Upacicalcet and placebo groups in the Phase 3 trial.[12] Hypocalcemia is a known class effect of calcimimetics; in the Phase 3 study, serum corrected calcium concentrations below 7.5 mg/dl were observed in 2% of patients receiving Upacicalcet and none in the placebo group.[12] Careful monitoring of calcium levels is essential during treatment.[3]
Experimental Protocols: Methodological Summaries
Full experimental protocols are proprietary; however, the methodologies can be summarized based on published study descriptions.
In Vitro CaSR Activity Assay
-
Objective: To determine the agonistic activity of Upacicalcet on the calcium-sensing receptor.
-
Methodology: A common method involves using a stable cell line, such as HEK-293T, engineered to express the human CaSR. The assay measures the accumulation of inositol-1 monophosphate (a downstream product of the Gq/11 pathway) upon receptor activation. Cells are incubated with varying concentrations of Upacicalcet in the presence of a fixed concentration of extracellular calcium. The amount of inositol-1 monophosphate produced is then quantified, typically using a competitive immunoassay format (e.g., HTRF or ELISA), to determine the concentration-response curve and calculate parameters like EC50.[9]
Pharmacokinetic Analysis
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Upacicalcet.
-
Methodology: In clinical studies, serial blood samples were collected from participants at predefined time points after intravenous administration of Upacicalcet.[4][6] Plasma concentrations of the unchanged drug were measured using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. These concentration-time data were then used to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life using non-compartmental analysis.[4]
Pharmacodynamic Analysis
-
Objective: To measure the physiological effect of Upacicalcet on key biomarkers of SHPT.
-
Methodology: Blood samples were collected at various time points to measure levels of serum iPTH, corrected calcium, and phosphorus.[4] Serum iPTH levels were typically measured using an electrochemiluminescence immunoassay (ECLIA) or a similar immunoassay.[12] Serum calcium was measured and then corrected for serum albumin levels using a standard formula (e.g., Payne's formula).[4] These biomarker levels were then correlated with the drug's pharmacokinetic profile to understand the exposure-response relationship.
Conclusion
This compound represents a significant advancement in the management of secondary hyperparathyroidism in hemodialysis patients. Its development from taste-enhancement research to a targeted intravenous therapy showcases an innovative path to drug discovery. By acting as a potent allosteric modulator of the CaSR, Upacicalcet effectively suppresses PTH secretion with a favorable safety profile, particularly regarding gastrointestinal side effects.[2][3][12] Its pharmacokinetic properties, including predictable clearance by dialysis, make it a well-suited therapeutic option for this specific patient population.[4] The robust clinical data demonstrating its efficacy and safety led to its approval in Japan and ongoing development for other markets.[1][8]
References
- 1. Upacicalcet - Wikipedia [en.wikipedia.org]
- 2. [Pharmacological properties and clinical trial results of the novel calcium-sensing receptor agonist this compound hydrate (Upacita® intravenous injection for dialysis)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 4. First-in-Patient Phase I/II Study of Upacicalcet in Japanese Patients with Secondary Hyperparathyroidism Undergoing Hemodialysis: Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. First-in-Human Phase I Study of the Novel Injectable Calcimimetic Agent Upacicalcet in Healthy Adult Japanese Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drughunter.com [drughunter.com]
- 9. Upacicalcet Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Upacicalcet Sodium: A Deep Dive into its Preclinical Impact on Calcium Homeostasis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical data on upacicalcet sodium, a novel calcimimetic agent for the treatment of secondary hyperparathyroidism (SHPT). We will explore its mechanism of action, its effects on key biochemical parameters in established animal models of SHPT, and the detailed methodologies behind these pivotal studies.
Core Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor
This compound is a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] The CaSR, a G protein-coupled receptor located on the surface of parathyroid gland cells, is the principal regulator of parathyroid hormone (PTH) secretion.[1] By binding to an allosteric site on the CaSR, upacicalcet increases the receptor's sensitivity to extracellular calcium.[1] This sensitization leads to a significant reduction in PTH secretion even at lower calcium concentrations, thereby addressing the hallmark of SHPT.[1]
dot
Caption: Upacicalcet's mechanism of action on the CaSR signaling pathway.
Quantitative Analysis of Preclinical Efficacy
Upacicalcet has been evaluated in several well-established preclinical models of SHPT, primarily in rats with chronic kidney disease (CKD) induced by either adenine administration or 5/6 nephrectomy. These models effectively mimic the pathophysiology of SHPT in humans.
Table 1: Summary of Upacicalcet's Effects on Serum Biochemistry in Preclinical Models
| Preclinical Model | Species | Treatment Group | Dose | Duration | Change in Serum iPTH | Change in Serum Calcium | Change in Serum Phosphorus | Reference |
| Adenine-induced SHPT | Rat | Upacicalcet | 0.2 mg/kg | 7 days | Significantly lower than CKD-control | Not significantly affected | Not significantly affected | [3] |
| Adenine-induced SHPT | Rat | Upacicalcet | 1 mg/kg | 7 days | Significantly lower than CKD-control | Not significantly affected | Not significantly affected | [3] |
| Normal Rats | Rat | Upacicalcet (IV) | 0.03-3 mg/kg | Single dose | Dose-dependent decrease | Dose-dependent decrease | Not reported | [4] |
| Double-nephrectomized Rats | Rat | Upacicalcet (IV) | 0.3-30 mg/kg | Single dose | Dose-dependent decrease | Dose-dependent decrease | Not reported | [4] |
Detailed Experimental Protocols
The following sections outline the methodologies employed in the key preclinical studies that form the basis of our understanding of upacicalcet's effects on calcium homeostasis.
Adenine-Induced Secondary Hyperparathyroidism (SHPT) Rat Model
This model is widely used to induce CKD and subsequent SHPT.
dot
Caption: Experimental workflow for the adenine-induced SHPT rat model.
-
Animal Model: Male Wistar rats are typically used.[5]
-
Induction of CKD: Chronic kidney disease is induced by feeding the rats a diet containing 0.75% adenine for a period of 4 to 6 weeks.[5] This leads to the development of tubulointerstitial nephritis and a subsequent decline in renal function.
-
Treatment: Following the induction period, rats are administered upacicalcet or a vehicle control, often via intravenous or subcutaneous injection, at specified doses.
-
Biochemical Analysis: Blood samples are collected at various time points to measure serum levels of intact parathyroid hormone (iPTH), calcium, and phosphorus. Commercially available ELISA kits are commonly used for iPTH determination, while automated biochemical analyzers are used for calcium and phosphorus measurements.[6]
5/6 Nephrectomy (Nx) Rat Model
This surgical model of CKD is another standard for studying SHPT.
-
Surgical Procedure: The 5/6 nephrectomy is a two-step surgical procedure.[7]
-
Post-operative Care and Diet: After surgery, rats are monitored and may be placed on a high-phosphorus diet to accelerate the development of SHPT.
-
Treatment and Monitoring: Similar to the adenine model, once SHPT is established, animals are treated with upacicalcet or a vehicle, and blood parameters are monitored over time.
Conclusion
Preclinical studies in well-validated rat models of secondary hyperparathyroidism have consistently demonstrated the efficacy of this compound in reducing serum iPTH levels. A key finding from these studies is the significant reduction in iPTH without a concomitant, significant decrease in serum calcium, suggesting a lower risk of hypocalcemia compared to other calcimimetics.[3] The data presented in this guide underscore the potential of upacicalcet as a targeted and safe therapeutic option for the management of SHPT in patients with chronic kidney disease. Further research will continue to elucidate the long-term effects and full therapeutic potential of this novel calcimimetic.
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. Upacicalcet Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Upacicalcet, a positive allosteric modulator of the calcium-sensing receptor, prevents vascular calcification and bone disorder in a rat adenine-induced secondary hyperparathyroidism model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of upacicalcet, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Severe hyperparathyroidism with bone abnormalities and metastatic calcification in rats with adenine-induced uraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum biomarkers of the calcium-deficient rats identified by metabolomics based on UPLC/Q-TOF MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Mouse 5/6th Nephrectomy Model That Induces Experimental Uremic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Upacicalcet Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upacicalcet sodium is a novel, intravenously administered calcimimetic agent designed for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis.[1][2] As a positive allosteric modulator of the calcium-sensing receptor (CaSR) located on the surface of parathyroid gland cells, Upacicalcet enhances the receptor's sensitivity to extracellular calcium.[2][3] This action effectively suppresses the synthesis and secretion of parathyroid hormone (PTH), a key driver of mineral and bone disorders in CKD.[2][4] These application notes provide detailed protocols for in vivo studies of this compound in established rat models of SHPT, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Mechanism of Action: Calcium-Sensing Receptor (CaSR) Signaling
This compound exerts its pharmacological effect by targeting the CaSR, a G-protein coupled receptor.[3] Upon binding, Upacicalcet allosterically modulates the receptor, amplifying its response to extracellular calcium ions.[2] This activation initiates a downstream signaling cascade that ultimately inhibits the secretion of PTH.[2][4] The primary signaling pathways involved are:
-
Gq/11 Pathway: Activation of the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium is a key signal for the inhibition of PTH secretion.[5][6]
-
Gi/o Pathway: Concurrent activation of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] Reduced cAMP levels further contribute to the suppression of PTH secretion.
Caption: Upacicalcet enhances CaSR signaling, leading to PTH inhibition.
Experimental Protocols for In Vivo Studies
Two primary rat models are recommended for evaluating the in vivo efficacy of this compound in the context of SHPT associated with CKD.
Adenine-Induced Secondary Hyperparathyroidism (SHPT) Rat Model
This non-invasive model induces chronic kidney disease and subsequent SHPT through dietary administration of adenine.
Protocol:
-
Animal Model: Male Wistar rats, 8 weeks of age.
-
Induction of CKD-SHPT:
-
Upacicalcet Administration:
-
This compound is administered via intravenous (IV) injection.
-
Recommended dose range for efficacy studies: 0.2 mg/kg to 1 mg/kg.[9]
-
A vehicle-treated control group (e.g., saline) should be included.
-
-
Blood Sampling and Analysis:
-
Collect blood samples at baseline (before Upacicalcet administration) and at various time points post-administration (e.g., 1, 4, 8, and 24 hours) to assess pharmacodynamic effects.
-
For serum collection, allow blood to clot at room temperature for 30 minutes, then centrifuge at 1,000-2,000 x g for 10 minutes.[10]
-
For plasma collection, use EDTA-coated tubes and centrifuge at 1,000-2,000 x g for 10 minutes immediately after collection.[10]
-
Analyze serum/plasma for intact PTH (iPTH) using a commercially available rat-specific ELISA kit.[11][12]
-
Measure serum calcium and phosphate levels using standard biochemical assays.
-
5/6 Nephrectomy (Surgical) Model of CKD-SHPT
This surgical model induces a more controlled and progressive form of chronic kidney disease.
Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats, with an initial body weight of 200-250g.
-
Surgical Procedure (Two-Step 5/6 Nephrectomy):
-
Step 1: Anesthetize the rat. Through a flank incision, expose the left kidney. Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney.[13][14]
-
Step 2: One week after the first surgery, perform a right unilateral nephrectomy through a second flank incision.[13][14]
-
Allow a recovery and disease development period of 4-8 weeks post-surgery.
-
-
Upacicalcet Administration:
-
Administer this compound via intravenous (IV) injection.
-
A dose range of 0.3-30 mg/kg has been used in nephrectomized rats.[4]
-
Include a sham-operated, vehicle-treated control group.
-
-
Blood Sampling and Analysis:
-
Follow the same procedures for blood collection and analysis as described for the adenine-induced model.
-
Caption: Workflow for in vivo evaluation of Upacicalcet in rat models.
Data Presentation
Quantitative data from in vivo studies should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Pharmacodynamic Effects of Upacicalcet in Adenine-Induced SHPT Rat Model
| Treatment Group | Dose (mg/kg) | n | Baseline iPTH (pg/mL) | Post-Dose iPTH (pg/mL) | % Change in iPTH | Serum Calcium (mg/dL) | Serum Phosphate (mg/dL) |
| Vehicle Control | - | Data | Data | Data | Data | Data | |
| Upacicalcet | 0.2 | Data | Significantly Lower[9] | Data | No Significant Change[9] | No Significant Change[9] | |
| Upacicalcet | 1.0 | Data | Significantly Lower[9] | Data | No Significant Change[9] | No Significant Change[9] |
Note: "Data" indicates where experimentally determined values (e.g., Mean ± SEM/SD) should be inserted. "Significantly Lower" and "No Significant Change" are based on published findings.[9]
Table 2: Dose-Dependent Effects of Upacicalcet in Normal and Nephrectomized Rats
| Animal Model | Dose (mg/kg, IV) | Effect on Serum iPTH | Effect on Serum Calcium |
| Normal Rats | 0.03 - 3 | Dose-dependent decrease[4] | Dose-dependent decrease[4] |
| Double-Nephrectomized Rats | 0.3 - 30 | Dose-dependent decrease[4] | Dose-dependent decrease[4] |
Conclusion
The provided protocols and guidelines offer a robust framework for the in vivo investigation of this compound. The adenine-induced and 5/6 nephrectomy rat models are well-established and clinically relevant for studying SHPT in the context of CKD. Careful adherence to these methodologies, coupled with systematic data collection and analysis, will enable researchers to effectively evaluate the pharmacodynamic properties of Upacicalcet and its potential as a therapeutic agent for mineral and bone disorders associated with chronic kidney disease.
References
- 1. mybiosource.com [mybiosource.com]
- 2. sceti.co.jp [sceti.co.jp]
- 3. First-in-Human Phase I Study of the Novel Injectable Calcimimetic Agent Upacicalcet in Healthy Adult Japanese Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 7. Heterogeneity of G protein activation by the calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Upacicalcet, a positive allosteric modulator of the calcium-sensing receptor, prevents vascular calcification and bone disorder in a rat adenine-induced secondary hyperparathyroidism model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A rat model of SHPT with bone abnormalities in CKD induced by adenine and a high phosphorus diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rat I-PTH(Intact Parathormone) ELISA Kit - Elabscience® [elabscience.com]
- 12. Rat Intact Parathyroid Hormone ELISA Kit (A78341) [antibodies.com]
- 13. Evaluation of two protocols of uremic rat model: partial nephrectomy and infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5/6 Nephrectomy as a Validated Rat Model Mimicking Human Warfarin-Related Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Upacicalcet Sodium in Animal Models of Renal Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upacicalcet sodium is a novel calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] It is being investigated for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1] Animal models of renal failure are crucial for preclinical evaluation of the efficacy and safety of this compound. This document provides detailed application notes and protocols for utilizing the adenine-induced rat model of CKD to study the pharmacological effects of this compound.
Mechanism of Action
This compound enhances the sensitivity of the CaSR on parathyroid cells to extracellular calcium.[1][2] This leads to a reduction in the synthesis and secretion of parathyroid hormone (PTH), a key driver of SHPT and its associated complications, including renal osteodystrophy and vascular calcification.[1] Upacicalcet binds to the amino acid binding site of the CaSR, a different site than other calcimimetics, which may offer a distinct therapeutic profile.[2]
Animal Model: Adenine-Induced Chronic Kidney Disease in Rats
The adenine-induced CKD model in rats is a well-established and widely used non-surgical model that mimics many of the pathophysiological features of human CKD, including SHPT, hyperphosphatemia, and vascular calcification.[3][4]
Experimental Workflow for Adenine-Induced CKD and Upacicalcet Treatment
Caption: Experimental workflow for studying Upacicalcet in adenine-induced CKD rats.
Experimental Protocols
Induction of Chronic Kidney Disease with Adenine
Materials:
-
Male Wistar or Sprague-Dawley rats (8 weeks old)
-
Standard rodent chow
-
Adenine (Sigma-Aldrich or equivalent)
-
Powdered rodent chow
Protocol:
-
Acclimatize rats for at least one week with free access to standard chow and water.
-
Prepare a diet containing 0.75% (w/w) adenine by thoroughly mixing adenine powder with powdered standard rodent chow.[3]
-
Administer the 0.75% adenine diet to the rats for 4 weeks.[3] This will induce severe renal failure and SHPT.
-
House the rats in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to the diet and water.
-
Monitor the body weight and general health of the animals regularly. A significant decrease in body weight is expected.
-
At the end of the 4-week induction period, confirm the development of CKD by measuring serum creatinine and blood urea nitrogen (BUN) levels.
This compound Administration
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Syringes and needles for intravenous injection
Protocol:
-
Following the 4-week adenine induction period, divide the rats into treatment groups:
-
CKD Control (Vehicle)
-
Upacicalcet (0.2 mg/kg)
-
Upacicalcet (1 mg/kg)
-
Sham Control (Normal diet, no treatment)
-
-
Prepare fresh solutions of this compound in sterile saline on each day of administration.
-
Administer this compound or vehicle intravenously (i.v.), for example, via the tail vein. The intravenous administration of upacicalcet to normal and double-nephrectomized rats at doses of 0.03-3 mg/kg and 0.3-30 mg/kg, respectively, has been shown to decrease serum iPTH and Ca2+ levels.[5]
-
The frequency of administration should be determined by the study design, for example, daily or three times a week, for a specified duration (e.g., 4-8 weeks).
-
Continue to monitor the animals' health and body weight throughout the treatment period.
Sample Collection and Biochemical Analysis
Materials:
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., serum separator tubes)
-
Centrifuge
-
Rat Intact PTH (iPTH) ELISA kit (e.g., Quidel MICROVUE™ Rat PTH ELISA, Cat. No. 60-2500[6], or Elabscience Rat I-PTH ELISA Kit, Cat. No. E-EL-R0535[7])
-
Clinical chemistry analyzer for serum calcium and phosphorus
Protocol:
-
At the end of the study, anesthetize the rats and collect blood via cardiac puncture.
-
Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Store the serum samples at -80°C until analysis.
-
Measure serum iPTH levels using a commercially available rat-specific ELISA kit according to the manufacturer's instructions.
-
Determine serum calcium and phosphorus concentrations using a clinical chemistry analyzer.
Histological Analysis of Vascular Calcification
Materials:
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Decalcifying solution (e.g., 0.5M EDTA, pH 8.0)
-
Paraffin wax
-
Microtome
-
Glass slides
-
Silver nitrate solution (5%)
-
Sodium thiosulfate solution (5%)
-
Nuclear Fast Red or Hematoxylin and Eosin (H&E) for counterstaining
Protocol (von Kossa Staining):
-
After blood collection, perfuse the rats with PBS followed by 4% PFA.
-
Dissect the thoracic aorta and fix it in 4% PFA overnight.
-
Process the aorta for paraffin embedding.
-
Cut 5 µm thick sections and mount them on glass slides.[8]
-
Deparaffinize and rehydrate the sections.
-
Incubate the sections in 5% silver nitrate solution under a bright light (e.g., UV lamp) for 15-60 minutes.[8]
-
Rinse thoroughly with distilled water.
-
Treat with 5% sodium thiosulfate for 5 minutes to remove unreacted silver.[8]
-
Rinse well in running tap water.
-
Counterstain with Nuclear Fast Red or H&E.
-
Dehydrate, clear, and mount the sections.
-
Examine the sections under a microscope. Calcium deposits will appear black or dark brown.
Bone Histomorphometry
Materials:
-
Calcein or other fluorescent bone labels
-
Microtome for undecalcified bone sections
-
Stains for bone analysis (e.g., Toluidine blue, Goldner's trichrome)
Protocol:
-
For dynamic bone histomorphometry, administer fluorescent labels (e.g., calcein, 10 mg/kg, intraperitoneally) at specific time points before sacrifice (e.g., 10 and 3 days prior).
-
After sacrifice, dissect the tibiae and fix them in 70% ethanol.
-
Embed the undecalcified bones in a resin (e.g., methyl methacrylate).
-
Cut sections using a specialized microtome.
-
For static histomorphometry, stain sections with Toluidine blue or Goldner's trichrome to visualize bone cells and matrix.
-
For dynamic histomorphometry, view unstained sections under a fluorescence microscope to visualize the fluorescent labels.
-
Analyze the sections using a bone histomorphometry software to quantify parameters such as bone volume, trabecular number and thickness, osteoid volume, and bone formation rate.
Data Presentation
Table 1: Effect of Upacicalcet on Serum Biochemistry in Adenine-Induced CKD Rats
| Parameter | Sham Control | CKD Control (Vehicle) | Upacicalcet (0.2 mg/kg) | Upacicalcet (1 mg/kg) |
| Serum iPTH (pg/mL) | Value | Value | Value | Value |
| Serum Calcium (mg/dL) | Value | Value | Value | Value |
| Serum Phosphorus (mg/dL) | Value | Value | Value | Value |
| Serum Creatinine (mg/dL) | Value | Value | Value | Value |
| BUN (mg/dL) | Value | Value | Value | Value |
| Values to be presented as mean ± SD. Statistical significance to be indicated. |
Table 2: Effect of Upacicalcet on Bone and Vascular Parameters in Adenine-Induced CKD Rats
| Parameter | Sham Control | CKD Control (Vehicle) | Upacicalcet (0.2 mg/kg) | Upacicalcet (1 mg/kg) |
| Aortic Calcification Score | Value | Value | Value | Value |
| Bone Volume/Total Volume (%) | Value | Value | Value | Value |
| Trabecular Number (1/mm) | Value | Value | Value | Value |
| Bone Formation Rate (µm³/µm²/day) | Value | Value | Value | Value |
| Values to be presented as mean ± SD. Statistical significance to be indicated. |
Signaling Pathway
Calcium-Sensing Receptor (CaSR) Signaling Pathway and the Action of Upacicalcet
Caption: Upacicalcet enhances CaSR signaling to reduce PTH synthesis and secretion.
Conclusion
The adenine-induced rat model of CKD is a robust and clinically relevant model for evaluating the therapeutic potential of this compound. The detailed protocols and application notes provided herein offer a framework for researchers to conduct preclinical studies to further elucidate the efficacy and safety of this novel calcimimetic in the management of secondary hyperparathyroidism. Careful adherence to these protocols will ensure the generation of reliable and reproducible data.
References
- 1. Upacicalcet, a positive allosteric modulator of the calcium-sensing receptor, prevents vascular calcification and bone disorder in a rat adenine-induced secondary hyperparathyroidism model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Upacicalcet Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of bone in adenine-induced chronic kidney disease model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological profile of upacicalcet, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MICROVUE™ Rat PTH ELISA | QuidelOrtho [quidelortho.com]
- 7. Rat I-PTH(Intact Parathormone) ELISA Kit - Elabscience® [elabscience.com]
- 8. stainsfile.com [stainsfile.com]
Application Notes and Protocols for Upacicalcet Sodium in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of Upacicalcet sodium in various rat models based on available preclinical research. The included protocols and data are intended to guide researchers in designing and executing studies to evaluate the pharmacokinetics and pharmacodynamics of this novel calcimimetic agent.
Mechanism of Action
This compound is a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] It enhances the sensitivity of the CaSR on parathyroid gland cells to extracellular calcium.[3] This heightened sensitivity leads to a reduction in the secretion of parathyroid hormone (PTH), which plays a crucial role in calcium homeostasis.[3][4] By lowering PTH levels, Upacicalcet helps to manage secondary hyperparathyroidism (SHPT), a common complication of chronic kidney disease (CKD).[1][3]
Signaling Pathway
The mechanism of action of Upacicalcet involves the modulation of the CaSR signaling pathway in the parathyroid gland. The following diagram illustrates this process.
Caption: Signaling pathway of this compound in a parathyroid gland cell.
Experimental Protocols
Detailed experimental protocols for the administration of this compound in rat models are crucial for reproducible research. The following sections outline the methodologies derived from published studies.
Animal Models
-
Normal Rats: Used for initial pharmacokinetic and pharmacodynamic screening.
-
Double-Nephrectomized Rats: A model of acute kidney injury to evaluate drug efficacy in a uremic environment.
-
Adenine-Induced Secondary Hyperparathyroidism (SHPT) Rat Model: A well-established model of chronic kidney disease-mineral and bone disorder (CKD-MBD) that mimics the clinical condition of SHPT in humans.[1]
Drug Preparation and Administration
This compound is typically prepared for intravenous (IV) administration. While specific details on the vehicle and final concentration for injection are not consistently reported across all studies, it is crucial to use a sterile, physiologically compatible vehicle.
Protocol for Intravenous Administration:
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline) to the desired concentration.
-
Dosing: Administer the prepared solution intravenously. The specific dose will depend on the experimental model and study objectives (see dosing tables below).
-
Frequency: In single-dose studies, administration occurs once.[5][6] In repeated-dose studies, the frequency can vary, for example, daily administration over a period of several weeks in the adenine-induced SHPT model.[1]
Sample Collection and Analysis
-
Blood Sampling: Blood samples are typically collected at various time points post-administration to determine the plasma concentration of Upacicalcet and to measure key pharmacodynamic markers.
-
Pharmacokinetic Analysis: Plasma concentrations of Upacicalcet are measured to determine pharmacokinetic parameters such as half-life. In healthy animals, the half-life is approximately 1-2 hours.[7]
-
Pharmacodynamic Analysis: Serum levels of intact parathyroid hormone (iPTH), calcium, and phosphorus are the primary pharmacodynamic endpoints.[1][5][6]
The following diagram outlines a general experimental workflow for evaluating this compound in a rat model of SHPT.
Caption: General experimental workflow for this compound studies in rats.
Data Presentation
The following tables summarize the quantitative data on the dosing and effects of this compound in various rat models as reported in the literature.
Table 1: Single-Dose Intravenous Administration of this compound in Normal and Double-Nephrectomized Rats
| Rat Model | Dose Range (mg/kg) | Key Pharmacodynamic Effects | Reference |
| Normal Rats | 0.03 - 3 | Dose-dependent decrease in serum iPTH and Ca2+ levels. | [5][6] |
| Double-Nephrectomized Rats | 0.3 - 30 | Dose-dependent decrease in serum iPTH and Ca2+ levels. | [5][6] |
Table 2: Repeated-Dose Intravenous Administration of this compound in Adenine-Induced SHPT Rats
| Dose (mg/kg) | Duration of Treatment | Key Pharmacodynamic and Pathological Effects | Reference |
| 0.2 | Repeated Administration | Significantly lower serum iPTH levels compared to control. | [1] |
| 1 | Repeated Administration | Significantly lower serum iPTH levels compared to control; Inhibition of parathyroid hyperplasia; Suppression of ectopic calcification and cortical pore formation. | [1] |
Note: In the adenine-induced SHPT model, repeated administration of Upacicalcet did not significantly affect serum calcium and phosphorus levels, suggesting a low risk of hypocalcemia.[1]
Safety and Tolerability
Preclinical studies in rats have informed the safety profile of Upacicalcet. The no-observed-adverse-effect level (NOAEL) in 4-week repeated-dose studies in rats was 10 mg/kg.[7] Furthermore, Upacicalcet did not significantly affect gastric emptying in normal rats at doses up to 10 mg/kg.[5][6]
These application notes and protocols are intended to serve as a guide. Researchers should adapt these methodologies to their specific experimental questions and adhere to all relevant animal welfare guidelines. Further optimization of dosing and administration protocols may be necessary depending on the specific rat strain and the severity of the induced disease model.
References
- 1. Upacicalcet, a positive allosteric modulator of the calcium-sensing receptor, prevents vascular calcification and bone disorder in a rat adenine-induced secondary hyperparathyroidism model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 4. Upacicalcet - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological profile of upacicalcet, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First-in-Human Phase I Study of the Novel Injectable Calcimimetic Agent Upacicalcet in Healthy Adult Japanese Participants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Upacicalcet Sodium's Effect on PTH Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upacicalcet sodium is a novel calcimimetic agent designed to treat secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis.[1] SHPT is characterized by elevated parathyroid hormone (PTH) levels, which can lead to bone disease and cardiovascular complications. This compound acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells. By binding to the CaSR, Upacicalcet increases the receptor's sensitivity to extracellular calcium, thereby suppressing the synthesis and secretion of PTH.[1] These application notes provide detailed protocols for assessing the pharmacological effects of this compound on PTH levels in various experimental settings.
Signaling Pathway of this compound in Parathyroid Cells
This compound exerts its therapeutic effect by targeting the CaSR, a G-protein coupled receptor. Activation of the CaSR by Upacicalcet initiates a downstream signaling cascade that ultimately inhibits the secretion of PTH. The key steps are outlined in the diagram below.
Caption: Signaling pathway of this compound in parathyroid cells.
I. In Vitro Assessment of this compound Activity
Functional Assessment of CaSR Activation in HEK293 Cells
This protocol describes an in vitro assay to determine the potency and efficacy of this compound by measuring its ability to activate the CaSR and induce an intracellular calcium flux in a recombinant cell line.
Experimental Workflow:
Caption: Workflow for CaSR activation assay.
Protocol:
-
Cell Culture:
-
Culture Human Embryonic Kidney (HEK293) cells stably transfected with the human CaSR gene in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed the cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM or Fura-2 AM) in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing:
-
Aspirate the loading buffer and wash the cells twice with 100 µL of HBSS with 20 mM HEPES.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in HBSS with 20 mM HEPES.
-
Using a fluorescence plate reader equipped with an automated injection system, add 50 µL of the this compound dilutions to the wells.
-
Immediately begin kinetic reading of fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4 AM) for a period of 180 seconds.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the increase in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Calculate the EC50 value (the concentration of this compound that elicits 50% of the maximal response) using a non-linear regression analysis.
-
Data Presentation:
| Compound | EC50 (nM) | Maximal Response (% of control) |
| This compound | [Insert Value] | [Insert Value] |
| Positive Control (e.g., Cinacalcet) | [Insert Value] | [Insert Value] |
PTH Secretion from Primary Rat Parathyroid Cells
This protocol details the isolation of primary parathyroid cells from rats and the subsequent measurement of PTH secretion in response to this compound.
Protocol:
-
Isolation of Primary Parathyroid Cells:
-
Euthanize adult Sprague-Dawley rats and surgically excise the parathyroid glands, which are located near the thyroid gland.
-
Transfer the glands to a sterile dish containing ice-cold HBSS.
-
Mince the tissue into small pieces and digest with a solution of collagenase type I (1 mg/mL) and dispase II (1 mg/mL) in HBSS at 37°C for 30-45 minutes with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Wash the cells twice with culture medium (e.g., DMEM/F12 supplemented with 10% fetal bovine serum, penicillin, and streptomycin) by centrifugation.
-
The isolated cells can be further purified using fluorescence-activated cell sorting (FACS) for cells positive for CaSR and EpCAM.[2]
-
-
PTH Secretion Assay:
-
Plate the isolated parathyroid cells in 24-well plates at a density of 1 x 10^5 cells per well and allow them to adhere overnight.
-
Wash the cells with a low-calcium (e.g., 0.5 mM) HBSS solution.
-
Pre-incubate the cells in low-calcium HBSS for 1 hour.
-
Replace the medium with fresh low-calcium HBSS containing varying concentrations of this compound.
-
Incubate for 4 hours at 37°C.
-
Collect the supernatant for PTH measurement.
-
-
PTH Measurement:
-
Measure the concentration of intact PTH (iPTH) in the supernatant using a commercially available rat PTH ELISA kit, following the manufacturer's instructions.
-
Data Presentation:
| This compound (nM) | PTH Concentration (pg/mL) | % Inhibition of PTH Secretion |
| 0 (Control) | [Insert Value] | 0 |
| 1 | [Insert Value] | [Insert Value] |
| 10 | [Insert Value] | [Insert Value] |
| 100 | [Insert Value] | [Insert Value] |
| 1000 | [Insert Value] | [Insert Value] |
II. In Vivo Evaluation of this compound in an Animal Model of SHPT
Adenine-Induced Chronic Kidney Disease and SHPT Model in Rats
This protocol describes the induction of CKD and subsequent SHPT in rats, providing a relevant model to test the efficacy of this compound.
Protocol:
-
Induction of CKD:
-
Confirmation of SHPT:
-
After the 4-week adenine diet, collect blood samples via tail vein or saphenous vein.
-
Measure serum creatinine, blood urea nitrogen (BUN), and intact PTH levels to confirm the development of CKD and SHPT.
-
-
This compound Treatment:
-
Divide the SHPT rats into vehicle control and this compound treatment groups.
-
Administer this compound or vehicle intravenously or subcutaneously at desired doses and frequencies.
-
-
Monitoring PTH Levels:
-
Collect blood samples at various time points after drug administration (e.g., 1, 4, 8, 24 hours).
-
Process the blood to obtain serum or plasma and store at -80°C until analysis.
-
Measure serum intact PTH levels using a rat PTH ELISA kit.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time Post-Dose (h) | Serum iPTH (pg/mL) | % Reduction from Baseline |
| Vehicle | - | 0 | [Insert Value] | 0 |
| Vehicle | - | 24 | [Insert Value] | [Insert Value] |
| Upacicalcet | [Dose 1] | 0 | [Insert Value] | 0 |
| Upacicalcet | [Dose 1] | 4 | [Insert Value] | [Insert Value] |
| Upacicalcet | [Dose 1] | 24 | [Insert Value] | [Insert Value] |
| Upacicalcet | [Dose 2] | 0 | [Insert Value] | 0 |
| Upacicalcet | [Dose 2] | 4 | [Insert Value] | [Insert Value] |
| Upacicalcet | [Dose 2] | 24 | [Insert Value] | [Insert Value] |
III. Clinical Measurement of this compound's Effect on PTH
Protocol for PTH Measurement in Clinical Trials
This protocol outlines the procedures for blood sample collection, processing, and analysis for the measurement of intact PTH in patients participating in clinical trials of this compound.
Clinical Trial Workflow:
Caption: Workflow for PTH measurement in clinical trials.
Protocol:
-
Patient Population:
-
Enroll adult patients with end-stage kidney disease undergoing hemodialysis who have a diagnosis of secondary hyperparathyroidism (e.g., iPTH > 400 pg/mL).[5]
-
-
Blood Sample Collection:
-
Collect whole blood samples into EDTA-containing tubes (lavender top). EDTA plasma is preferred for PTH stability.[6][7]
-
Draw a baseline (pre-dose) sample before the administration of this compound.
-
Collect subsequent samples at specified time points post-administration as per the clinical trial protocol.
-
Handle samples gently to avoid hemolysis.
-
-
Sample Processing and Storage:
-
Intact PTH Analysis:
-
Measure the concentration of intact PTH (1-84 PTH) using a validated two-site sandwich immunoassay (e.g., ELISA, chemiluminescent immunoassay).
-
It is crucial to use an assay that specifically measures the full-length, biologically active PTH molecule.
-
Data Presentation:
| Time Point | Placebo Group iPTH (pg/mL) | Upacicalcet Group iPTH (pg/mL) |
| Baseline (Pre-dose) | [Mean ± SD] | [Mean ± SD] |
| 4 hours post-dose | [Mean ± SD] | [Mean ± SD] |
| 24 hours post-dose | [Mean ± SD] | [Mean ± SD] |
| End of Treatment | [Mean ± SD] | [Mean ± SD] |
IV. Quantification of this compound in Plasma
To correlate the pharmacodynamic effect (PTH reduction) with drug exposure, it is essential to quantify the concentration of this compound in plasma samples. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for this analysis. While a specific protocol for Upacicalcet was not publicly available, the following is a general protocol adapted from methods for a similar calcimimetic, Cinacalcet.[1][2]
Protocol:
-
Sample Preparation:
-
To 100 µL of human plasma, add an internal standard (e.g., a deuterated analog of Upacicalcet).
-
Perform protein precipitation by adding 500 µL of acetonitrile.[6]
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases consisting of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for Upacicalcet and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
-
Data Presentation:
| Time Point (hours) | Mean Plasma Upacicalcet Concentration (ng/mL) |
| 1 | [Insert Value] |
| 4 | [Insert Value] |
| 8 | [Insert Value] |
| 24 | [Insert Value] |
References
- 1. A validated lcms/ms method for estimation of cinacalcet in human plasma [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Culture of Parathyroid Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An improved LC-MS/MS method for determination of cinacalcet in human plasma and its application to the evaluation of food intake effect on the pharmacokinetics of cinacalcet in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assays to Assess Upacicalcet Sodium's Agonistic Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upacicalcet sodium is a novel small-molecule calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] As a CaSR agonist, it enhances the receptor's sensitivity to extracellular calcium, leading to the inhibition of parathyroid hormone (PTH) secretion.[1][3] This makes Upacicalcet a promising therapeutic agent for the management of secondary hyperparathyroidism in patients with chronic kidney disease.
These application notes provide detailed protocols for in vitro assays designed to characterize the agonistic activity of this compound on the CaSR. The described methods are essential for researchers and professionals involved in the discovery and development of new calcimimetic drugs. The assays focus on two key downstream effects of CaSR activation: intracellular calcium mobilization and the inhibition of PTH secretion.
Principle of Action
The CaSR is a G protein-coupled receptor (GPCR) that plays a central role in calcium homeostasis.[4] Upon activation by extracellular calcium and allosteric modulators like Upacicalcet, the CaSR initiates intracellular signaling cascades primarily through the Gq/11 and Gi/o pathways.[4] Activation of the Gq/11 pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, resulting in a transient increase in cytosolic calcium concentration. The Gi/o pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Both pathways contribute to the ultimate physiological response of reduced PTH secretion from parathyroid cells.
Key In Vitro Assays
Two primary in vitro assays are crucial for evaluating the agonistic properties of this compound:
-
Intracellular Calcium Mobilization Assay: This assay directly measures the functional response of the CaSR to an agonist by detecting the transient increase in intracellular calcium concentration. It is typically performed using a recombinant cell line, such as Human Embryonic Kidney 293 (HEK-293) cells, stably expressing the human CaSR.
-
Inhibition of PTH Secretion Assay: This assay provides a more physiologically relevant measure of the compound's activity by quantifying the reduction in PTH secretion from primary parathyroid cells or a suitable cell line in response to the agonist.
Data Presentation
The following tables summarize the quantitative data for Upacicalcet's agonistic activity from representative in vitro assays.
Table 1: In Vitro Agonistic Activity of Upacicalcet on Human CaSR
| Assay | Cell Line | Parameter | Upacicalcet Value |
| Intracellular Calcium Mobilization | HEK-293T cells expressing human CaSR | EC50 | Data not explicitly available in a tabular format in the searched results. Studies confirm agonistic activity. |
| Inositol Monophosphate Accumulation | HEK-293T cells expressing human CaSR | EC50 | Data not explicitly available in a tabular format in the searched results. Studies confirm agonistic activity. |
Table 2: Effect of Upacicalcet on PTH Secretion
| Assay | Cell Type | Parameter | Upacicalcet Effect |
| Inhibition of PTH Secretion | Primary Bovine Parathyroid Cells | IC50 | Data not explicitly available in a tabular format in the searched results. Studies confirm inhibition of PTH secretion. |
Note: Specific EC50 and IC50 values for Upacicalcet were not found in a clear tabular format in the provided search results. The tables indicate the type of data that would be generated from these assays.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol is adapted from methodologies described for assessing CaSR agonists in recombinant cell lines.[5]
Objective: To determine the potency (EC50) of this compound in inducing intracellular calcium mobilization in HEK-293T cells stably expressing the human CaSR.
Materials:
-
HEK-293T cells stably expressing human CaSR
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Puromycin
-
Fluo-4 NW Calcium Assay Kit
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Positive control (e.g., a known CaSR agonist)
-
96-well black, clear-bottom microplates
Procedure:
-
Cell Culture:
-
Culture the HEK-293T-hCaSR cells in DMEM supplemented with 10% FBS and a selection antibiotic (e.g., puromycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Plate the cells into 96-well black, clear-bottom microplates at an appropriate density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions of this compound in the assay buffer to create a range of concentrations for the dose-response curve.
-
-
Calcium Indicator Loading:
-
On the day of the assay, remove the culture medium from the cells.
-
Prepare the Fluo-4 NW dye-loading solution according to the manufacturer's instructions.
-
Add the dye-loading solution to each well and incubate the plate at 37°C for the recommended time (typically 30-60 minutes).
-
-
Assay Performance:
-
After incubation, place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the instrument to measure fluorescence intensity at the appropriate excitation and emission wavelengths for Fluo-4 (e.g., 494 nm excitation and 516 nm emission).
-
Establish a baseline fluorescence reading for each well.
-
Inject the different concentrations of this compound into the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the ΔF against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.
-
Inhibition of Parathyroid Hormone (PTH) Secretion Assay
This protocol is a generalized procedure based on established methods for measuring PTH secretion from primary bovine parathyroid cells.[6][7]
Objective: To determine the potency (IC50) of this compound in inhibiting PTH secretion from primary bovine parathyroid cells.
Materials:
-
Fresh bovine parathyroid glands
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase (Type I or II)
-
Bovine Serum Albumin (BSA)
-
Culture medium (e.g., MEM/Hanks' BSS with 10% fetal calf serum and 15 mM HEPES)
-
This compound
-
Low and high calcium buffers
-
PTH ELISA kit
-
24-well culture plates
Procedure:
-
Isolation of Bovine Parathyroid Cells:
-
Obtain fresh bovine parathyroid glands from a local abattoir and place them in ice-cold HBSS.
-
Mince the tissue into small fragments.
-
Digest the minced tissue with collagenase in HBSS at 37°C with gentle agitation for 60-90 minutes.[6]
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Wash the cells by centrifugation and resuspend them in culture medium.
-
-
Cell Culture:
-
Plate the isolated parathyroid cells in 24-well plates and culture them for several days to allow for recovery and monolayer formation.[6]
-
-
Inhibition of PTH Secretion Assay:
-
On the day of the experiment, wash the cells with a low-calcium buffer to establish a baseline of maximal PTH secretion.
-
Prepare a series of treatment solutions containing a fixed, sub-maximal concentration of extracellular calcium and varying concentrations of this compound.
-
Aspirate the wash buffer and add the treatment solutions to the respective wells.
-
Incubate the plates at 37°C for a defined period (e.g., 1-3 hours).
-
-
Sample Collection and Analysis:
-
Data Analysis:
-
Calculate the percentage of inhibition of PTH secretion for each concentration of this compound relative to the control (no drug).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: CaSR Signaling Pathway Activated by Upacicalcet.
Caption: Workflow for the Intracellular Calcium Mobilization Assay.
Caption: Workflow for the Inhibition of PTH Secretion Assay.
References
- 1. Pharmacological profile of upacicalcet, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Upacicalcet Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacological properties and clinical trial results of the novel calcium-sensing receptor agonist this compound hydrate (Upacita® intravenous injection for dialysis)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Studies on the biosynthesis and secretion of parathyroid hormone in monolayer cultures of bovine parathyroid cells (I) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bovine parathyroid tissue: a model to compare the biosynthesis and secretion of parathyroid hormone and parathyroid hormone-related peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. PTH Assays: Understanding What We Have and Forecasting What We Will Have - PMC [pmc.ncbi.nlm.nih.gov]
Methodologies for Evaluating Upacicalcet Sodium's Impact on Bone Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Upacicalcet sodium is a novel intravenous calcimimetic agent designed to treat secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis.[1][2] It functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the surface of the parathyroid glands.[3][4][5] By enhancing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses the excessive secretion of parathyroid hormone (PTH), a key driver of bone and mineral disorders in patients with chronic kidney disease (CKD).[3][4][6] Elevated PTH levels lead to high-turnover bone disease, characterized by increased bone resorption and formation, ultimately compromising bone quality and increasing fracture risk.[1] This document provides detailed methodologies for evaluating the impact of this compound on bone metabolism, encompassing the assessment of bone turnover markers, bone mineral density, and bone histomorphometry.
Mechanism of Action: Signaling Pathway
This compound exerts its primary effect by targeting the CaSR on parathyroid chief cells. This interaction initiates a signaling cascade that culminates in the inhibition of PTH synthesis and secretion.
Experimental Workflow for Evaluating Upacicalcet's Impact on Bone Metabolism
A comprehensive evaluation of this compound's effects on bone metabolism involves a multi-faceted approach, integrating biochemical marker analysis with imaging and histological techniques.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on key biochemical markers of bone metabolism from a 24-week clinical study.[1][2]
Table 1: Change in Serum Intact Parathyroid Hormone (iPTH) Levels
| Baseline BAP Group | N | Baseline iPTH (pg/mL) | % Change from Baseline at Week 24 |
| Low BAP (<12.8 µg/L) | 34 | 412.5 ± 167.3 | -58.7 ± 4.5% |
| Medium BAP (12.8-18.8 µg/L) | 35 | 465.7 ± 189.5 | -48.4 ± 3.7% |
| High BAP (>18.8 µg/L) | 34 | 520.4 ± 245.1 | -49.0 ± 3.8% |
Table 2: Change in Bone Turnover Markers
| Marker | Baseline BAP Group | % Change from Baseline at Week 24 |
| BAP (µg/L) | Low | -15.4 ± 4.2% |
| Medium | -23.1 ± 4.0% | |
| High | -32.5 ± 4.1% | |
| TRACP-5b (mU/dL) | Low | -25.2 ± 5.6% |
| Medium | -31.8 ± 5.3% | |
| High | -40.1 ± 5.5% | |
| BAP/TRACP-5b Ratio | Low | +15.8 ± 8.1% |
| Medium | +13.5 ± 7.7% | |
| High | +13.9 ± 7.9% |
Table 3: Change in Other Mineral Metabolism Markers
| Marker | % Change from Baseline at Week 24 |
| Corrected Calcium (mg/dL) | -8.7 ± 0.7% |
| Phosphate (mg/dL) | -11.9 ± 2.2% |
| Intact FGF23 (pg/mL) | -40.1 ± 4.8% |
Detailed Experimental Protocols
Quantification of Bone Turnover Markers
a) Bone-Specific Alkaline Phosphatase (BAP) - Bone Formation Marker
-
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used for the quantitative measurement of BAP in serum or plasma.[2][7] The microplate is pre-coated with a monoclonal antibody specific to BAP.[2]
-
Protocol:
-
Sample Collection and Preparation: Collect whole blood and separate serum by centrifugation at 1,000 x g for 15 minutes.[8][9] Samples can be stored at -20°C or -80°C if not assayed immediately.[8][9] Avoid repeated freeze-thaw cycles.[10]
-
Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Add 100 µL of standards, controls, and samples to the appropriate wells of the pre-coated microplate.[10]
-
Incubate for 60-80 minutes at 37°C.[10]
-
Wash the wells 3-5 times with the provided wash buffer.
-
Add 100 µL of biotin-conjugated anti-BAP antibody to each well and incubate for 60 minutes at 37°C.[2]
-
Wash the wells.
-
Add 100 µL of Streptavidin-HRP conjugate and incubate for 30-60 minutes at 37°C.[2]
-
Wash the wells.
-
Add 90-100 µL of TMB substrate solution and incubate for 15-30 minutes at 37°C in the dark.[3]
-
Add 50 µL of stop solution to terminate the reaction.[3]
-
-
Data Analysis: Measure the optical density at 450 nm using a microplate reader.[2] Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Calculate the BAP concentration in the samples from the standard curve.
-
b) Tartrate-Resistant Acid Phosphatase 5b (TRACP-5b) - Bone Resorption Marker
-
Principle: This assay also employs the quantitative sandwich ELISA technique.[3] An antibody specific for TRACP-5b is pre-coated onto the microplate wells.[3]
-
Protocol:
-
Sample Collection and Preparation: Follow the same procedure as for BAP analysis.[8]
-
Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Add 100 µL of standards, controls, and samples to the wells.[3]
-
Incubate for 2 hours at 37°C.[3]
-
Aspirate the liquid from each well.
-
Add 100 µL of biotin-conjugated anti-TRACP-5b antibody to each well and incubate for 1 hour at 37°C.[3]
-
Wash the wells three times.[3]
-
Add 100 µL of HRP-avidin conjugate and incubate for 1 hour at 37°C.[3]
-
Wash the wells five times.[3]
-
Add 90 µL of TMB Substrate and incubate for 15-30 minutes at 37°C.[3]
-
Add 50 µL of Stop Solution.[3]
-
-
Data Analysis: Measure the absorbance at 450 nm and calculate the TRACP-5b concentration using a standard curve.[3]
-
Assessment of Bone Mineral Density (BMD)
-
Principle: Dual-energy X-ray absorptiometry (DXA) is the standard method for measuring BMD.[11][12] It uses two X-ray beams with different energy levels to differentiate between bone and soft tissue, providing a quantitative measurement of bone mineral content per unit area (g/cm²).[13]
-
Protocol:
-
Patient Preparation: No special preparation is required. Patients should wear comfortable clothing without metal fasteners.
-
Scan Acquisition:
-
The preferred sites for measurement are the lumbar spine (L1-L4) and the proximal femur (total hip and femoral neck).[11]
-
For spine measurements, the patient lies supine with their legs supported to flatten the lumbar spine.[12]
-
For hip measurements, the patient's foot is placed in a brace to ensure proper internal rotation of the femur.[12]
-
The DXA scanner arm passes over the area of interest, acquiring the image and data. The procedure typically takes 10-30 minutes.[12]
-
-
Data Analysis:
-
The software calculates BMD in g/cm².
-
Results are expressed as T-scores and Z-scores.[11]
-
T-score: Compares the patient's BMD to that of a healthy young adult of the same sex.[11]
-
Z-score: Compares the patient's BMD to that of an age- and sex-matched population.[11]
-
Serial measurements are used to monitor changes in BMD over time in response to treatment.
-
-
Bone Histomorphometry
-
Principle: Bone histomorphometry is the gold standard for assessing bone turnover and microarchitecture at the cellular level.[14] It involves the quantitative analysis of a non-decalcified bone biopsy specimen.[14][15]
-
Protocol:
-
In Vivo Labeling (for Dynamic Histomorphometry):
-
To measure bone formation rates, patients are administered two courses of a tetracycline-based fluorescent label (e.g., tetracycline or demeclocycline) 10-14 days apart, with the biopsy taken 2-5 days after the second label.[14]
-
-
Bone Biopsy:
-
A bone biopsy is typically obtained from the iliac crest using a specialized trephine.[14]
-
-
Sample Processing:
-
Staining and Analysis:
-
Static Parameters: Sections are stained with reagents like Goldner's trichrome or von Kossa to differentiate between mineralized and unmineralized bone (osteoid).[16][17]
-
Dynamic Parameters: Unstained sections are viewed under a fluorescence microscope to visualize the tetracycline labels.[16]
-
A specialized software (e.g., OsteoMeasure) is used to quantify various parameters.[16]
-
-
Key Parameters to Measure:
-
Structural Parameters: Bone volume/tissue volume (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), and trabecular separation (Tb.Sp).[17]
-
Bone Formation Parameters: Osteoid volume/bone volume (OV/BV), mineralizing surface/bone surface (MS/BS), and bone formation rate (BFR).
-
Bone Resorption Parameters: Eroded surface/bone surface (ES/BS) and osteoclast number/bone surface (N.Oc/BS).
-
-
The Role of PTH in Bone Metabolism
Parathyroid hormone plays a dual role in bone remodeling. Chronically elevated PTH, as seen in SHPT, leads to a net loss of bone. Upacicalcet, by lowering PTH levels, is expected to normalize bone turnover.
Conclusion
The evaluation of this compound's impact on bone metabolism requires a systematic and multi-pronged approach. By combining the measurement of serum bone turnover markers with advanced imaging and histological techniques, researchers can gain a comprehensive understanding of the drug's efficacy in ameliorating the skeletal complications of secondary hyperparathyroidism. The protocols outlined in this document provide a framework for conducting these essential investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. mybiosource.com [mybiosource.com]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. An Optimized Approach to Perform Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. k-assay.com [k-assay.com]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
- 10. elkbiotech.com [elkbiotech.com]
- 11. radiopaedia.org [radiopaedia.org]
- 12. Bone Density Scan (DEXA or DXA) [radiologyinfo.org]
- 13. Dual-Energy X-Ray Absorptiometry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cda-amc.ca [cda-amc.ca]
- 15. Bone histomorphometry using free and commonly available software - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histomorphometry | Orthopædics & Rehabilitation [medicine.yale.edu]
- 17. arprheumatology.com [arprheumatology.com]
Protocols for assessing the safety and efficacy of Upacicalcet sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upacicalcet sodium is a novel, intravenously administered, small-molecule calcimimetic agent for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis.[1][2] It acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the surface of the parathyroid gland.[3] By enhancing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses the synthesis and secretion of parathyroid hormone (PTH), a key driver of SHPT and its associated complications, including renal osteodystrophy and vascular calcification.[1][3]
These application notes provide a comprehensive overview of the protocols for assessing the safety and efficacy of this compound, encompassing both preclinical and clinical evaluation methodologies.
Mechanism of Action: Signaling Pathway
This compound exerts its therapeutic effect by modulating the CaSR signaling pathway in parathyroid chief cells. The binding of Upacicalcet to an allosteric site on the CaSR increases the receptor's affinity for extracellular calcium ions (Ca²⁺). This sensitization leads to receptor activation even at lower calcium concentrations, initiating a G-protein-coupled signaling cascade that inhibits the synthesis and release of PTH.
Preclinical Efficacy and Safety Assessment
Non-clinical studies are crucial for characterizing the pharmacological properties and safety profile of this compound before human trials. Key preclinical assessments focus on its effects on a relevant animal model of SHPT, including evaluations of parathyroid gland hyperplasia, vascular calcification, and bone disorders.
Experimental Workflow for Preclinical Evaluation
A typical workflow for the preclinical assessment of this compound is outlined below. This process involves inducing SHPT in an animal model, administering the investigational drug, and subsequently performing a battery of analyses to determine its efficacy and safety.
Detailed Experimental Protocols
1. Adenine-Induced Secondary Hyperparathyroidism Rat Model
This model is widely used to mimic the pathophysiology of SHPT in CKD.
-
Animals: Male Sprague-Dawley rats, 6-8 weeks old.
-
Induction of SHPT:
-
Administer a diet containing 0.75% (w/w) adenine for 2 to 4 weeks to induce chronic renal failure.[4][5]
-
Monitor animal health, body weight, and food consumption regularly.
-
Confirm the development of renal failure and SHPT by measuring serum creatinine, blood urea nitrogen (BUN), and intact PTH (iPTH) levels.
-
-
Treatment:
-
Following the induction period, divide the animals into treatment and vehicle control groups.
-
Administer this compound intravenously at desired dose levels (e.g., 0.2 and 1 mg/kg) or vehicle control.[6]
-
Continue treatment for a specified duration (e.g., 4-8 weeks).
-
-
Endpoint Analysis: Collect blood and tissues at the end of the study for further analysis as described in the following protocols.
2. In Vitro Calcium-Sensing Receptor (CaSR) Activation Assay
This assay determines the potency and efficacy of this compound in activating the CaSR. A common method is to measure the accumulation of inositol monophosphate (IP1), a downstream product of CaSR activation.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human CaSR.
-
Protocol (based on HTRF IP-One Assay):
-
Cell Plating: Seed the CaSR-HEK293 cells into a 384-well plate and incubate overnight.
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Stimulation: Incubate the plate at 37°C for 30-60 minutes to allow for receptor activation and IP1 accumulation. The stimulation buffer should contain LiCl to inhibit the degradation of IP1.[7]
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 conjugate and anti-IP1 cryptate conjugate).
-
Signal Measurement: After a 1-hour incubation at room temperature, read the plate on an HTRF-compatible reader, measuring the fluorescence at 620 nm and 665 nm.[8]
-
Data Analysis: The HTRF ratio is inversely proportional to the concentration of IP1. Calculate EC₅₀ values to determine the potency of this compound.
-
3. Histopathological Analysis of Parathyroid Gland Hyperplasia
This protocol is for the qualitative and quantitative assessment of parathyroid gland cellularity.
-
Tissue Preparation:
-
Carefully dissect the parathyroid glands at necropsy and fix them in 10% neutral buffered formalin.
-
Process the tissues and embed them in paraffin wax.
-
Cut 4-5 µm thick sections and mount them on glass slides.
-
-
Staining:
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphology.
-
Perform immunohistochemistry for proliferation markers such as Ki-67 to quantify cell proliferation.[6]
-
-
Analysis:
-
Microscopically examine the H&E stained sections for features of hyperplasia, such as increased chief cell number, reduced adipose tissue, and nodularity.[9]
-
Quantify the Ki-67 positive cells to determine the proliferative index.
-
4. Assessment of Vascular Calcification (von Kossa Staining)
Von Kossa staining is used to detect calcium deposits in tissues.
-
Tissue Preparation:
-
Collect the thoracic aorta and fix it in 10% neutral buffered formalin.
-
Process and embed the tissue in paraffin.
-
Cut 4-5 µm thick sections.
-
-
Staining Protocol:
-
Deparaffinize and rehydrate the tissue sections to distilled water.
-
Incubate the sections in a 1-5% silver nitrate solution under a bright light (e.g., 60-100W bulb or UV light) for 30-60 minutes.[2][10]
-
Rinse the sections thoroughly with distilled water.
-
Treat with 2.5-5% sodium thiosulfate for 5 minutes to remove unreacted silver.[2][10]
-
Rinse again with distilled water.
-
Counterstain with Nuclear Fast Red or van Gieson.
-
Dehydrate, clear, and mount the sections.
-
-
Analysis: Calcium deposits will appear black. The extent and severity of calcification can be scored semi-quantitatively.
5. Bone Histomorphometry for Renal Osteodystrophy
This technique provides a quantitative assessment of bone turnover, mineralization, and structure.
-
In-life Labeling:
-
Administer fluorochrome labels (e.g., calcein or tetracycline) at two distinct time points before necropsy to label areas of active bone formation.
-
-
Sample Preparation:
-
Sectioning and Staining:
-
Cut thin sections (5-10 µm) using a microtome equipped with a tungsten carbide knife.
-
Mount unstained sections for fluorochrome analysis.
-
Stain other sections with Goldner's trichrome or von Kossa/van Gieson for static parameter assessment.[12]
-
-
Analysis:
-
Dynamic Histomorphometry (from unstained sections): Measure parameters such as mineral apposition rate (MAR), bone formation rate (BFR), and mineralization lag time (MLT) using fluorescence microscopy.
-
Static Histomorphometry (from stained sections): Quantify parameters like osteoid volume/bone volume (OV/BV), osteoblast surface/bone surface (Ob.S/BS), and osteoclast surface/bone surface (Oc.S/BS) using a light microscope equipped with an image analysis system.
-
Clinical Efficacy and Safety Assessment
The clinical development of this compound has involved Phase I, II, and III trials to establish its pharmacokinetic, pharmacodynamic, efficacy, and safety profile in the target patient population.
Clinical Trial Design Overview
A representative Phase 3 clinical trial design for this compound is depicted below. These trials are typically multicenter, randomized, double-blind, and placebo-controlled.
Summary of Clinical Efficacy Data
The efficacy of this compound has been demonstrated in multiple clinical trials. The primary endpoint is often the proportion of patients achieving a target range for serum iPTH.
| Efficacy Endpoint | Upacicalcet Group | Placebo Group | p-value | Reference(s) |
| Phase 3 Study (24 weeks) | ||||
| Patients achieving mean iPTH 60-240 pg/mL (Weeks 22-24) | 67.0% | 8.0% | <0.001 | [2][10] |
| Patients with ≥30% reduction in mean iPTH from baseline | 80.6% | 8.0% | <0.001 | [10] |
| Long-Term Open-Label Study (52 weeks) | N/A | N/A | ||
| Patients achieving target serum iPTH level (60-240 pg/mL) at Week 52 | 94.2% | N/A | N/A | [13] |
Summary of Clinical Safety Data
This compound has been shown to be well-tolerated in clinical trials, with a low incidence of common calcimimetic-associated side effects.
| Adverse Event (AE) Profile | Upacicalcet Group | Placebo Group | Reference(s) |
| Phase 3 Study (24 weeks) | |||
| Any Adverse Events | 85% | 72% | [4] |
| Upper Gastrointestinal AEs (e.g., nausea, vomiting) | 1.9% | 6.0% | [10] |
| Serum Corrected Calcium <7.5 mg/dL | 1.9% | 0% | [10] |
| Phase I/II Study | |||
| Upper Gastrointestinal Symptoms (at doses ≥0.4 mg) | Observed | Not specified | [14] |
| Abdominal Discomfort (in multiple-dose study) | Observed | Not specified | [14] |
Conclusion
The protocols and data presented in these application notes provide a framework for the comprehensive assessment of the safety and efficacy of this compound. The preclinical models and in vitro assays are essential for elucidating the mechanism of action and identifying potential safety signals, while the rigorous clinical trial program has established its clinical utility in the management of secondary hyperparathyroidism in hemodialysis patients. These methodologies are critical for the continued development and post-market evaluation of this compound and other novel calcimimetics.
References
- 1. Upacicalcet - Wikipedia [en.wikipedia.org]
- 2. Efficacy and Safety of Upacicalcet in Hemodialysis Patients with Secondary Hyperparathyroidism: A Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 4. Efficacy and Safety of Upacicalcet in Hemodialysis Patients with Secondary Hyperparathyroidism: A Randomized Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. resources.revvity.com [resources.revvity.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. pathalys.com [pathalys.com]
- 11. Undecalcified Bone Preparation for Histology, Histomorphometry and Fluorochrome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Optimized Approach to Perform Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Administration of Upacicalcet Sodium
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of Upacicalcet sodium. This document provides detailed methodologies for in vivo and in vitro studies, data presentation guidelines, and visualizations of key biological pathways and experimental workflows.
Introduction to this compound
This compound is a novel, small-molecule, intravenous calcimimetic agent.[1] It functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR) located on the surface of parathyroid cells.[2][3][4] By enhancing the sensitivity of the CaSR to extracellular calcium, Upacicalcet effectively suppresses the synthesis and secretion of parathyroid hormone (PTH).[2][3][4] This mechanism of action makes it a promising therapeutic agent for managing secondary hyperparathyroidism (SHPT), a common complication in patients with chronic kidney disease (CKD).[2][3] Preclinical studies have demonstrated its efficacy in reducing PTH levels and mitigating complications associated with SHPT, such as parathyroid hyperplasia and bone disorders.[4][5]
Mechanism of Action: CaSR Signaling Pathway
This compound potentiates the signaling cascade initiated by the activation of the CaSR by extracellular calcium. The CaSR is a G-protein coupled receptor (GPCR) that, upon activation, can couple to multiple G-protein subtypes, primarily Gαq/11 and Gαi/o. This leads to the activation of downstream signaling pathways that ultimately inhibit the synthesis and secretion of PTH.
Figure 1: Upacicalcet's Mechanism of Action on the CaSR Pathway.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from preclinical studies investigating the efficacy and pharmacokinetics of this compound.
Table 1: Efficacy of Intravenous Upacicalcet in Rat Models of Secondary Hyperparathyroidism
| Animal Model | Dosage (mg/kg) | Key Findings | Reference |
| Normal Rats | 0.03 - 3 | Dose-dependent decrease in serum iPTH and Ca²⁺ | [6] |
| Double-Nephrectomized Rats | 0.3 - 30 | Dose-dependent decrease in serum iPTH and Ca²⁺ | [6] |
| Adenine-Induced CKD Rats | 0.2 and 1 | Significant reduction in serum iPTH levels, inhibition of parathyroid hyperplasia, and suppression of ectopic calcification and cortical pore formation.[5] | [5] |
Table 2: Pharmacokinetic Parameters of Upacicalcet (Data from Human Studies)
| Parameter | Value | Condition | Reference |
| Half-life (t½) | ~1-2 hours | Single intravenous dose in healthy adults | [7] |
| Major Excretion Route | Urine | Single intravenous dose in healthy adults | [7] |
| Protein Binding | ~45% | In human plasma | [8] |
Experimental Protocols
In Vivo Administration in a Rat Model of Secondary Hyperparathyroidism
This protocol describes the induction of SHPT in rats using an adenine-rich diet and the subsequent administration of this compound.
Materials:
-
Male Wistar rats (8 weeks old)
-
Standard rodent chow
-
Rodent chow containing 0.75% adenine
-
This compound
-
Sterile saline for injection (0.9% NaCl) or other appropriate sterile, isotonic, pH-balanced vehicle
-
Sterile syringes and needles (23-25 gauge)[9]
-
Restraining device for rats
-
Blood collection tubes (e.g., with EDTA for plasma)
-
Anesthesia (e.g., isoflurane)
-
Equipment for euthanasia
Protocol:
-
Induction of SHPT:
-
House rats in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
For the CKD group, feed the rats a diet containing 0.75% adenine for 4 weeks to induce renal failure and SHPT.[10] The control group should receive a standard diet.
-
After the 4-week induction period, switch the CKD group back to the standard diet.[10]
-
-
Preparation of this compound Solution:
-
On the day of administration, prepare a fresh solution of this compound.
-
Calculate the required amount of Upacicalcet based on the mean body weight of the rats and the desired dose.
-
Dissolve the this compound in a sterile, isotonic, pH-balanced vehicle such as sterile saline (0.9% NaCl). Ensure complete dissolution.
-
The final concentration should be such that the required dose can be administered in a small volume (e.g., 1-5 ml/kg).[9]
-
-
Intravenous Administration:
-
Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the rat in a restraining device.
-
Disinfect the tail with 70% ethanol.
-
Insert a 23-25 gauge needle into one of the lateral tail veins.[9]
-
Administer the Upacicalcet solution slowly as a bolus injection.[2][5]
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Sample Collection and Analysis:
-
Collect blood samples at predetermined time points (e.g., pre-dose and various time points post-dose) via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture under anesthesia).
-
Centrifuge the blood to separate plasma or serum and store at -80°C until analysis.
-
Analyze plasma/serum for intact PTH (iPTH), calcium, and phosphorus levels using commercially available ELISA kits or automated analyzers.
-
At the end of the study, euthanize the animals and collect tissues (e.g., parathyroid glands, aorta, bones) for histological and morphometric analysis.[5]
-
Figure 2: Workflow for In Vivo Administration of Upacicalcet.
In Vitro CaSR Activation Assay
This protocol describes an in vitro assay to evaluate the activity of this compound on the human CaSR expressed in HEK293 cells.
Materials:
-
HEK293 cells stably transfected with the human CaSR (HEK-CaSR)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Calcium chloride (CaCl₂)
-
96-well cell culture plates
-
Reagents for measuring downstream signaling (e.g., IP-One HTRF assay kit for inositol monophosphate, or antibodies for phospho-ERK western blotting)
Protocol:
-
Cell Culture:
-
Culture HEK-CaSR cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.[11]
-
Subculture the cells every 2-3 days to maintain them in the exponential growth phase.
-
-
Cell Seeding:
-
Trypsinize the cells and resuspend them in fresh culture medium.
-
Seed the cells into 96-well plates at a suitable density (e.g., 50,000 cells/well) and allow them to adhere overnight.[4]
-
-
Assay Procedure (Measuring Inositol Monophosphate - IP₁):
-
Wash the cells once with assay buffer.
-
Add assay buffer containing various concentrations of this compound and a fixed concentration of extracellular calcium (e.g., a concentration that gives a submaximal response on its own).
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Lyse the cells and measure the accumulation of inositol monophosphate (IP₁) using a commercial HTRF assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IP₁ accumulation (or other readout) against the concentration of this compound.
-
Determine the EC₅₀ (half-maximal effective concentration) of Upacicalcet in the presence of the fixed calcium concentration.
-
Figure 3: Workflow for In Vitro CaSR Activation Assay.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. For in vivo studies, all animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Disclaimer: These protocols are intended for guidance in a research setting. Researchers should optimize these protocols for their specific experimental conditions and adhere to all applicable safety and animal welfare regulations.
References
- 1. Upacicalcet - Wikipedia [en.wikipedia.org]
- 2. research.vt.edu [research.vt.edu]
- 3. researchanimaltraining.com [researchanimaltraining.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Identification and characterization of a novel CASR mutation causing familial hypocalciuric hypercalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 10. Analysis of bone in adenine-induced chronic kidney disease model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the calcium-sensing receptor pathway [bio-protocol.org]
Troubleshooting & Optimization
Upacicalcet Sodium Technical Support Center: A Guide for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Upacicalcet sodium. The information is designed to help optimize dosage, minimize side effects, and ensure the smooth execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells.[1] By binding to the CaSR, this compound increases the receptor's sensitivity to extracellular calcium.[1] This enhanced sensitivity leads to a decrease in the synthesis and secretion of parathyroid hormone (PTH), which is the primary therapeutic effect for treating secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis.[2]
Q2: What are the most common side effects observed with this compound administration?
A2: The most frequently reported side effects associated with this compound are hypocalcemia (a decrease in blood calcium levels), nausea, and vomiting.[1] Close monitoring of serum calcium levels is crucial during treatment to mitigate the risk of hypocalcemia.[1]
Q3: How should I determine the starting dose of this compound in my preclinical or clinical experiments?
A3: In clinical trials for SHPT in hemodialysis patients, the initial dose of this compound was typically 25 µg or 50 µg, administered intravenously three times a week at the end of each hemodialysis session.[3] The starting dose was often determined by the baseline serum corrected calcium (cCa) levels.[3] For preclinical studies, the dose range would need to be determined based on the specific animal model and experimental objectives.
Q4: How can I monitor the therapeutic effect of this compound?
A4: The primary pharmacodynamic marker for this compound's efficacy is the reduction of serum intact parathyroid hormone (iPTH) levels.[4][5] Additionally, monitoring changes in serum calcium, phosphorus, and bone turnover markers such as bone-specific alkaline phosphatase (BAP) and tartrate-resistant acid phosphatase 5b (TRACP-5b) can provide a comprehensive understanding of the drug's activity.[3]
Troubleshooting Guides
Issue 1: Managing and Minimizing Hypocalcemia
Hypocalcemia is a known side effect of calcimimetics due to their PTH-lowering effect.
Troubleshooting Steps:
-
Baseline and Regular Monitoring: Before initiating this compound, establish a baseline serum corrected calcium (cCa) level. Monitor cCa levels frequently, especially during the dose titration phase (e.g., weekly).[6]
-
Dose Adjustment: If cCa levels fall below the target range, a dose reduction or temporary interruption of this compound may be necessary. Clinical trial protocols often specified interrupting administration if serum cCa levels dropped below 7.5 mg/dL.[7]
-
Calcium and Vitamin D Supplementation: In a clinical setting, managing hypocalcemia may involve the administration of calcium supplements or active vitamin D sterols.[6] The necessity and dosage of such interventions should be carefully evaluated based on the experimental design.
Data Summary: Dose Titration and Monitoring Parameters
| Parameter | Recommendation | Citation |
| Starting Dose | 25 µg or 50 µg, based on baseline serum corrected calcium. | [3] |
| Dose Titration | Adjust dose in steps (e.g., 25, 50, 100, 150, 200, 250, 300 µg) to achieve target iPTH levels. | [7] |
| Monitoring Frequency | Measure serum calcium within 1 week of initiation or dose adjustment. | [6] |
| Dose Interruption | Consider interrupting treatment if serum corrected calcium falls below 7.5 mg/dL. | [7] |
Issue 2: Addressing Gastrointestinal Side Effects (Nausea and Vomiting)
While intravenous administration of this compound is intended to reduce gastrointestinal side effects compared to oral calcimimetics, nausea and vomiting can still occur, particularly at higher doses.[5]
Troubleshooting Steps:
-
Dose-Escalation Strategy: Employ a gradual dose-escalation strategy. A slower titration schedule may help to improve tolerability.
-
Symptom Assessment: Utilize a standardized grading scale to objectively assess the severity of nausea and vomiting. This will allow for a more accurate evaluation of the dose-response relationship for these side effects.
-
Consider Prophylactic Antiemetics: In some experimental settings, the use of antiemetic agents could be considered to mitigate nausea and vomiting, although this would need to be carefully justified and controlled for in the study design.[8]
Data Summary: Incidence of Nausea and Vomiting in a Phase 3 Trial
| Adverse Event | Upacicalcet Group (n=103) | Placebo Group (n=50) | Citation |
| Nausea | Similar incidence to placebo | Similar incidence to Upacicalcet | [3] |
| Vomiting | Similar incidence to placebo | Similar incidence to Upacicalcet | [3] |
Note: A phase 1/2 study observed upper gastrointestinal symptoms in groups receiving ≥400 μg of a single intravenous administration.[7]
Experimental Protocols
Protocol 1: Assessment of Serum Corrected Calcium (cCa)
Objective: To accurately determine the physiologically relevant calcium concentration by adjusting for serum albumin levels.
Methodology:
-
Sample Collection: Collect whole blood samples in appropriate serum separator tubes.
-
Sample Processing: Allow the blood to clot at room temperature for 30-60 minutes. Centrifuge at 1000-2000 x g for 10 minutes at room temperature.
-
Biochemical Analysis: Measure total calcium and albumin concentrations in the serum using a calibrated automated analyzer.
-
Calculation: Use the following formula to calculate the corrected calcium concentration:
-
Corrected Calcium (mg/dL) = Measured Total Calcium (mg/dL) + 0.8 * (4.0 - Serum Albumin [g/dL])
-
Protocol 2: Quantification of Nausea and Vomiting
Objective: To systematically and quantitatively assess the incidence and severity of nausea and vomiting.
Methodology:
-
Utilize a Validated Scoring System: Employ a standardized tool such as the Common Terminology Criteria for Adverse Events (CTCAE) for grading nausea and vomiting.
-
Data Collection: At predefined time points, ask subjects to rate their nausea and report the number of vomiting episodes.
-
Grading of Nausea (based on CTCAE v5.0): [9]
-
Grade 1: Loss of appetite without alteration in eating habits.
-
Grade 2: Oral intake decreased without significant weight loss, dehydration, or malnutrition.
-
Grade 3: Inadequate oral caloric or fluid intake; tube feeding, TPN, or hospitalization indicated.
-
-
Grading of Vomiting (based on CTCAE v5.0):
-
Grade 1: 1-2 episodes in 24 hours.
-
Grade 2: 3-5 episodes in 24 hours.
-
Grade 3: ≥6 episodes in 24 hours; tube feeding, TPN, or hospitalization indicated.
-
Visualizations
Caption: this compound signaling pathway in parathyroid cells.
Caption: Logical workflow for this compound dose optimization.
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. Upacicalcet - Wikipedia [en.wikipedia.org]
- 3. Efficacy and Safety of Upacicalcet in Hemodialysis Patients with Secondary Hyperparathyroidism: A Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-Patient Phase I/II Study of Upacicalcet in Japanese Patients with Secondary Hyperparathyroidism Undergoing Hemodialysis: Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Cinacalcet Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 7. Phase 2 study of upacicalcet in Japanese haemodialysis patients with secondary hyperparathyroidism: an intraindividual dose-adjustment study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancercareontario.ca [cancercareontario.ca]
- 9. Nausea | eviQ [eviq.org.au]
Troubleshooting common issues in Upacicalcet sodium experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Upacicalcet sodium. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] It enhances the sensitivity of the CaSR to extracellular calcium, leading to a reduction in the secretion of parathyroid hormone (PTH).[1] This makes it a valuable tool for studying secondary hyperparathyroidism (SHPT) and other conditions related to calcium homeostasis.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[2] Stock solutions in a solvent should be stored at -80°C for up to 1 year.[2]
Q3: Is this compound stable in aqueous solutions?
While specific data on the long-term stability of this compound in aqueous solutions is limited, it is generally recommended to prepare aqueous solutions fresh for each experiment. If storage of an aqueous solution is necessary, it should be for a short duration and kept at 2-8°C.
Troubleshooting Guide
Solubility and Solution Preparation
Q1.1: I'm having trouble dissolving this compound. What should I do?
This compound is soluble in DMSO. For other solvents, solubility may be limited. If you encounter insoluble impurities, they can often be removed by filtration without affecting the product's activity.[2] Sonication can also be used to aid dissolution.[2]
Q1.2: What is the recommended solvent for preparing a stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.
Data on Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | Soluble | [2] |
| Water | Information not available | |
| Ethanol | Information not available | |
| PBS (pH 7.4) | Information not available |
In Vitro Experiment Issues
Q2.1: I am not observing the expected decrease in PTH secretion in my cell-based assay. What could be the reason?
Several factors could contribute to this:
-
Cell Health and Density: Ensure your parathyroid cells are healthy and seeded at the optimal density. Over-confluent or unhealthy cells may not respond appropriately.
-
Calcium Concentration: The effect of this compound is dependent on the extracellular calcium concentration. Ensure your assay buffer contains an appropriate concentration of calcium to allow for the allosteric modulation of the CaSR.
-
Compound Degradation: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution to avoid degradation.
-
Assay Incubation Time: The incubation time with this compound may need to be optimized for your specific cell type and assay conditions.
Q2.2: I am seeing high variability in my intracellular calcium flux assay results. What are the possible causes?
High variability in calcium flux assays can be caused by:
-
Uneven Dye Loading: Ensure even loading of your calcium indicator dye (e.g., Fluo-4 AM) by following the manufacturer's protocol carefully.
-
Cell Clumping: Ensure a single-cell suspension before seeding to avoid clumps, which can lead to uneven dye loading and responses.
-
Inconsistent Compound Addition: Use automated liquid handling for compound addition to ensure consistency across wells.
-
Phototoxicity: Minimize exposure of fluorescent dyes to the excitation light to prevent phototoxicity and dye bleaching.
Q2.3: Could this compound interfere with my assay readout?
-
Fluorescence Interference: If you are using a fluorescence-based assay, it is good practice to test if this compound itself fluoresces at the excitation and emission wavelengths of your reporter dye.
-
Luciferase Assay Interference: Some small molecules can directly inhibit or stabilize luciferase enzymes, leading to false-negative or false-positive results. If using a luciferase-based reporter assay, consider running a control experiment with purified luciferase to rule out direct effects on the enzyme.
In Vivo Experiment Issues
Q3.1: I am observing unexpected side effects in my animal model, such as lethargy or reduced food intake. What should I do?
Calcimimetics, including this compound, can cause hypocalcemia (low blood calcium), which can manifest as lethargy and reduced appetite. It is crucial to monitor serum calcium levels in your animals. Gastrointestinal effects such as nausea and vomiting have also been reported with calcimimetics.
Q3.2: My compound is precipitating upon injection. How can I improve my formulation?
For in vivo studies, a common vehicle for poorly water-soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[2] It is essential to perform a vehicle tolerability study to ensure the vehicle itself does not cause adverse effects. If precipitation occurs, you may need to adjust the ratios of the co-solvents or consider alternative formulation strategies.
Q3.3: Are there any known off-target effects of this compound in preclinical models?
Preclinical studies with other calcimimetics have shown effects on bone and vascular tissue, which also express the CaSR.[3] Depending on your research question, it may be important to assess potential effects on these tissues.
Experimental Protocols
Key Experiment 1: In Vitro CaSR Activation Assay (Intracellular Calcium Mobilization)
This protocol describes the measurement of intracellular calcium mobilization in HEK293 cells stably expressing the human CaSR, using the fluorescent calcium indicator Fluo-4 AM.
Materials:
-
HEK293 cells stably expressing human CaSR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM
-
DMSO
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Positive control (e.g., a known CaSR agonist)
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Fluorescence microplate reader with automated injection capabilities
Methodology:
-
Cell Seeding: Seed the CaSR-expressing HEK293 cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing 20 mM HEPES. The final concentration of Fluo-4 AM will need to be optimized but is typically in the range of 1-5 µM.
-
Add Pluronic F-127 (typically at 0.02%) to the loading solution to aid in dye dispersion.
-
Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in HBSS with 20 mM HEPES to achieve the desired final assay concentrations.
-
-
Calcium Mobilization Measurement:
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in a fluorescence microplate reader set to measure fluorescence at an excitation of ~490 nm and an emission of ~525 nm.
-
Establish a baseline fluorescence reading for each well.
-
Use the plate reader's injector to add the this compound dilutions to the wells and immediately begin kinetic reading of fluorescence for a defined period (e.g., 1-2 minutes).
-
Include wells with vehicle control (DMSO) and a positive control.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the mobilization of intracellular calcium. Analyze the data to determine the EC50 of this compound.
Key Experiment 2: In Vitro PTH Secretion Assay
This protocol describes a method for measuring PTH secretion from cultured bovine parathyroid cells.
Materials:
-
Primary bovine parathyroid cells
-
Cell culture medium
-
Low and high calcium-containing buffers
-
This compound
-
Vehicle control (DMSO)
-
PTH ELISA kit
Methodology:
-
Cell Culture: Culture primary bovine parathyroid cells according to standard protocols.
-
Compound Treatment:
-
Prepare dilutions of this compound in a low-calcium buffer.
-
Wash the cells and incubate them with the different concentrations of this compound or vehicle control in the low-calcium buffer for a predetermined time (e.g., 1-2 hours).
-
Include a high-calcium buffer as a positive control for PTH inhibition.
-
-
Sample Collection: After the incubation period, collect the supernatant from each well.
-
PTH Measurement: Measure the concentration of PTH in the supernatant using a commercially available PTH ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the PTH concentration to the cell number or total protein content in each well. Analyze the data to determine the effect of this compound on PTH secretion.
Visualizations
Caption: Signaling pathway of this compound's action on the CaSR.
Caption: General experimental workflows for in vitro assays.
Caption: Troubleshooting logic for unexpected in vitro assay results.
References
Technical Support Center: Addressing Variability in Experimental Results with Upacicalcet Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with Upacicalcet sodium. The information is tailored for researchers in drug development and related scientific fields.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a calcimimetic agent.[1][2] It acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), meaning it enhances the sensitivity of the CaSR to extracellular calcium.[3][4] This heightened sensitivity, primarily on parathyroid cells, leads to an inhibition of parathyroid hormone (PTH) secretion.[1][3][5][6]
Q2: What are the key in vitro effects of this compound?
In vitro, this compound is expected to:
-
Inhibit PTH secretion from parathyroid cells in a dose-dependent manner.[3]
-
Activate the CaSR in the presence of extracellular calcium.[7] Its activity is dependent on the concentration of extracellular calcium.[7]
-
Induce intracellular calcium mobilization in cells expressing CaSR, such as HEK293-CaSR cells.
Q3: What are some common sources of variability in experiments with this compound?
Variability in experimental results can arise from several factors, including:
-
Cell-based factors: CaSR expression levels in the cell model used, cell health, and passage number.
-
Compound handling: Inconsistent stock solution preparation, improper storage, and precipitation of the compound in culture media.
-
Assay conditions: Variations in extracellular calcium and phosphate concentrations, incubation times, and temperature.
-
Detection methods: Interferences in immunoassays for PTH detection.
Troubleshooting Guides
Issue 1: Higher than Expected Variability in PTH Secretion Inhibition
| Potential Cause | Troubleshooting Steps |
| Inconsistent this compound Concentration | - Ensure accurate and consistent preparation of stock solutions. This compound is often dissolved in DMSO. - Prepare fresh dilutions for each experiment to avoid degradation. - Visually inspect for any precipitation when diluting into aqueous buffers or cell culture media. If precipitation occurs, consider optimizing the solvent or using a lower final concentration. |
| Variable Extracellular Calcium Concentration | - Upacicalcet's activity is dependent on extracellular calcium.[7] Standardize and confirm the calcium concentration in your assay buffer or cell culture medium for all experiments. |
| Low or Variable CaSR Expression | - Confirm CaSR expression in your cell model (e.g., HEK293-CaSR) using methods like qPCR or Western blot. - Use cells within a consistent and low passage number range, as receptor expression can change with extensive passaging. |
| Interference in PTH Immunoassay | - Be aware of potential interferences from heterophilic antibodies or other serum components in your PTH ELISA.[8][9][10] - If interference is suspected, test for linearity of dilution. A non-linear response upon dilution of the sample may indicate interference.[10] Consider using a different PTH antibody pair or assay platform.[11] |
Issue 2: Inconsistent Results in Calcium Flux Assays
| Potential Cause | Troubleshooting Steps |
| Suboptimal Cell Health | - Ensure cells are healthy and not overly confluent before starting the assay. - Use a consistent cell seeding density for all experiments. |
| Inadequate Dye Loading | - Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1 AM) and the loading time for your specific cell type. - Ensure complete removal of extracellular dye before measuring fluorescence to reduce background signal. |
| Variable Agonist Stimulation | - Ensure precise and consistent timing and concentration of this compound and/or extracellular calcium addition. - Use automated injectors if available for better reproducibility. |
| Phototoxicity or Dye Bleaching | - Minimize exposure of dye-loaded cells to excitation light before and during the measurement. - Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Key Parameters | Result | Reference |
| CaSR Activation | HEK-293T expressing human CaSR | EC50 for IP1 accumulation at 1.2 mM Ca2+ | 2.89 ± 1.46 μM (for a similar peptide agonist) | [12] |
| PTH Secretion Inhibition | Bovine Parathyroid Cells | IC50 for a first-generation calcimimetic (NPS R-568) | 27 ± 7 nM | [13] |
| CaSR Activation | Pig CaSR in a dual-luciferase reporter assay | EC50 for activation by extracellular calcium | 4.74 mM (Gq/11 pathway), 2.85 mM (ERK1/2 pathway), 2.26 mM (RhoA pathway) | [14] |
Note: Specific EC50/IC50 values for this compound in various in vitro assays are not consistently reported across publicly available literature. The data from related calcimimetics and different CaSR activation assays are provided for context.
Table 2: Physicochemical Properties of Upacicalcet
| Property | Value | Reference |
| Molecular Formula | C11H14ClN3O6S | [2] |
| Molar Mass | 351.76 g·mol−1 | [2] |
| Form | Used as sodium hydrate salt | [2][6] |
| Plasma Protein Binding | Approximately 45% | [15] |
Experimental Protocols
Key Experiment: In Vitro PTH Secretion Assay
This protocol is a general guideline for assessing the effect of this compound on PTH secretion from cultured parathyroid cells or a suitable model system.
1. Cell Culture:
- Culture a suitable cell line, such as primary bovine parathyroid cells or a human parathyroid cell line, according to standard protocols. Alternatively, HEK293 cells stably expressing the human CaSR can be used to assess downstream signaling as a proxy for PTH regulation.[8]
- Maintain cells in a humidified incubator at 37°C with 5% CO2.[12]
2. Preparation of this compound Stock Solution:
- Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
- Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
3. PTH Secretion Assay Protocol:
- Seed the parathyroid cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
- Wash the cells with a low-calcium buffer (e.g., containing 0.5 mM Ca2+).
- Pre-incubate the cells in the low-calcium buffer for a defined period (e.g., 1-2 hours) to establish a baseline of PTH secretion.
- Prepare a series of working solutions of this compound by diluting the stock solution in a buffer containing a fixed concentration of extracellular calcium (e.g., 1.0 mM Ca2+). Also, prepare a vehicle control (DMSO in the same final concentration).
- Remove the pre-incubation buffer and add the working solutions (containing different concentrations of this compound or vehicle) to the cells.
- Incubate for a specific time (e.g., 30-60 minutes).
- Collect the supernatant from each well.
- Measure the concentration of PTH in the supernatant using a commercially available PTH ELISA kit, following the manufacturer's instructions.
- Normalize the PTH concentration to the total protein content or cell number in each well.
- Plot the percentage of PTH inhibition against the concentration of this compound to determine the IC50 value.
Mandatory Visualizations
Caption: Signaling pathway of this compound in a parathyroid cell.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: Logical troubleshooting flow for experimental variability.
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. Upacicalcet - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. Upacicalcet Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. Upasita | C11H15ClN3NaO7S | CID 138404169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The effects of switching from etelcalcetide to upacicalcet in hemodialysis patients with secondary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AddexBio Product Detail - HEK-CaSR Cells [addexbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Cellosaurus cell line HEK293 (CVCL_0045) [cellosaurus.org]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Calcimimetics with potent and selective activity on the parathyroid calcium receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 159 In vitro Characterization of Potential Pig Calcium-sensing Receptor (CaSR) Ligands and Cell Signaling Pathways Related to CaSR Activation by a Dual-luciferase Reporter Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. First-in-Patient Phase I/II Study of Upacicalcet in Japanese Patients with Secondary Hyperparathyroidism Undergoing Hemodialysis: Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Gastrointestinal Side Effects of Calcimimetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcimimetics. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal (GI) side effects observed with oral calcimimetics like cinacalcet?
A1: The most frequently reported GI side effects associated with oral calcimimetics, such as cinacalcet, are nausea, vomiting, and diarrhea.[1][2][3] These effects are often mild to moderate in severity and can be transient.[1]
Q2: What is the underlying mechanism for calcimimetic-induced GI side effects?
A2: Calcimimetic-induced GI side effects are primarily mediated by the activation of the calcium-sensing receptor (CaSR) which is expressed in various cells throughout the gastrointestinal tract.[4][5] This includes enteroendocrine cells that secrete hormones like gastrin and cholecystokinin (CCK), as well as the enteric nervous system which controls gut motility and secretion.[4][6][7][8][9] Activation of these receptors can lead to altered gut motility, increased gastric acid secretion, and stimulation of the vomiting centers in the brain.[1][4] Some evidence suggests that these side effects are a systemic effect rather than a localized one.[10]
Q3: How does the administration of oral calcimimetics with food affect their bioavailability and GI side effects?
A3: Administering oral calcimimetics, such as cinacalcet, with food is recommended.[1][2] Food, particularly a high-fat meal, can significantly increase the absorption and plasma concentration of cinacalcet.[2][11][12][13] Taking the medication with a meal can also help to reduce the incidence and severity of nausea and vomiting.[1][14]
Q4: Are there differences in the GI side effect profiles of different calcimimetics, such as cinacalcet and etelcalcetide?
A4: Yes, there are differences. Etelcalcetide is an intravenous calcimimetic, and it was developed in part to reduce the GI side effects associated with oral cinacalcet by bypassing the gastrointestinal tract.[15][16] However, studies have shown that while etelcalcetide may have a slightly different side effect profile, it can still cause nausea and vomiting, suggesting a systemic mechanism for these effects.[10] Some comparative studies have found a similar overall safety and tolerability profile between the two drugs.[17]
Q5: Can dose titration of calcimimetics help in managing GI side effects?
A5: Yes, dose titration is a key strategy for managing GI side effects. Starting with a low dose of the calcimimetic and gradually increasing it allows for better patient tolerance.[2] The frequency of nausea and vomiting has been shown to be dose-dependent.[1] The recommended starting dose for cinacalcet is typically 30 mg once daily, with gradual upward titration based on efficacy and tolerability.[2]
Troubleshooting Guide for Experimental Studies
Issue 1: High incidence of nausea and vomiting in animal models leading to inconsistent results.
-
Possible Cause: The dose of the calcimimetic may be too high for the initial administration.
-
Troubleshooting Steps:
-
Implement a dose-escalation protocol: Start with a lower dose and gradually increase it over several days to allow the animals to acclimate.
-
Administer with food: If using an oral gavage, co-administer the calcimimetic with a small amount of a palatable food substance.
-
Consider a different route of administration: If using an oral formulation, explore subcutaneous or intravenous administration to bypass the direct effects on the GI tract.
-
Use of antiemetics: Co-administration of antiemetics, such as 5-HT3 receptor antagonists (e.g., ondansetron) or neurokinin-1 (NK1) receptor antagonists, can be considered to mitigate emesis.[18][19][20] However, the potential for the antiemetic to interfere with the experimental outcomes should be carefully evaluated.
-
Issue 2: Diarrhea observed in preclinical studies.
-
Possible Cause: Activation of CaSR in the intestinal epithelium can alter fluid and electrolyte secretion, potentially leading to diarrhea.[21][22][23]
-
Troubleshooting Steps:
-
Monitor fluid and electrolyte balance: Ensure animals have adequate access to water and electrolytes to prevent dehydration.
-
Evaluate intestinal fluid secretion: Utilize in-vitro models such as Ussing chambers with T84 cells or intestinal organoids to directly measure changes in ion transport and fluid secretion in response to the calcimimetic.[21][22]
-
Investigate the role of the enteric nervous system: Use tissue preparations with intact enteric nervous systems to determine if the diarrheal effect is neurally mediated.[9]
-
Issue 3: In-vitro cell models show inconsistent responses to calcimimetics.
-
Possible Cause 1: Low or variable expression of the Calcium-Sensing Receptor (CaSR) in the cell line.
-
Troubleshooting Steps:
-
Verify CaSR expression: Confirm the presence and expression level of CaSR in your cell line using techniques like qPCR, Western blot, or immunofluorescence.
-
Use a validated cell model: Consider using cell lines known to express functional CaSR, such as the human colon carcinoma cell line T84 or HEK293 cells transfected with the CaSR gene.[21][24]
-
-
Possible Cause 2: Poor solubility or stability of the calcimimetic in the culture medium.
-
Troubleshooting Steps:
-
Check for precipitation: Visually inspect the culture medium for any signs of drug precipitation.
-
Optimize solvent and final concentration: Ensure that the final concentration of the solvent (e.g., DMSO) is not toxic to the cells and does not interfere with the assay. Prepare fresh dilutions for each experiment.
-
Consult manufacturer's guidelines: Adhere to the recommended storage and handling instructions for the specific calcimimetic compound.
-
Quantitative Data Summary
Table 1: Incidence of Gastrointestinal Adverse Events with Cinacalcet vs. Placebo
| Adverse Event | Cinacalcet Incidence (%) | Placebo Incidence (%) | Odds Ratio (95% CI) |
| Nausea | 31 | 19 | 2.45 (1.29–4.66) |
| Vomiting | 27 | 15 | 2.78 (2.14–3.62) |
| Diarrhea | 20 | Not specified | 1.51 (1.04–2.20) |
Data compiled from multiple sources.[1][13][25]
Table 2: Comparison of Self-Reported Nausea or Vomiting with Etelcalcetide vs. Cinacalcet in a Head-to-Head Trial
| Treatment Group | Patients Reporting Nausea or Vomiting (%) |
| Etelcalcetide | 12.4 |
| Cinacalcet | 9.6 |
Data from a randomized clinical trial comparing etelcalcetide and cinacalcet.[15][26]
Key Experimental Protocols
Protocol 1: Assessment of Gastric Emptying in Rats
This protocol is adapted from methodologies used to assess the impact of GLP-1 receptor agonists on gastric emptying and can be applied to study the effects of calcimimetics.[27]
Materials:
-
Test meal: A non-absorbable marker (e.g., phenol red) mixed with a liquid or solid meal.
-
Homogenization buffer (e.g., 0.1 N NaOH).
-
Spectrophotometer.
Methodology:
-
Fasting: Fast rats overnight with free access to water.
-
Drug Administration: Administer the calcimimetic or vehicle control at a predetermined time before the test meal via the desired route (e.g., oral gavage, subcutaneous injection).
-
Test Meal Administration: Administer a precise volume of the test meal containing the non-absorbable marker.
-
Euthanasia and Stomach Collection: At a specific time point after meal administration (e.g., 20 minutes), euthanize the animals and carefully clamp the pylorus and cardia to prevent leakage. Excise the stomach.
-
Homogenization: Place the entire stomach in a known volume of homogenization buffer and homogenize until the tissue is completely disrupted.
-
Centrifugation: Centrifuge the homogenate to pellet the solid debris.
-
Spectrophotometry: Measure the absorbance of the supernatant at the appropriate wavelength for the marker (e.g., 560 nm for phenol red).
-
Calculation: Calculate the percentage of gastric emptying by comparing the amount of marker remaining in the stomach to the amount administered.
Protocol 2: In-Vitro Measurement of Intestinal Chloride Secretion using Ussing Chambers
This protocol is based on studies investigating the effect of CaSR activation on intestinal ion transport in T84 cells.[21][22]
Materials:
-
T84 human colon carcinoma cells.
-
Permeable supports (e.g., Transwell inserts).
-
Ussing chamber system.
-
Ringer's solution.
-
Secretagogues (e.g., forskolin, cholera toxin).
-
Calcimimetic compound.
Methodology:
-
Cell Culture: Culture T84 cells on permeable supports until they form a confluent monolayer with high transepithelial electrical resistance (TEER), indicating tight junction formation.
-
Ussing Chamber Mounting: Mount the permeable supports containing the T84 cell monolayer in Ussing chambers.
-
Equilibration: Bathe both the apical and basolateral sides of the monolayer with Ringer's solution, maintain at 37°C, and bubble with 95% O2/5% CO2. Allow the short-circuit current (Isc) to stabilize.
-
Stimulation of Secretion: Add a secretagogue (e.g., forskolin) to the basolateral side to induce chloride secretion, which is measured as an increase in Isc.
-
Calcimimetic Treatment: Pre-incubate the cell monolayers with the calcimimetic on the apical and/or basolateral side before adding the secretagogue, or add the calcimimetic after secretion has been stimulated.
-
Data Analysis: Record the changes in Isc and calculate the inhibitory effect of the calcimimetic on secretagogue-induced chloride secretion.
Visualizations
Caption: Signaling pathway of calcimimetic-induced GI side effects.
Caption: Experimental workflow for assessing gastric emptying in rats.
References
- 1. Clinical and Practical Use of Calcimimetics in Dialysis Patients With Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cinacalcet (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. The Extracellular Calcium-Sensing Receptor in the Intestine: Evidence for Regulation of Colonic Absorption, Secretion, Motility, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of the Calcium-Sensing Receptor in Gastrointestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The extracellular calcium-sensing receptor is required for cholecystokinin secretion in response to l-phenylalanine in acutely isolated intestinal I cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. The regulation of K- and L-cell activity by GLUT2 and the calcium-sensing receptor CasR in rat small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium-sensing receptor inhibits secretagogue-induced electrolyte secretion by intestine via the enteric nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Old and new calcimimetics for treatment of secondary hyperparathyroidism: impact on biochemical and relevant clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cinacalcet hydrochloride (Sensipar) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics of cinacalcet are unaffected following consumption of high- and low-fat meals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy of cinacalcet administered with the first meal after dialysis: the SENSOR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 16. login.medscape.com [login.medscape.com]
- 17. researchgate.net [researchgate.net]
- 18. Antiemetics: American Society of Clinical Oncology Clinical Practice Guideline Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oral combination antiemetics in patients with small cell lung cancer receiving cisplatin or cyclophosphamide plus doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cancercareontario.ca [cancercareontario.ca]
- 21. Repurposing calcium-sensing receptor agonist cinacalcet for treatment of CFTR-mediated secretory diarrheas - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Calcium-sensing receptor activator cinacalcet for treatment of cyclic nucleotide-mediated secretory diarrheas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Repurposing calcium-sensing receptor agonist cinacalcet for treatment of CFTR-mediated secretory diarrheas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Calcium-sensing receptor mediates dietary peptide-induced CCK secretion in enteroendocrine STC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Broad-spectrum antiemetic potential of the L-type calcium channel antagonist nifedipine and evidence for its additive antiemetic interaction with the 5-HT(3) receptor antagonist palonosetron in the least shrew (Cryptotis parva) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Effect of Etelcalcetide vs Cinacalcet on Serum Parathyroid Hormone in Patients Receiving Hemodialysis With Secondary Hyperparathyroidism: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
Technical Support Center: Upacicalcet Sodium Solution Stability and Solubility
Welcome to the technical support center for Upacicalcet sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and solubility of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) can be used. This compound is soluble in DMSO at a concentration of 100 mg/mL.
Q2: What are the recommended storage conditions for this compound solutions?
Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.
Q3: Is this compound soluble in aqueous solutions?
Yes, this compound is formulated for intravenous administration, which means it is soluble and stable in aqueous solutions suitable for injection.[1][2][3] The commercially available product in Japan, UPASITA®, is an intravenous injection syringe.[1][4][5]
Q4: What is the mechanism of action of this compound?
This compound is a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[6][7] It binds to the amino acid binding site of the CaSR on parathyroid cells, enhancing the receptor's sensitivity to extracellular calcium.[6][7][8] This leads to a reduction in the secretion of parathyroid hormone (PTH).[2][8]
Troubleshooting Guide
Issue 1: Precipitation of this compound in aqueous buffer.
Potential Cause: The pH of the aqueous buffer may not be optimal for the solubility of this compound.
Recommended Solution:
-
pH Adjustment: During the synthesis and purification process of this compound, a pH of 5.8 has been noted.[9] While specific solubility data at various pH levels is not publicly available, this suggests that maintaining a pH in the slightly acidic to neutral range may be beneficial. It is recommended to test the solubility of this compound in a range of buffers with different pH values (e.g., pH 5.0 - 7.5) to determine the optimal condition for your specific experimental needs.
-
Solvent System: If working with a high concentration of this compound that is difficult to dissolve in a purely aqueous system, consider the use of a co-solvent system. However, for cell-based assays or in vivo studies, the toxicity of the co-solvent must be taken into account.
Issue 2: Degradation of this compound in solution over time.
Potential Cause: The solution may be exposed to conditions that promote chemical degradation, such as improper temperature, light exposure, or reactive oxygen species.
Recommended Solution:
-
Temperature Control: Store aqueous solutions of this compound at 2-8°C for short-term storage. For long-term storage, refer to the recommended conditions for stock solutions in DMSO.
-
Use of Antioxidants: If oxidative degradation is suspected, the addition of a small amount of a biocompatible antioxidant could be considered, though its compatibility and potential interference with the experiment must be validated.
-
Fresh Preparation: Whenever possible, prepare fresh solutions of this compound for your experiments to minimize the impact of any potential degradation.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a general procedure to determine the solubility of this compound in a specific aqueous buffer.
-
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS) at a specific pH
-
Microcentrifuge tubes
-
Shaker or vortexer
-
Analytical balance
-
HPLC or other suitable analytical method for quantification
-
-
Procedure:
-
Prepare a series of microcentrifuge tubes with a fixed volume of the aqueous buffer.
-
Add increasing amounts of this compound powder to each tube.
-
Vortex or shake the tubes at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the tubes at high speed to pellet any undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method like HPLC.
-
The highest concentration at which no solid is visible and the solution is clear is the approximate solubility.
-
Data Presentation
Table 1: Solubility of this compound in DMSO
| Solvent | Concentration |
| DMSO | 100 mg/mL |
Visualizations
Caption: Troubleshooting workflow for common solution issues.
Caption: Simplified signaling pathway of this compound.
References
- 1. Launch of UPASITA® IV Injection Syringe for the Treatment of Secondary Hyperparathyroidism in Dialysis Patients | News Release(2021) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
- 2. Upacicalcet - Wikipedia [en.wikipedia.org]
- 3. Announcement of Marketing Authorization Approval in Japan and Co-promotion Agreement of UPASITA® IV Injection Syringe for the Treatment of Secondary Hyperparathyroidism in Dialysis Patients | News Release(2021) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
- 4. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 5. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 6. Upacicalcet Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
Technical Support Center: Refining Animal Models for Upacicalcet Sodium Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of animal models in Upacicalcet sodium research. Our goal is to enhance the accuracy and reliability of preclinical studies investigating this novel calcimimetic for the treatment of secondary hyperparathyroidism (SHPT).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a novel, small-molecule calcimimetic agent that functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1] By binding to the CaSR on parathyroid gland cells, Upacicalcet increases the receptor's sensitivity to extracellular calcium.[1] This enhanced sensitivity leads to a reduction in the secretion of parathyroid hormone (PTH), which is the primary therapeutic goal in managing secondary hyperparathyroidism (SHPT), a common complication of chronic kidney disease (CKD).[1][2]
Q2: What are the most common animal models for studying this compound?
A2: The most frequently used animal models for studying this compound and SHPT are rodent models of CKD-Mineral and Bone Disorder (CKD-MBD). These include:
-
Adenine-Induced CKD Model: This is a non-invasive model where CKD is induced by feeding rodents a diet containing adenine.[3] This leads to the development of key features of human CKD, including SHPT, vascular calcification, and bone disorders.[3]
-
5/6 Nephrectomy (Surgical) Model: This surgical model involves the removal of one kidney and a portion of the second, leading to a reduction in renal mass and function, which mimics CKD.
Q3: What are the expected effects of this compound in these animal models?
A3: In rodent models of SHPT, this compound has been shown to:
-
Significantly decrease serum intact PTH (iPTH) levels in a dose-dependent manner.[1][4]
-
Inhibit parathyroid gland hyperplasia.[1]
-
Suppress ectopic calcification in tissues like the aorta.[1]
-
Reduce cortical bone porosity.[1]
-
Notably, it achieves these effects with a lower risk of inducing hypocalcemia compared to other calcimimetics.[1][4]
Troubleshooting Guides
Adenine-Induced CKD Model
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High mortality rate or excessive weight loss in animals. | Adenine concentration in the diet is too high for the specific rodent strain or age. | * Reduce the percentage of adenine in the diet. A common starting point is 0.75% for rats. * Monitor animal weight and general health daily. If significant weight loss (e.g., >15-20%) is observed, consider reducing the adenine concentration or providing a recovery period with a standard diet. * Ensure ad libitum access to water, as adenine can cause dehydration. |
| Inconsistent development of SHPT (variable iPTH levels). | * Variability in food intake among animals. * Genetic differences within the rodent strain. | * House animals individually to accurately monitor food consumption. * Ensure homogenous mixing of adenine in the feed. * Increase the sample size to account for biological variability. * Confirm the duration of adenine feeding is sufficient to induce stable SHPT. |
| Unexpectedly severe hypocalcemia following Upacicalcet administration. | * The dose of Upacicalcet is too high for the level of renal impairment. * The animal's baseline calcium level was already low. | * Reduce the dose of Upacicalcet. * Monitor serum calcium levels more frequently, especially in the initial phase of treatment. * Ensure the diet has adequate calcium content prior to starting Upacicalcet treatment. Some studies suggest that calcium supplementation might be necessary, but this should be done with caution to avoid exacerbating vascular calcification.[5] |
| Difficulty in histological assessment of parathyroid glands. | * Small size and anatomical location of rodent parathyroid glands. | * Careful dissection under a microscope is required. The parathyroid glands are typically located near the thyroid gland. * Utilize serial sectioning of the thyroid-parathyroid tissue block to ensure the glands are not missed. * Use specific markers for parathyroid cells (e.g., PTH staining) to aid in identification. |
5/6 Nephrectomy Model
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High post-surgical mortality. | * Surgical complications such as bleeding or infection. * Anesthetic overdose. | * Refine surgical technique to minimize bleeding and tissue damage. * Ensure strict aseptic surgical conditions. * Provide appropriate post-operative care, including analgesia and fluid support. * Carefully calculate and monitor the dose of anesthetic. |
| Variable decline in renal function. | * Inconsistent amount of renal mass removed. | * Standardize the surgical procedure to ensure a consistent 5/6 reduction in renal mass. * Monitor renal function markers (e.g., serum creatinine, BUN) to confirm the establishment of CKD before starting the experiment. |
| Development of hypertension. | A common consequence of this model, which can be a confounding factor. | * Monitor blood pressure regularly. * If the study design allows, consider using antihypertensive agents that do not interfere with the parameters being studied. |
Quantitative Data Summary
Table 1: Effects of this compound in an Adenine-Induced CKD Rat Model
| Parameter | Control (CKD) | Upacicalcet (0.2 mg/kg) | Upacicalcet (1 mg/kg) |
| Serum iPTH (pg/mL) | Significantly Elevated | Significantly Lower than Control | Significantly Lower than Control |
| Parathyroid Gland Weight | Increased | Reduced | Reduced |
| Aortic Calcium Content | Increased | Suppressed | Suppressed |
| Cortical Bone Porosity | Increased | Suppressed | Suppressed |
| Serum Calcium | No significant change | No significant change | No significant change |
| Serum Phosphorus | No significant change | No significant change | No significant change |
Data synthesized from a study on adenine-induced CKD rats.[1] Doses were administered repeatedly.
Table 2: Dose-Dependent Effects of a Single Intravenous Dose of Upacicalcet in Normal and Double-Nephrectomized Rats
| Animal Model | Upacicalcet Dose | Effect on Serum iPTH | Effect on Serum Ca2+ |
| Normal Rats | 0.03 - 3 mg/kg | Dose-dependent decrease | Dose-dependent decrease |
| Double-Nephrectomized Rats | 0.3 - 30 mg/kg | Dose-dependent decrease | Dose-dependent decrease |
Data from a study comparing the pharmacological profile of Upacicalcet.[4]
Experimental Protocols
Protocol 1: Induction of SHPT in Rats using an Adenine-Rich Diet
-
Animal Selection: Use male Wistar rats (or another appropriate strain) of a specific age (e.g., 8 weeks old).
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week with free access to standard chow and water.
-
Diet Preparation: Prepare a diet containing 0.75% adenine by weight mixed thoroughly with standard rodent chow.
-
Induction Phase: Feed the rats the adenine-containing diet for a period of 4 to 6 weeks.
-
Monitoring:
-
Monitor body weight and food intake 2-3 times per week.
-
Collect blood samples at baseline and at regular intervals (e.g., every 2 weeks) to measure serum creatinine, BUN, calcium, phosphorus, and iPTH to confirm the development of CKD and SHPT.
-
-
Confirmation of Model: After the induction period, animals should exhibit elevated serum creatinine, BUN, and iPTH levels, indicative of CKD and SHPT.
Protocol 2: Administration of this compound and Sample Collection
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline) to the desired concentrations.
-
Dosing:
-
Based on preclinical studies, effective intravenous doses in rats range from 0.2 to 1 mg/kg.[1]
-
Administer Upacicalcet intravenously (e.g., via tail vein injection) at the desired frequency (e.g., daily or three times a week).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points post-dose to assess the pharmacodynamic effects.
-
For acute studies, frequent sampling (e.g., 0, 1, 2, 4, 8, 24 hours post-dose) is recommended.
-
For chronic studies, weekly or bi-weekly sampling may be sufficient.
-
-
Tissue Collection:
-
At the end of the study, euthanize the animals according to approved protocols.
-
Carefully dissect and collect tissues of interest, such as the parathyroid glands, aorta, and femurs.
-
-
Biochemical Analysis:
-
Measure serum levels of iPTH, calcium, phosphorus, creatinine, and BUN using appropriate assay kits.
-
-
Histological Analysis:
-
Fix the parathyroid glands and aorta in 10% neutral buffered formalin for histological examination.
-
Embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and von Kossa for calcification.
-
-
Bone Histomorphometry:
-
Process femur samples for undecalcified bone histology to assess parameters such as cortical porosity and bone formation rate.
-
Visualizations
References
- 1. Upacicalcet, a positive allosteric modulator of the calcium-sensing receptor, prevents vascular calcification and bone disorder in a rat adenine-induced secondary hyperparathyroidism model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-Human Phase I Study of the Novel Injectable Calcimimetic Agent Upacicalcet in Healthy Adult Japanese Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological profile of upacicalcet, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Challenges in Long-Term Administration of Upacicalcet Sodium
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the long-term experimental administration of Upacicalcet sodium. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data from long-term studies to facilitate successful and accurate research.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in-vivo or in-vitro experiments involving the long-term administration of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly High Variability in Serum Intact Parathyroid Hormone (iPTH) Levels Between Subjects | 1. Pre-analytical Sample Handling: PTH is an unstable hormone, and variations in sample collection, processing, and storage can lead to significant variability[1][2].2. Assay Variability: Different immunoassay kits for PTH can yield different results due to variations in antibody specificity and calibration[1].3. Biological Variability: Natural diurnal rhythm of PTH secretion can influence results[2]. | 1. Standardize Sample Handling: - Collect blood samples at the same time of day for all subjects. - Use EDTA plasma, as PTH is more stable than in serum[2][3]. - Separate plasma from cells within 24 hours of collection. - If not assayed immediately, store plasma at 4°C for up to 72 hours or freeze at -20°C or -80°C for long-term storage[2]. - Avoid repeated freeze-thaw cycles[4].2. Consistent Assay Protocol: - Use the same ELISA kit and lot number for all samples in a study. - Follow the manufacturer's protocol precisely, paying close attention to incubation times and temperatures.3. Consistent Dosing and Sampling Times: Ensure that dosing and blood collection are performed at consistent time points relative to the animal's light/dark cycle. |
| Severe or Symptomatic Hypocalcemia in Animal Models | 1. Dose Too High: The administered dose of Upacicalcet may be too high for the specific animal model or individual subject.2. Interaction with Other Treatments: Concurrent administration of other agents affecting calcium metabolism (e.g., vitamin D analogs) could potentiate the hypocalcemic effect. | 1. Dose Adjustment: - Reduce the dose of Upacicalcet. - Implement a dose-titration protocol, starting with a low dose and gradually increasing based on serum calcium monitoring.2. Calcium Supplementation: - For mild, asymptomatic hypocalcemia, consider oral calcium supplementation. - For severe or symptomatic cases, intravenous administration of calcium gluconate may be necessary. The dose should be adjusted based on the animal's weight and the severity of hypocalcemia[5].3. Review Concomitant Medications: Evaluate if other administered compounds could be contributing to the hypocalcemia. |
| Lack of Expected Suppression of iPTH Levels | 1. Incorrect Dosing or Administration: The drug may not be reaching the systemic circulation effectively.2. Assay Interference: Issues with the iPTH assay could be providing inaccurate readings.3. Hyperphosphatemia: Elevated phosphate levels can potentially attenuate the effect of calcimimetics on the calcium-sensing receptor[6]. | 1. Verify Administration Technique: - For intravenous administration, ensure proper placement of the catheter and delivery of the full dose. - Confirm the stability and solubility of the prepared Upacicalcet solution.2. Troubleshoot iPTH Assay: - Run control samples with known PTH concentrations. - Check for potential interfering substances in the samples. - Refer to general ELISA troubleshooting guides for issues like "no signal" or "weak signal".3. Monitor Serum Phosphate: Measure and monitor serum phosphate levels, as this may be a contributing factor, particularly in models of chronic kidney disease. |
| Gastrointestinal (GI) Side Effects (e.g., reduced food intake, weight loss) in Animal Models | 1. Off-Target Effects: While Upacicalcet is reported to have fewer GI side effects than older calcimimetics, they can still occur, especially at higher doses[7][8].2. General Malaise: Hypocalcemia can also lead to reduced appetite and activity. | 1. Dose Reduction: Lowering the dose of Upacicalcet may alleviate GI issues.2. Monitor Calcium Levels: Ensure that serum calcium levels are within a safe range, as hypocalcemia can contribute to these clinical signs.3. Supportive Care: Provide supportive care as needed, such as ensuring adequate hydration and nutrition. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a calcimimetic agent. It acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) located on the surface of parathyroid gland cells[9]. By binding to the CaSR, Upacicalcet increases the receptor's sensitivity to extracellular calcium. This enhanced sensitivity leads to a reduction in the secretion of parathyroid hormone (PTH), which in turn helps to normalize serum calcium and phosphorus levels[10][11].
Q2: What are the primary challenges observed during the long-term administration of Upacicalcet?
A2: Based on long-term clinical studies (up to 52 weeks), the primary challenge is managing serum calcium levels to avoid hypocalcemia[12]. While Upacicalcet has been shown to have a low incidence of severe hypocalcemia, careful monitoring and dose adjustments are crucial. Gastrointestinal issues such as nausea and vomiting, which are common with other calcimimetics, have been reported to be less frequent with Upacicalcet[13].
Q3: How should I prepare this compound for intravenous administration in an animal model?
Q4: What is the recommended starting dose and dose-adjustment strategy for Upacicalcet in a research setting?
A4: The optimal dose will depend on the animal model and the specific research question. However, clinical trials in humans have used a starting dose of 25 or 50 µg, administered three times a week, with subsequent dose adjustments in a range of 25 to 300 µg[16]. In preclinical studies with rats, doses of 0.2 mg/kg and 1 mg/kg have been shown to be effective in reducing iPTH levels[17]. A dose-escalation study design is recommended, where the dose is incrementally increased while monitoring serum iPTH and corrected calcium levels to achieve the desired therapeutic effect without causing severe hypocalcemia[12][13].
Q5: How is corrected calcium calculated, and why is it important?
A5: A significant portion of calcium in the blood is bound to albumin. In conditions where albumin levels may be altered (e.g., in some disease models), the total measured calcium may not accurately reflect the biologically active ionized calcium. The corrected calcium provides a more accurate assessment. A commonly used formula is:
Corrected Calcium (mg/dL) = Measured Total Calcium (mg/dL) + 0.8 * [4.0 - Serum Albumin (g/dL)] [18]
It is important to use this correction to avoid misinterpretation of calcium status, which could lead to inappropriate dose adjustments of Upacicalcet.
Data from Long-Term Studies
The following tables summarize key efficacy and safety data from a 52-week, open-label clinical study of Upacicalcet in hemodialysis patients with secondary hyperparathyroidism.
Table 1: Efficacy of Upacicalcet in Achieving Target iPTH Levels (60-240 pg/mL) over 52 Weeks
| Time Point | Percentage of Patients Achieving Target iPTH (%) |
| Week 18 | 57.9%[12] |
| Week 52 | 80.8%[12] |
| Week 52 (Phase 3 Study) | 94.2% |
Table 2: Key Safety and Biomarker Changes with Long-Term Upacicalcet Administration
| Parameter | Observation | Citation |
| Symptomatic Hypocalcemia | None occurred. | |
| Corrected Calcium <7.5 mg/dL | Did not occur. | |
| Adverse Events Requiring Dose Reduction | None occurred. | |
| Serum Phosphate Levels | Improved control observed. | |
| Bone Metabolism Markers (e.g., bone-specific alkaline phosphatase) | Decreased, suggesting suppression of elevated bone turnover. | [13] |
| Intact Fibroblast Growth Factor-23 (iFGF-23) | Decreased levels observed. |
Experimental Protocols
Protocol for Long-Term Intravenous Administration of Upacicalcet in a Rodent Model
This protocol provides a general framework. Specifics such as dose, volume, and frequency should be optimized for your particular study.
-
Preparation of Upacicalcet Solution:
-
On the day of administration, weigh the required amount of this compound hydrate powder in a sterile environment.
-
Reconstitute the powder in sterile 0.9% saline to the desired stock concentration.
-
Ensure complete dissolution. If necessary, gentle vortexing may be applied.
-
Filter the solution through a sterile 0.2-micron syringe filter into a sterile vial.
-
Keep the prepared solution on ice until administration.
-
-
Animal Restraint and Injection:
-
Rats or mice can be manually restrained or placed in a suitable restraint device.
-
For intravenous administration, the lateral tail vein is commonly used.
-
Warm the tail using a heat lamp or warm water to dilate the vein.
-
Administer the prepared Upacicalcet solution as a slow bolus injection using an appropriate gauge needle (e.g., 27-30G for mice). The maximum recommended bolus injection volume is 5 ml/kg[14].
-
Confirm correct placement in the vein by observing for lack of resistance and no bleb formation.
-
-
Dose Adjustment and Monitoring:
-
Begin with a conservative starting dose (e.g., based on preclinical data, such as 0.2 mg/kg in rats)[17].
-
Collect blood samples at baseline and at regular intervals (e.g., weekly) to monitor serum iPTH and corrected calcium.
-
Adjust the dose in a stepwise manner based on the monitoring results to maintain the desired iPTH suppression without inducing severe hypocalcemia[12].
-
Protocol for Measurement of Serum Intact PTH (iPTH) by ELISA
This is a generalized protocol for a sandwich ELISA, which is a common method for iPTH measurement. Always refer to the specific instructions provided with your chosen ELISA kit.
-
Sample Collection and Preparation:
-
ELISA Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare standards and controls as per the kit instructions.
-
Add standards, controls, and plasma samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as per the kit's specified time and temperature.
-
Wash the plate multiple times with the provided wash buffer to remove unbound substances.
-
Add the enzyme-conjugated detection antibody to each well and incubate.
-
Wash the plate again to remove unbound conjugate.
-
Add the substrate solution to each well. A color will develop in proportion to the amount of bound iPTH.
-
Stop the reaction by adding the stop solution. The color will change (e.g., from blue to yellow).
-
-
Data Analysis:
-
Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of iPTH in the samples by interpolating their absorbance values on the standard curve.
-
Visualizations
References
- 1. Variation in parathyroid hormone immunoassay results—a critical governance issue in the management of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. ivset.ua [ivset.ua]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. First-in-Patient Phase I/II Study of Upacicalcet in Japanese Patients with Secondary Hyperparathyroidism Undergoing Hemodialysis: Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upacicalcet Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Upacicalcet - Wikipedia [en.wikipedia.org]
- 11. [Calcimimetics, mechanisms of action and therapeutic applications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Troubleshooting tips for working with ELISA | Abcam [abcam.com]
- 13. ethosbiosciences.com [ethosbiosciences.com]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 15. gadconsulting.com [gadconsulting.com]
- 16. GSRS [precision.fda.gov]
- 17. A Systematic Review and Meta-analysis of Efficacy and Safety of Calcimimetic Agents in the Treatment of Secondary Hyperparathyroidism in Patients with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. searchusan.ama-assn.org [searchusan.ama-assn.org]
Technical Support Center: Managing Hypocalcemia in Research Subjects Treated with Upacicalcet
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential risk of hypocalcemia in research subjects treated with Upacicalcet. The information is presented in a question-and-answer format for clarity and ease of use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Asymptomatic decrease in serum calcium | Over-suppression of PTH secretion by Upacicalcet. | Monitor serum calcium levels closely. Dose adjustment of Upacicalcet may be necessary.[1][2] |
| Symptomatic hypocalcemia (e.g., paresthesia, muscle cramps, tetany) | A significant drop in serum calcium levels below the normal range. | Immediately administer intravenous calcium gluconate.[3] Interrupt Upacicalcet treatment.[2] Monitor vital signs and serum calcium levels frequently. |
| QT prolongation on ECG | Severe hypocalcemia. | Administer intravenous calcium gluconate with cardiac monitoring.[3] Correct electrolyte imbalances (e.g., magnesium). |
| Persistent hypocalcemia despite dose reduction | Individual patient sensitivity or interacting medications. | Consider discontinuation of Upacicalcet. Investigate for other causes of hypocalcemia. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which Upacicalcet can cause hypocalcemia?
A1: Upacicalcet is a calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the parathyroid glands.[4] By enhancing the sensitivity of the CaSR to extracellular calcium, Upacicalcet suppresses the secretion of parathyroid hormone (PTH).[5][6] Reduced PTH levels lead to decreased bone resorption and reduced renal calcium reabsorption, which can result in a decrease in serum calcium levels, potentially leading to hypocalcemia.
Q2: How frequently should I monitor serum calcium levels in subjects receiving Upacicalcet?
A2: In clinical trials, serum calcium levels were monitored regularly. A recommended practice is to check serum bone profiles daily initially, and then three times a week once the patient is stable.[3] Upon discharge from a clinical setting, it is advised to check the serum bone profile every fortnight until concentrations are stable.[3]
Q3: What are the clinical signs and symptoms of hypocalcemia I should watch for?
A3: Symptoms of hypocalcemia typically develop when serum adjusted calcium falls below 1.9mmol/L.[3] Researchers should be vigilant for symptoms such as muscle cramps, paresthesia (tingling or numbness), tetany, and carpopedal spasm.[3] In severe cases, seizures and cardiac arrhythmias can occur.
Q4: What are the specific criteria for Upacicalcet dose adjustment or interruption in response to low calcium levels?
A4: In a phase 2 study, Upacicalcet administration was interrupted if the serum corrected calcium (cCa) level was <7.5 mg/dL.[1][2] The dose was reduced if the intact PTH (iPTH) serum level was <60 pg/mL for two consecutive weeks.[2] The starting dose was also adjusted based on baseline serum cCa levels; a lower starting dose of 25 μg was used if serum cCa concentrations were <9.0 mg/dL.[7]
Q5: What is the recommended treatment for mild, asymptomatic hypocalcemia?
A5: For mild, asymptomatic hypocalcemia (serum adjusted calcium 1.9 - 2.2mmol/L), oral calcium supplementation is recommended.[3] For instance, a starting dose of two tablets of Calcichew Forte twice a day has been suggested, with adjustments based on the patient's requirements.[3]
Q6: What is the immediate intervention for severe or symptomatic hypocalcemia?
A6: Severe hypocalcemia (serum adjusted calcium <1.9mmol/L) or symptomatic hypocalcemia is a medical emergency.[3] The standard of care is the intravenous administration of calcium gluconate 10%.[3] An initial bolus is given over 10 minutes with ECG monitoring, followed by a continuous infusion.[3] Upacicalcet treatment should be interrupted.[2]
Quantitative Data Summary
Table 1: Incidence of Hypocalcemia and Related Adverse Events in Clinical Trials
| Study | Treatment Group | Incidence of "Adjusted Calcium Decreased" (Asymptomatic) | Incidence of Symptomatic Hypocalcemia | Serum cCa <7.5 mg/dL |
| Phase 2 Study[1][8] | Upacicalcet (n=58) | 13.8% (8 patients) | 0% | Observed, leading to treatment interruption |
| Phase 3 Study[7] | Upacicalcet (n=103) | Not specified | 0% | 2% (2 participants) |
| Phase 3 Study[7] | Placebo (n=50) | Not specified | 0% | 0% |
| Long-Term Study[9] | Upacicalcet (n=157) | Not specified | 0% | 0% |
Table 2: Effect of Upacicalcet on Serum Calcium and PTH Levels
| Study | Baseline Mean cCa (mg/dL) | Change in Mean cCa | Baseline Mean iPTH (pg/mL) | Change in Mean iPTH |
| Phase 3 Study (24 weeks)[10] | Not specified | Significant decrease (p<0.001) | >240 | Significant decrease (p<0.001) |
| Switching Study (from etelcalcetide)[11] | 8.9 ± 0.6 | No significant change at 6 months | 153.8 ± 100.3 | Increased to 206.5 ± 168.7 at 6 months |
Experimental Protocols
Protocol for Monitoring and Managing Hypocalcemia in a Clinical Research Setting
-
Baseline Assessment: Before initiating Upacicalcet, obtain baseline serum levels of corrected calcium, phosphate, magnesium, and intact parathyroid hormone (iPTH).[3] A baseline 12-lead ECG is also recommended to check for any pre-existing QT interval abnormalities.[3]
-
Dosing: The initial dose of Upacicalcet may be adjusted based on baseline serum corrected calcium (cCa) levels. For instance, a starting dose of 50 μg is used if serum cCa is ≥9.0 mg/dL, and reduced to 25 μg if serum cCa is lower.[7]
-
Monitoring:
-
Dose Adjustment and Interruption:
-
Management of Hypocalcemia:
-
Mild, Asymptomatic Hypocalcemia (serum adjusted calcium 1.9-2.2 mmol/L): Initiate oral calcium supplements.[3]
-
Severe or Symptomatic Hypocalcemia (serum adjusted calcium <1.9 mmol/L): This is treated as a medical emergency with intravenous calcium gluconate and interruption of Upacicalcet.[2][3] Continuous ECG monitoring is recommended.[3]
-
-
Resumption of Treatment: In a phase 2 study, after interruption due to cCa < 7.5 mg/dL, treatment was resumed at a lower dose (e.g., 25 μg) once the serum cCa level recovered to ≥ 7.5 mg/dL.[1]
Visualizations
Caption: Mechanism of Upacicalcet-induced hypocalcemia.
Caption: Workflow for managing hypocalcemia during Upacicalcet treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. GGC Medicines - Management of Hypocalcaemia [handbook.ggcmedicines.org.uk]
- 4. Upacicalcet Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Upacicalcet Sodium Hydrate? [synapse.patsnap.com]
- 6. [Pharmacological properties and clinical trial results of the novel calcium-sensing receptor agonist this compound hydrate (Upacita® intravenous injection for dialysis)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Upacicalcet in Hemodialysis Patients with Secondary Hyperparathyroidism: A Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 2 study of upacicalcet in Japanese haemodialysis patients with secondary hyperparathyroidism: an intraindividual dose-adjustment study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. mims.com [mims.com]
- 11. The effects of switching from etelcalcetide to upacicalcet in hemodialysis patients with secondary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Translational Relevance of Preclinical Upacicalcet Sodium Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate their preclinical research on Upacicalcet sodium. The information is designed to address specific experimental challenges and enhance the translational relevance of findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, small-molecule, intravenous calcimimetic agent.[1] It functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR) located on the surface of parathyroid cells.[2] By binding to the CaSR, Upacicalcet increases the receptor's sensitivity to extracellular calcium. This enhanced sensitivity leads to a reduction in the secretion of parathyroid hormone (PTH).[1] This mechanism of action makes it effective in the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[2]
Q2: How should this compound be prepared for preclinical in vivo and in vitro studies?
For in vivo studies in rodents, this compound can be dissolved in a vehicle suitable for intravenous administration. A common approach for similar compounds involves creating a stock solution in a solvent like DMSO, which is then further diluted in a vehicle such as a combination of PEG300 and saline. It is crucial to perform small-scale solubility and stability tests with your chosen vehicle. For in vitro experiments, this compound is typically dissolved in DMSO to prepare a high-concentration stock solution, which is then serially diluted in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cellular toxicity.
Q3: What are the most relevant animal models for preclinical research on this compound?
The most commonly used and relevant animal models for studying the effects of this compound on secondary hyperparathyroidism are rodent models of chronic kidney disease (CKD). These include:
-
Adenine-induced CKD model in rats: This model is induced by feeding rats a diet containing adenine, which leads to the development of key features of CKD, including elevated serum creatinine and blood urea nitrogen (BUN), hyperphosphatemia, and consequently, secondary hyperparathyroidism.[3][4][5][6]
-
5/6 Nephrectomy (Nx) model in rats: This surgical model involves the removal of one kidney and two-thirds of the other, leading to a progressive decline in renal function and the development of SHPT.[7] This model is well-established for studying renal osteodystrophy and the effects of therapeutic interventions.
Q4: What are the key outcome measures to assess the efficacy of this compound in preclinical models?
The primary efficacy endpoints in preclinical studies of this compound typically include:
-
Biochemical parameters: Measurement of serum levels of intact PTH (iPTH), calcium, and phosphorus.
-
Bone histomorphometry: Analysis of bone biopsies to assess parameters such as bone formation rate, osteoblast and osteoclast numbers, and fibrosis volume.
-
Vascular calcification: Histological and quantitative analysis of calcium deposition in the aorta and other soft tissues.
Q5: What are potential challenges when measuring PTH levels in preclinical samples?
Measuring PTH can be challenging due to the presence of various PTH fragments in circulation, especially in the context of CKD where their clearance is reduced. It is crucial to use an immunoassay that specifically measures the biologically active, intact PTH (1-84). Inconsistent results can arise from improper sample handling, use of assays with cross-reactivity to inactive fragments, and inter-assay variability.
Troubleshooting Guides
In Vivo Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in serum PTH levels between animals in the same group. | - Inconsistent timing of blood sampling relative to drug administration.- Stress during blood collection can influence PTH levels.- Underlying differences in the severity of CKD between animals. | - Standardize the time of blood collection after Upacicalcet administration.- Use consistent and minimally stressful blood collection techniques.- Ensure uniform induction of CKD across all animals and randomize them into groups based on baseline kidney function parameters. |
| Unexpected mortality in the adenine-induced CKD model. | - Severity of adenine-induced nephrotoxicity can vary.- Dehydration and weight loss are common side effects. | - Optimize the concentration and duration of adenine administration.- Provide supportive care, including ensuring access to water and monitoring body weight regularly.- Consider a less severe model if high mortality persists. |
| Difficulty in achieving consistent intravenous injections in rodents. | - Small vein size and fragility.- Improper restraint of the animal. | - Use appropriate-sized needles and catheters.- Ensure the animal is properly anesthetized or restrained.- Practice the injection technique to improve proficiency. |
In Vitro Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no response to Upacicalcet in CaSR functional assays. | - Low expression of CaSR in the cell line.- Problems with the calcium indicator dye loading.- Incorrect buffer composition (e.g., low extracellular calcium). | - Confirm CaSR expression using techniques like qPCR or Western blot.- Optimize dye loading concentration and incubation time.- Ensure the assay buffer contains an appropriate concentration of extracellular calcium for CaSR activation. |
| High background signal in PTH ELISA. | - Non-specific binding of antibodies.- Contaminated reagents or buffers. | - Use a high-quality blocking buffer.- Ensure all reagents and buffers are freshly prepared and free of contamination.- Optimize washing steps to remove unbound antibodies. |
| Inconsistent results in PTH secretion assays with primary parathyroid cells. | - Low viability of primary cells after isolation.- Variation in the number of seeded cells.- Dedifferentiation of cells in culture. | - Optimize the cell isolation protocol to maximize viability.- Accurately count and seed a consistent number of cells per well.- Use an optimized culture medium and minimize the time in culture before the experiment. |
Quantitative Data Summary
Table 1: Effect of this compound on Serum Parameters in an Adenine-Induced CKD Rat Model
| Parameter | CKD Control | Upacicalcet (0.2 mg/kg) | Upacicalcet (1 mg/kg) |
| Serum iPTH (pg/mL) | High | Significantly Lower vs. Control[2] | Significantly Lower vs. Control[2] |
| Serum Calcium (mg/dL) | Normal | No Significant Change[2] | No Significant Change[2] |
| Serum Phosphorus (mg/dL) | Elevated | No Significant Change[2] | No Significant Change[2] |
Table 2: Effect of this compound on Parathyroid Gland and Ectopic Calcification in an Adenine-Induced CKD Rat Model
| Parameter | CKD Control | Upacicalcet (0.2 mg/kg) | Upacicalcet (1 mg/kg) |
| Parathyroid Gland Weight | Increased | Inhibited Increase[2] | Inhibited Increase[2] |
| Ki-67-positive Cell Density | Increased | Inhibited Increase[2] | Inhibited Increase[2] |
| Aortic Calcium Content | Increased | Suppressed[2] | Suppressed[2] |
| Kidney Calcium Content | Increased | Suppressed[2] | Suppressed[2] |
| Heart Calcium Content | Increased | Suppressed[2] | Suppressed[2] |
Table 3: Effect of this compound on Bone Morphometry in an Adenine-Induced CKD Rat Model
| Parameter | CKD Control | Upacicalcet (0.2 mg/kg) | Upacicalcet (1 mg/kg) |
| Cortical Porosity | Increased | Suppressed[2] | Suppressed[2] |
| Fibrosis Volume | Increased | Suppressed[2] | Suppressed[2] |
Experimental Protocols
Detailed Methodology for Adenine-Induced CKD and SHPT in Rats
This protocol describes the induction of chronic kidney disease and secondary hyperparathyroidism in rats through dietary adenine administration.
Materials:
-
Male Sprague-Dawley or Wistar rats (6-8 weeks old)
-
Standard rodent chow
-
Adenine (Sigma-Aldrich or equivalent)
-
Casein (optional, to improve palatability)
-
Metabolic cages for urine collection (optional)
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week with free access to standard chow and water.
-
Diet Preparation: Prepare the adenine-containing diet by mixing adenine into the powdered standard chow at a concentration of 0.75% (w/w).[8] For mice, a lower concentration of 0.2% (w/w) is typically used, and the addition of casein may be necessary.[8]
-
Induction Phase: Feed the rats the adenine-containing diet for 2 to 4 weeks. The duration can be adjusted to achieve the desired severity of CKD.[3][4]
-
Monitoring: Monitor the animals daily for signs of illness, including weight loss, lethargy, and reduced food and water intake. Record body weight at least twice a week.
-
Confirmation of CKD: At the end of the induction phase, collect blood samples to measure serum creatinine and BUN to confirm the development of renal impairment.
-
Post-Induction: After the induction period, switch the rats back to a standard diet. The SHPT will persist due to the established renal failure.
-
Experimental Phase: Once CKD and SHPT are established, the animals are ready for the administration of this compound or vehicle control.
Detailed Methodology for in vitro CaSR Activation Assay
This protocol outlines a method for assessing the activation of the calcium-sensing receptor (CaSR) in response to this compound using a calcium mobilization assay in HEK293 cells stably expressing the human CaSR.
Materials:
-
HEK293 cells stably expressing the human CaSR (HEK-CaSR)
-
DMEM supplemented with 10% FBS, penicillin, and streptomycin
-
Poly-D-lysine coated 96-well black-wall, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Physiological salt solution (PSS) containing varying concentrations of CaCl2
-
This compound stock solution (in DMSO)
-
Fluorescence plate reader with an automated injection system
Procedure:
-
Cell Seeding: Seed HEK-CaSR cells onto poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution for 30-60 minutes at 37°C in the dark.
-
Cell Washing: Gently wash the cells two to three times with PSS to remove any extracellular dye.
-
Compound Addition and Measurement:
-
Use a fluorescence plate reader to measure intracellular calcium levels.
-
Establish a baseline fluorescence reading for each well.
-
Using the automated injection system, add varying concentrations of this compound to the wells.
-
Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration.
-
-
Data Analysis: The change in fluorescence intensity reflects the influx of intracellular calcium, indicating CaSR activation. Plot the dose-response curve for this compound and calculate the EC50 value.
Visualizations
References
- 1. Efficacy and Safety of Upacicalcet in Hemodialysis Patients with Secondary Hyperparathyroidism: A Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upacicalcet, a positive allosteric modulator of the calcium-sensing receptor, prevents vascular calcification and bone disorder in a rat adenine-induced secondary hyperparathyroidism model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring calcium-sensing receptor (CaSR)-induced intracellular calcium flux using an Indo-1 flow cytometry assay - ORA - Oxford University Research Archive [ora4-prd.bodleian.ox.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Development and application of primary rat parathyroid cells for transplantation in hypoparathyroidism - Ma - Gland Surgery [gs.amegroups.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and application of primary rat parathyroid cells for transplantation in hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for data collection in Upacicalcet sodium clinical trials
This technical support center provides researchers, scientists, and drug development professionals with best practices for data collection in clinical trials involving Upacicalcet sodium. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it influence data collection?
A1: this compound is a calcimimetic agent that targets and activates the calcium-sensing receptors (CaSR) on the parathyroid glands.[1][2][3][4] This action mimics the effect of calcium, leading to an increased sensitivity of these receptors to extracellular calcium.[1] Consequently, even at lower calcium concentrations, the CaSRs are activated, which inhibits the secretion of parathyroid hormone (PTH).[1][2] This mechanism is central to its therapeutic effect in treating secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis.[1][2][3][4]
Data collection strategies must therefore focus on monitoring the direct effects of this mechanism. This includes frequent measurement of intact parathyroid hormone (iPTH), serum calcium, and serum phosphorus levels to assess efficacy and safety.[1]
Q2: What are the primary and secondary endpoints that should be monitored in a this compound clinical trial?
A2: Based on reported clinical trials, the primary endpoint is typically the proportion of patients achieving a target mean serum intact parathyroid hormone (iPTH) level (e.g., 60–240 pg/mL) during a specified evaluation period.[2][5][6]
Secondary endpoints often include changes in:
-
Corrected serum calcium (cCa) levels[2]
-
Serum phosphorus levels[2]
-
Bone turnover markers such as bone-specific alkaline phosphatase (BAP) and tartrate-resistant acid phosphatase-5b (TRACP-5b)[5][6][7]
Q3: What are the common adverse events associated with this compound, and how should data on these be collected?
A3: Common side effects of this compound are generally consistent with other calcimimetics and include nausea, vomiting, and hypocalcemia.[1] Monitoring of calcium levels is crucial to prevent adverse events related to low calcium.[1] Data on adverse events should be collected systematically at each study visit, with particular attention to gastrointestinal symptoms and signs of hypocalcemia. Standardized questionnaires and patient diaries can be effective tools for capturing the frequency and severity of such events.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Patient's corrected serum calcium (cCa) level drops below 7.5 mg/dL. | Over-suppression of PTH by Upacicalcet. | In clinical trials, the administration of upacicalcet was interrupted if the serum cCa level was <7.5 mg/dL.[8] The dose should be reviewed and potentially reduced upon re-initiation of treatment.[8] |
| Inconsistent or unexpected intact PTH (iPTH) readings. | Pre-analytical variability (sample handling), analytical errors, or patient-specific factors (e.g., adherence, diet). | 1. Verify sample collection and handling procedures (see Experimental Protocols). 2. Confirm the calibration and quality control of the immunoassay. 3. Review patient's dialysis schedule and timing of drug administration. Upacicalcet is administered three times a week at the end of hemodialysis.[2][8] |
| Patient reports persistent nausea or vomiting. | Common adverse effect of calcimimetics.[1] | 1. Assess the severity and timing of the symptoms in relation to drug administration. 2. Consider dose adjustment as some gastrointestinal side effects have been shown to be dose-dependent in studies of similar drugs.[9][10] |
Data Presentation
Table 1: Key Pharmacokinetic and Pharmacodynamic Parameters of this compound
| Parameter | Value/Observation | Source |
| Mechanism of Action | Calcium-sensing receptor (CaSR) modulator | [3][4][7] |
| Primary Efficacy Endpoint | Percentage of patients with mean iPTH 60–240 pg/mL at weeks 22–24 | [2][5][6] |
| Administration | Intravenous injection three times per week after dialysis | [2][8][11] |
| Common Adverse Events | Nausea, vomiting, hypocalcemia | [1] |
Table 2: Example Dose Titration Schedule from a Phase 2 Clinical Trial
| Dose Level | Upacicalcet Dose (μg) |
| Starting Dose | 50 |
| Step 1 | 25 |
| Step 2 | 50 |
| Step 3 | 100 |
| Step 4 | 150 |
| Step 5 | 200 |
| Step 6 | 300 |
| Dose adjustments are made to maintain serum iPTH levels within the target range of 60–240 pg/mL.[8] |
Experimental Protocols
1. Measurement of Serum Intact Parathyroid Hormone (iPTH)
-
Objective: To quantify the concentration of biologically active PTH in patient serum.
-
Methodology:
-
Sample Collection: Collect whole blood in a serum separator tube (SST).
-
Processing: Allow the blood to clot at room temperature for 30-60 minutes. Centrifuge at 1,000-1,300 x g for 15 minutes.
-
Storage: Immediately separate the serum and store at -70°C or colder until analysis. Avoid repeated freeze-thaw cycles.
-
Analysis: Use a two-site immunochemiluminometric assay (ICMA) that detects the intact PTH molecule. Ensure the assay has been validated for the study's specific requirements.
-
Quality Control: Run high, medium, and low concentration controls with each batch of samples to ensure assay performance.
-
2. Measurement of Albumin-Corrected Serum Calcium (cCa)
-
Objective: To determine the physiologically relevant calcium concentration, adjusted for serum albumin levels.
-
Methodology:
-
Sample Collection: Collect whole blood in a serum separator tube (SST).
-
Processing: Follow the same centrifugation procedure as for iPTH.
-
Analysis: Measure total serum calcium and serum albumin using a standardized automated chemistry analyzer.
-
Calculation: Calculate the corrected calcium using a standard formula, such as: cCa (mg/dL) = Total Calcium (mg/dL) + 0.8 * (4.0 - Serum Albumin [g/dL])
-
Quality Control: Perform daily calibration and quality control checks on the chemistry analyzer as per the manufacturer's instructions.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: A typical workflow for a Phase 3 this compound clinical trial.
Caption: Troubleshooting decision tree for common issues.
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. Upacicalcet - Wikipedia [en.wikipedia.org]
- 3. [Pharmacological properties and clinical trial results of the novel calcium-sensing receptor agonist this compound hydrate (Upacita® intravenous injection for dialysis)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and Safety of Upacicalcet in Hemodialysis Patients with Secondary Hyperparathyroidism: A Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Hydrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. academic.oup.com [academic.oup.com]
- 9. First-in-Human Phase I Study of the Novel Injectable Calcimimetic Agent Upacicalcet in Healthy Adult Japanese Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. clinicaltrials.eu [clinicaltrials.eu]
Validation & Comparative
A Comparative Analysis of Upacicalcet Sodium and Cinacalcet for Secondary Hyperparathyroidism
An objective guide for researchers and drug development professionals on the mechanistic, pharmacokinetic, and clinical profiles of two key calcimimetic agents.
Upacicalcet sodium and Cinacalcet represent two generations of calcimimetic drugs developed to manage secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis. Both agents function by allosterically modulating the calcium-sensing receptor (CaSR) on parathyroid cells, thereby suppressing the synthesis and secretion of parathyroid hormone (PTH). However, their distinct pharmacological properties, routes of administration, and clinical profiles present different considerations for therapeutic use.
Mechanism of Action: Targeting the Calcium-Sensing Receptor
Both Upacicalcet and Cinacalcet are positive allosteric modulators of the CaSR.[1] They bind to the receptor and increase its sensitivity to extracellular calcium.[2] This enhanced sensitivity tricks the parathyroid gland into perceiving higher calcium levels than are actually present, leading to a subsequent reduction in PTH secretion.[2] By lowering PTH, these drugs help to manage the downstream effects of SHPT, including mineral and bone disorders.[3][4]
While sharing a common target, preclinical studies suggest nuances in their interaction with the CaSR. Upacicalcet's agonistic activity is dependent on the presence of extracellular calcium; it does not activate the receptor when calcium levels are below the physiological range.[1] In contrast, another intravenous calcimimetic, etelcalcetide, has been shown to have agonistic activity even in the absence of physiological extracellular calcium levels.[1] This dependency may influence the physiological response to the drug, particularly concerning its effects on serum calcium.
References
- 1. Pharmacological profile of upacicalcet, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 3. Frontiers | Cinacalcet use in secondary hyperparathyroidism: a machine learning-based systematic review [frontiersin.org]
- 4. Upacicalcet, a positive allosteric modulator of the calcium-sensing receptor, prevents vascular calcification and bone disorder in a rat adenine-induced secondary hyperparathyroidism model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Examination of Upacicalcet Sodium and Other Calcimimetics in the Management of Secondary Hyperparathyroidism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Upacicalcet sodium, a novel calcimimetic, with other established agents in its class, namely etelcalcetide and cinacalcet. The information is compiled from a comprehensive review of published clinical trials and pharmacological studies, with a focus on presenting quantitative data and detailed experimental methodologies to support researchers in their understanding and evaluation of these therapeutic agents for secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).
Mechanism of Action: A Shared Pathway
Calcimimetics are a class of drugs that modulate the calcium-sensing receptor (CaSR) on the surface of the parathyroid gland.[1][2] By allosterically activating this receptor, they mimic the effect of extracellular calcium, thereby increasing the receptor's sensitivity to calcium.[2][3] This enhanced sensitivity leads to a reduction in the synthesis and secretion of parathyroid hormone (PTH).[4][5] The subsequent decrease in circulating PTH levels helps to normalize serum calcium and phosphorus, mitigating the progression of SHPT and its associated complications, such as renal bone disease.[3][5]
This compound, etelcalcetide, and cinacalcet all share this fundamental mechanism of action.[2][3][6] However, they differ in their molecular structure, route of administration, and pharmacokinetic profiles, which can influence their clinical efficacy and safety profiles.
Head-to-Head Comparison: Efficacy and Safety
While direct, large-scale, head-to-head randomized controlled trials comparing this compound with both etelcalcetide and cinacalcet are limited, data from individual placebo-controlled trials and a study of patients switching from etelcalcetide to upacicalcet provide valuable insights into their comparative profiles.
Efficacy Data
The primary efficacy endpoint in most clinical trials for calcimimetics is the proportion of patients achieving a significant reduction in intact parathyroid hormone (iPTH) levels from baseline.
| Drug | Trial | Primary Efficacy Endpoint | Result |
| This compound | Phase 3 (vs. Placebo)[7][8][9] | % of patients with mean serum iPTH 60-240 pg/mL at weeks 22-24 | 67% (Upacicalcet) vs. 8% (Placebo) |
| Phase 3 (vs. Placebo)[8] | % of patients with ≥30% reduction in mean serum iPTH from baseline | 81% (Upacicalcet) vs. 8% (Placebo) | |
| Etelcalcetide | DUET Trial (vs. Control)[10][11] | % of patients with ≥50% reduction in iPTH and iPTH ≤ 240 pg/mL at 12 weeks | 90.0% (Etelcalcetide + Vitamin D) vs. 19.5% (Control) |
| Cinacalcet | Phase 3 (vs. Placebo) in CKD not on dialysis[12] | % of patients with ≥30% decrease in iPTH | 74% (Cinacalcet) vs. 28% (Placebo) |
| EVOLVE Trial[13] | Time to death or first non-fatal cardiovascular event | No significant difference vs. placebo (primary endpoint) | |
| Etelcalcetide vs. Cinacalcet | Head-to-head trial[14][15] | Odds of achieving target PTH reduction | Etelcalcetide had higher odds vs. cinacalcet (OR: 2.78) |
| Switching Study: Etelcalcetide to Upacicalcet | Retrospective Study[16][17] | Change in iPTH at 6 months | Slight increase in iPTH (153.8 to 206.5 pg/mL) |
Safety and Tolerability
The safety profiles of calcimimetics are primarily characterized by their effects on serum calcium and the incidence of gastrointestinal adverse events.
| Drug | Common Adverse Events | Incidence of Hypocalcemia (Serum Calcium <8.4 mg/dL) | Incidence of Nausea and Vomiting |
| This compound | Decreased serum calcium[8] | 2% with serum corrected calcium <7.5 mg/dL in a Phase 3 trial[8][9] | Similar incidence of upper gastrointestinal adverse events compared to placebo in a Phase 3 trial[8][9] |
| Etelcalcetide | Hypocalcemia, nausea, vomiting[2][14] | Appeared to cause more hypocalcemia than cinacalcet and evocalcet[14][15] | Caused more nausea than placebo[14] |
| Cinacalcet | Nausea, vomiting, hypocalcemia[3][14] | 62% of patients experienced at least two consecutive serum calcium concentrations <8.4 mg/dL in one study[12] | Higher incidence of nausea compared to evocalcet and placebo[14] |
| Switching Study: Etelcalcetide to Upacicalcet | N/A | Serum corrected calcium level remained unchanged after 6 months[16][17] | N/A |
Experimental Protocols: A Closer Look
Understanding the methodologies of the key clinical trials is crucial for interpreting the comparative data.
This compound Phase 3 Trial (vs. Placebo)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 3 study.[7][8][9]
-
Patient Population: Japanese patients with SHPT undergoing hemodialysis.[7][8][9]
-
Intervention: Intravenous this compound or placebo administered three times a week at the end of each dialysis session for 24 weeks. The dose was titrated based on iPTH levels.[7][8][9]
-
Primary Endpoint: The proportion of patients achieving a mean serum iPTH level between 60 and 240 pg/mL during weeks 22-24.[7][8][9]
-
Secondary Endpoints: Included the proportion of patients with a ≥30% and ≥50% reduction in mean serum iPTH from baseline.[8]
Etelcalcetide DUET Trial (vs. Control)
-
Study Design: A 12-week, multicenter, open-label, randomized, parallel-group study.[10][11]
-
Patient Population: Maintenance hemodialysis patients with SHPT.[10][11]
-
Intervention: Patients were randomized to three groups: etelcalcetide + active vitamin D, etelcalcetide + oral calcium preparation, or a control group.[10][11]
-
Primary Endpoint: The proportion of patients achieving a 50% reduction from baseline in iPTH levels and an iPTH level ≤ 240 pg/mL at 12 weeks.[10][11]
Cinacalcet Phase 3 Trial (vs. Placebo in CKD not on dialysis)
-
Study Design: A 32-week, double-blind, randomized, placebo-controlled, phase 3 study.[12]
-
Patient Population: Patients with stage 3 or 4 CKD and SHPT not receiving dialysis.[12]
-
Intervention: Oral cinacalcet or placebo daily.[12]
-
Primary Endpoint: The proportion of participants with a mean decrease of 30% or greater in iPTH level.[12]
Etelcalcetide to Upacicalcet Switching Study
-
Patient Population: 37 hemodialysis patients with SHPT who were switched from etelcalcetide to upacicalcet.[17]
-
Methodology: Serum levels of corrected calcium, phosphorus, and iPTH were assessed at 3 and 6 months after the switch.[17]
Concluding Remarks
The choice between this compound, etelcalcetide, and cinacalcet will likely depend on individual patient characteristics, including their tolerability of oral versus intravenous administration, their risk of hypocalcemia and gastrointestinal side effects, and the specific treatment goals. The data presented in this guide aims to provide a foundation for informed decision-making and to stimulate further research in this critical area of nephrology.
References
- 1. [Calcimimetics, mechanisms of action and therapeutic applications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcimimetic - Wikipedia [en.wikipedia.org]
- 3. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Calcimimetics: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 6. [Pharmacological properties and clinical trial results of the novel calcium-sensing receptor agonist this compound hydrate (Upacita® intravenous injection for dialysis)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and Safety of Upacicalcet in Hemodialysis Patients with Secondary Hyperparathyroidism: A Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Upacicalcet in Hemodialysis Patients with Secondary Hyperparathyroidism: A Randomized Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Prospective, Randomized Clinical Trial of Etelcalcetide in Patients Receiving Hemodialysis With Secondary Hyperparathyroidism (the DUET Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Prospective, Randomized Clinical Trial of Etelcalcetide in Patients Receiving Hemodialysis With Secondary Hyperparathyroidism (the DUET Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomized, double-blind, placebo-controlled study to assess the efficacy and safety of cinacalcet HCl in participants with CKD not receiving dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparative Effectiveness of Calcimimetic Agents for Secondary Hyperparathyroidism in Adults: A Systematic Review and Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effects of switching from etelcalcetide to upacicalcet in hemodialysis patients with secondary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effects of switching from etelcalcetide to upacicalcet in hemodialysis patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Long-Term Efficacy and Safety of Upacicalcet Sodium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Upacicalcet sodium with other therapeutic alternatives for secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis. The information presented is based on available long-term clinical trial data, focusing on efficacy and safety, with detailed experimental protocols and visual representations of key biological pathways and study designs.
Executive Summary
This compound, a novel intravenous calcimimetic, has demonstrated significant efficacy in managing SHPT in hemodialysis patients. Clinical trial data indicates its ability to effectively reduce intact parathyroid hormone (iPTH) levels while maintaining serum calcium and phosphorus within target ranges. This guide offers a comparative analysis of Upacicalcet against other calcimimetics, such as cinacalcet and etelcalcetide, and vitamin D analogs, providing researchers with a consolidated resource for evaluating its long-term therapeutic potential.
Mechanism of Action: The Calcium-Sensing Receptor (CaSR) Signaling Pathway
This compound is a calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells.[1][2][3][4][5] By enhancing the sensitivity of the CaSR to extracellular calcium, Upacicalcet mimics the effect of high calcium levels, thereby suppressing the synthesis and secretion of parathyroid hormone (PTH).[1] This leads to a reduction in serum iPTH, which in turn helps to normalize calcium and phosphorus levels, key factors in the pathogenesis of CKD-Mineral and Bone Disorder (CKD-MBD). The binding site of Upacicalcet on the CaSR is thought to be the amino acid binding site, which differs from other calcimimetics and may contribute to its distinct pharmacological profile.[5]
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. [Pharmacological properties and clinical trial results of the novel calcium-sensing receptor agonist this compound hydrate (Upacita® intravenous injection for dialysis)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Upacicalcet Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Upacicalcet Sodium and Existing Therapies on Bone Turnover in Secondary Hyperparathyroidism
This guide provides a detailed comparison of the effects of Upacicalcet sodium on bone turnover with established therapies for secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). The information is intended for researchers, scientists, and drug development professionals, offering an objective overview supported by experimental data.
This compound is a novel intravenous calcimimetic agent that has demonstrated efficacy in managing SHPT by suppressing parathyroid hormone (PTH) production.[1][2] Elevated PTH levels in SHPT lead to high bone turnover, increasing the risk of fractures and cardiovascular events.[3] This guide compares Upacicalcet with other calcimimetics, namely cinacalcet and etelcalcetide, as well as vitamin D analogs, focusing on their impact on key bone turnover markers.
Quantitative Comparison of Therapeutic Effects on Bone Turnover Markers
The following table summarizes the effects of this compound and existing therapies on intact parathyroid hormone (iPTH), a primary regulator of bone turnover, and specific markers of bone formation (Bone-Specific Alkaline Phosphatase - BAP/BSAP) and bone resorption (Tartrate-Resistant Acid Phosphatase 5b - TRACP-5b). The data, presented as mean percentage change from baseline, is derived from various clinical studies. It is important to note that direct comparison between these values should be made with caution due to differences in study design, duration, and patient populations.
| Therapy | Intact Parathyroid Hormone (iPTH) | Bone Formation Marker (BAP/BSAP) | Bone Resorption Marker (TRACP-5b) | Study Population/Duration |
| This compound | -48.4% to -58.7%[2] | Decreased[2] | Decreased[2] | Hemodialysis patients with SHPT / 24 weeks[2] |
| Cinacalcet | -1.8%[1] | Decreased[4][5] | Decreased[6] | Hemodialysis patients with controlled PTH / 8 weeks[1] |
| Etelcalcetide | -67%[3] | Decreased[7] | Decreased[7] | Hemodialysis patients with SHPT / 36 weeks[3] |
| Vitamin D Analogs | -25% to -50%[8] | Variable effects reported[8][9] | Variable effects reported[8][10] | Elderly subjects with vitamin D insufficiency / 3-6 months[8] |
*Note: The reported -1.8% change for cinacalcet was observed in a study with patients who already had controlled PTH levels.[1]
Experimental Protocols
The assessment of bone turnover relies on precise measurement of key biomarkers. Below are the methodologies for the principal assays cited.
Serum Intact Parathyroid Hormone (iPTH) Assay
-
Principle: A two-site sandwich immunoassay is commonly employed. This involves two different antibodies that bind to distinct epitopes on the PTH molecule. One antibody is typically immobilized on a solid phase (e.g., microplate or magnetic particle), and the other is labeled with a detection molecule (e.g., an enzyme for colorimetric or chemiluminescent detection). The amount of bound labeled antibody is directly proportional to the concentration of intact PTH in the sample.
-
Procedure Outline:
-
Patient serum or plasma samples are collected and processed to prevent PTH degradation.
-
Samples, calibrators, and controls are incubated in wells coated with a capture anti-PTH antibody.
-
After washing, a second, labeled anti-PTH antibody (detector antibody) is added.
-
Following another wash step, a substrate is added that reacts with the label on the detector antibody to produce a measurable signal (e.g., color or light).
-
The signal intensity is measured and used to calculate the PTH concentration based on a standard curve.
-
Bone-Specific Alkaline Phosphatase (BSAP) Assay
-
Principle: This assay specifically measures the bone isoenzyme of alkaline phosphatase. It typically utilizes an immunoassay with a monoclonal antibody that preferentially binds to the bone-specific isoform.
-
Procedure Outline:
-
Serum samples are collected from patients.
-
Samples are incubated in microplate wells coated with a capture antibody specific for BSAP.
-
After a washing step, a labeled detector antibody is added.
-
Following a final wash, a substrate is introduced, and the resulting signal is measured.
-
The concentration of BSAP is determined by comparison to a standard curve.
-
Tartrate-Resistant Acid Phosphatase 5b (TRACP-5b) Assay
-
Principle: TRACP-5b is a specific marker of osteoclast activity. Its measurement is often performed using an enzyme-linked immunosorbent assay (ELISA).
-
Procedure Outline:
-
Serum or plasma samples are collected.
-
Samples are added to microplate wells pre-coated with an antibody specific for TRACP-5b.
-
After incubation and washing, a biotin-conjugated detection antibody is added.
-
Following another wash, an enzyme-linked streptavidin is added, which binds to the biotin.
-
A substrate is then added, and the enzyme catalyzes a color change that is proportional to the amount of TRACP-5b in the sample.
-
The absorbance is read on a microplate reader, and the concentration is calculated from a standard curve.
-
Visualizing Mechanisms and Processes
To further elucidate the comparative effects of these therapies, the following diagrams illustrate the relevant signaling pathway and a typical clinical trial workflow.
Concluding Remarks
This compound effectively reduces PTH and markers of bone turnover in hemodialysis patients with SHPT.[2] Its performance in suppressing PTH appears comparable to or greater than existing calcimimetics like cinacalcet and etelcalcetide, although direct head-to-head trials with identical protocols are needed for a definitive comparison. All calcimimetics act by allosterically modulating the CaSR to increase its sensitivity to extracellular calcium, thereby inhibiting PTH secretion.[11][12] Vitamin D analogs also suppress PTH but can have variable effects on bone turnover markers and may carry a risk of hypercalcemia.[8] The choice of therapy will depend on individual patient characteristics, including baseline bone turnover status, and tolerance to treatment. Further research, including long-term studies and direct comparative trials, will continue to refine our understanding of the optimal management of bone and mineral disorders in CKD.
References
- 1. Cinacalcet hydrochloride (Sensipar) in hemodialysis patients on active vitamin D derivatives with controlled PTH and elevated calcium x phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of upacicalcet on bone metabolism in hemodialysis patients with secondary hyperparathyroidism: a post-hoc analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in Bone Quality after Treatment with Etelcalcetide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of cinacalcet on bone mineral density and bone markers in hemodialysis patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effectiveness of cinacalcet: a randomized, open label study in chronic hemodialysis patients with severe secondary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Markers of bone remodeling in the elderly subject: effects of vitamin D insufficiency and its correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effect of Vitamin D Supplementation on Bone Turnover Markers in Children and Adolescents from North India - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium sensing receptor activators: calcimimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcimimetic and calcilytic therapies for inherited disorders of the calcium‐sensing receptor signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Window of Upacicalcet Sodium: A Comparative Analysis Against Competing Calcimimetics
For Immediate Release
A detailed guide for researchers and drug development professionals benchmarking the therapeutic window of Upacicalcet sodium against other calcimimetic agents for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis.
This document provides a comprehensive comparison of this compound with its main competitors: Cinacalcet, Etelcalcetide, and Evocalcet. The focus is on the therapeutic window, defined by the balance between the desired therapeutic effect of lowering parathyroid hormone (PTH) levels and the primary dose-limiting toxicity of hypocalcemia.
Mechanism of Action: A Shared Pathway
All four compounds are calcimimetics that modulate the calcium-sensing receptor (CaSR) on the surface of the parathyroid gland's chief cells.[1][2][3] By allosterically activating the CaSR, these drugs increase its sensitivity to extracellular calcium.[2][4] This enhanced sensitivity effectively tricks the parathyroid gland into perceiving higher calcium levels, leading to a reduction in the synthesis and secretion of PTH.[1][3] The subsequent decrease in PTH levels helps to manage the mineral and bone disorders associated with CKD.
Comparative Efficacy and Safety: A Tabular Overview
The following tables summarize key efficacy and safety data from clinical trials of this compound and its competitors. The data highlights the dose-dependent effects on intact parathyroid hormone (iPTH) and serum corrected calcium (cCa).
Table 1: Efficacy in Reducing Intact Parathyroid Hormone (iPTH)
| Drug | Dosage | Mean/Median Baseline iPTH (pg/mL) | Primary Efficacy Endpoint |
| This compound | 25-300 µg (IV, 3x/week) | >240 | 67% of patients achieved mean iPTH of 60-240 pg/mL at weeks 22-24.[5][6] |
| Cinacalcet | 30-180 mg (Oral, 1x/day) | ≥300 | A median dose of 60 mg resulted in an average iPTH of 300 +/- 228 pg/mL after 12 months.[7] |
| Etelcalcetide | 5-15 mg (IV, 3x/week) | ~850 | 74.0-75.3% of patients achieved >30% reduction in mean PTH during weeks 20-27.[8] |
| Evocalcet | 1-12 mg (Oral, 1x/day) | ~500-600 | Non-inferior to cinacalcet, with 72.7% of patients achieving a mean iPTH of 60-240 pg/mL from week 28-30.[9] |
Table 2: Impact on Serum Corrected Calcium (cCa) and Hypocalcemia
| Drug | Effect on Serum Calcium | Incidence of Hypocalcemia (cCa < 7.5 mg/dL) |
| This compound | Dose-dependent decrease. | 2% of participants in the upacicalcet group.[5][10] |
| Cinacalcet | Dose-dependent decrease. | Reductions to <8.4 mg/dL were common (46.9%), with 6.6% of those experiencing levels <7.5 mg/dL. |
| Etelcalcetide | Dose-dependent decrease. | Symptomatic hypocalcemia occurred in 5-7.2% of patients in placebo-controlled trials. |
| Evocalcet | Dose-dependent decrease. | Less common than with cinacalcet in some studies, especially when co-administered with a vitamin D receptor activator.[11] |
Experimental Protocols: A Methodological Outline
The clinical development of these calcimimetics has followed rigorous, multi-phase trial designs. A general workflow for a Phase 3, randomized, placebo-controlled trial is outlined below.
References
- 1. drugs.com [drugs.com]
- 2. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Efficacy and Safety of Upacicalcet in Hemodialysis Patients with Secondary Hyperparathyroidism: A Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Upacicalcet in Hemodialysis Patients with Secondary Hyperparathyroidism: A Randomized Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term outcomes of cinacalcet and paricalcitol titration protocol for treatment of secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Etelcalcetide (Parsabiv) for Secondary Hyperparathyroidism in Adults With Chronic Kidney Disease on Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Head-to-head comparison of the new calcimimetic agent evocalcet with cinacalcet in Japanese hemodialysis patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evocalcet with vitamin D receptor activator treatment for secondary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Upacicalcet Sodium in a Research Environment
This guide provides essential safety and logistical information for the proper disposal of Upacicalcet sodium, tailored for researchers, scientists, and drug development professionals. While this compound is classified as a non-hazardous substance, responsible disposal is crucial to ensure environmental safety and regulatory compliance.
Key Data Summary
| Parameter | Information | Source |
| Chemical Name | This compound | MedChemExpress SDS |
| Hazard Classification | Not a hazardous substance or mixture | MedChemExpress SDS[1] |
| Primary Disposal Route | Incineration | General guidance for non-hazardous pharmaceutical waste[2][3][4] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) - Subtitle D (for non-hazardous waste) | Healthcare Environmental Resource Center[4] |
| Spill Cleanup | Absorb with liquid-binding material, decontaminate surfaces with alcohol, and dispose of contaminated materials according to regulations. | MedChemExpress SDS[1] |
Experimental Protocol: Disposal of this compound
This protocol outlines the step-by-step procedure for the proper disposal of this compound from a laboratory or research setting.
Objective: To safely and compliantly dispose of unused, expired, or waste this compound and its containers.
Materials:
-
Waste this compound (solid or in solution)
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
-
Designated non-hazardous pharmaceutical waste container (typically white with a blue lid, and clearly labeled for incineration)[2]
-
Sealable plastic bag
-
Inert absorbent material (e.g., vermiculite, sand) for liquid waste
Procedure:
Step 1: Personal Protective Equipment (PPE)
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
Step 2: Waste Segregation
-
Identify the this compound waste to be disposed of. This includes unused or expired product, residual amounts in containers, and materials used for cleaning up spills.
-
Crucially, do not mix non-hazardous pharmaceutical waste with hazardous chemical waste, biohazardous waste, or regular trash. [3] Proper segregation is key to compliant disposal.
Step 3: Preparing Solid Waste for Disposal
-
For solid this compound, ensure it is in a well-sealed primary container.
-
Place the primary container into a designated, clearly labeled non-hazardous pharmaceutical waste container. These containers are often destined for incineration.[2][3]
Step 4: Preparing Liquid Waste for Disposal
-
If dealing with a solution of this compound, absorb the liquid with an inert material like vermiculite or sand.
-
Place the absorbed waste into a sealable plastic bag to prevent leakage.
-
Place the sealed bag into the designated non-hazardous pharmaceutical waste container.
Step 5: Disposal of Empty Containers
-
Empty containers that held this compound should also be placed in the non-hazardous pharmaceutical waste stream.
-
If the container label includes any patient or confidential information (in a clinical research setting), ensure this information is obscured or removed before disposal.
Step 6: Final Disposal
-
Store the sealed non-hazardous pharmaceutical waste container in a secure, designated area, inaccessible to unauthorized personnel, until it is collected by your institution's environmental health and safety (EHS) department or a licensed waste management contractor.[3]
-
Ensure that a manifest or certificate of destruction is obtained for your records, as this provides a paper trail for proper disposal.[3]
Step 7: Consultation with Environmental Health and Safety (EHS)
-
Always consult your institution's EHS department for specific guidance. They will be familiar with local, state, and federal regulations and can confirm the appropriate disposal pathway for non-hazardous pharmaceuticals at your facility. For investigational drugs used in clinical research, contacting the EHS office is a standard and required step.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research environment.
Caption: Disposal workflow for this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Upacicalcet Sodium
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring personal safety during the handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Upacicalcet sodium, a calcimimetic agent used in research for secondary hyperparathyroidism.[1][2] Adherence to these procedural steps will foster a secure laboratory environment and build confidence in chemical handling protocols.
Personal Protective Equipment (PPE): A Multi-faceted Approach to Safety
When working with this compound, a comprehensive approach to personal protection is necessary to minimize exposure risk. The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety goggles with side-shields | To prevent eye contact with dust or aerosols of the compound. |
| Hand Protection | Protective gloves | To avoid direct skin contact. |
| Skin and Body Protection | Impervious clothing | To protect the body from potential splashes or contamination. |
| Respiratory Protection | Suitable respirator | To be used in situations where dust or aerosol formation is likely, to prevent inhalation.[3] |
It is important to note that while this compound is not classified as a hazardous substance or mixture, the use of full personal protective equipment is recommended as a precautionary measure.[3]
Standard Operating Procedures for Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid inhalation, and contact with eyes and skin.[3]
-
Prevent the formation of dust and aerosols.[3]
-
Use only in areas equipped with appropriate exhaust ventilation.[3]
Storage:
-
Keep the container tightly sealed.[3]
-
Store in a cool, well-ventilated area.[3]
-
Protect from direct sunlight and sources of ignition.[3]
-
The recommended storage temperature for the powder form is -20°C, sealed and away from moisture.[3]
-
When in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, sealed and away from moisture.[3]
Emergency Protocols: First Aid and Spill Management
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, removing any contact lenses. Seek prompt medical attention.[3]
-
Skin Contact: Thoroughly rinse the affected skin area with water. Remove contaminated clothing and shoes and consult a physician.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[3]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention.[3]
Spill Containment and Cleanup: In the case of a spill, it is important to prevent further leakage and keep the product away from drains and water courses.[3]
Disposal Plan
Contaminated materials from a spill cleanup should be disposed of in accordance with institutional and regulatory guidelines.[3] Ensure that all waste is properly labeled and segregated for chemical waste disposal.
This guide is intended to provide a foundational understanding of the safety protocols for handling this compound. It is imperative that all laboratory personnel receive training on these procedures and have access to the full Safety Data Sheet (SDS) before working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
